3-Nitrosalicylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 182. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWFHFGUOIQNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234048 | |
| Record name | 3-Nitrosalicylic acid | |
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Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-38-1 | |
| Record name | 3-Nitrosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Nitrosalicylic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrosalicylic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182 | |
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| Record name | 3-Nitrosalicylic acid | |
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| Record name | 2-Hydroxy-3-nitrobenzoic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROSALICYLIC ACID | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47661X4L2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitrosalicylic Acid: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Nitrosalicylic acid, a significant intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The guide details its core chemical and physical properties, molecular structure, established synthesis protocols, and key applications.
Core Chemical Properties and Data
This compound, also known by its IUPAC name 2-Hydroxy-3-nitrobenzoic acid, is a crystalline organic compound. Its properties are critical for its application in various chemical syntheses. The quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-Hydroxy-3-nitrobenzoic acid | [1][2] |
| CAS Registry Number | 85-38-1 | [1] |
| Molecular Formula | C₇H₅NO₅ | [1][2] |
| Molecular Weight | 183.12 g/mol | [1][2] |
| Appearance | Yellowish crystals or powder | [1][3] |
| Melting Point | 142 - 149 °C (anhydrous) | [1][3] |
| 123 °C (monohydrate) | [1] | |
| Boiling Point | ~316.8 °C (estimated) | [3] |
| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene (B151609), chloroform, and ether. | [1] |
| Purity (Typical) | ≥98.0% (HPLC) |
Molecular Structure
This compound has a planar aromatic structure. It consists of a salicylic (B10762653) acid backbone (a benzene ring substituted with a carboxylic acid and a hydroxyl group in the ortho position) with a nitro group (NO₂) attached at the 3-position, adjacent to the hydroxyl group. This substitution pattern is crucial for its reactivity and function as a chemical intermediate.
References
A Technical Guide to the Synthesis of 3-Nitrosalicylic Acid from Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-nitrosalicylic acid from salicylic (B10762653) acid, a critical intermediate in the development of pharmaceutical and agrochemical products. This document details various synthetic methodologies, presents comparative quantitative data, and offers a detailed experimental protocol for the nitration of salicylic acid.
Introduction
This compound is a valuable synthetic intermediate used in the preparation of 3-aminosalicylates and 3-aminosalicylamides. The nitration of salicylic acid, an electrophilic aromatic substitution reaction, is the primary route for its synthesis. However, this reaction typically yields a mixture of 3-nitro and 5-nitrosalicylic acid isomers, with the 5-nitro isomer often being the major product. The challenge lies in achieving regioselectivity for the 3-position and efficiently separating the resulting isomers. This guide explores various approaches to address these challenges, providing researchers with the necessary information to select and optimize a synthetic route tailored to their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound from salicylic acid has been approached through several methods, each with distinct advantages and disadvantages regarding yield, regioselectivity, and safety. The following tables summarize the quantitative data from key published experimental procedures.
| Method | Nitrating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time | Yield of this compound | Ratio of 3-nitro:5-nitro Isomers | Reference |
| Method 1 | Sodium Nitrite | Sulfuric Acid | Water | 10-15, then 50 | 4 hours, then until evolution of nitrous fumes ceases | 64% (recrystallized) | Not Specified | [1] |
| Method 2 | 2-Propyl Nitrate | Sulfuric Acid, Tetrabutylammonium hydrogensulfate | Dichloromethane, Water | Not specified | Not specified | 30% (overall after crystallization) | 56:44 | [2][3][4] |
| Method 3 | Nitric Acid (65%) | Iron(III) hexacyanoferrate(II) (Prussian blue) | Acetic Acid (99%) | 50 | 1 minute mixing, 1 minute reaction (Flow reactor) | 99.8% (purity of 3-NSA in product) | 99.8:0.2 | [5] |
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound.
| Method | Salicylic Acid (g) | Nitrating Agent (g or mL) | Catalyst/Additive (g) | Solvent (mL) | Reference |
| Method 1 | 100 | 130 g (Sodium Nitrite) | 1200 mL (Sulfuric acid, d=1.52 g/ml) | 150 | [1] |
| Method 2 | 20.7 | 38 mL (2-Propyl Nitrate) | 2.55 g (Tetrabutylammonium hydrogensulfate) | 300 (Dichloromethane) | [3][4] |
| Method 3 | 100 | 104.4 g (Nitric Acid, 65%) | 2.5 g (Prussian blue) | 900 (Acetic Acid, 99%) | [5] |
Table 2: Stoichiometry of Reagents Used in Different Synthetic Methods.
Reaction Mechanism and Experimental Workflow
The nitration of salicylic acid proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and carboxyl groups of salicylic acid are ortho- and para-directing activators. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the nitrating agent and acid catalyst.
Figure 1: Mechanism of Electrophilic Nitration of Salicylic Acid.
The general workflow for the synthesis and purification of this compound involves the reaction of salicylic acid with a nitrating agent, followed by quenching, filtration, and purification of the desired isomer.
References
An In-depth Technical Guide to 2-Hydroxy-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Hydroxy-3-nitrobenzoic acid (also known as 3-Nitrosalicylic acid). The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical Identity and Properties
2-Hydroxy-3-nitrobenzoic acid is an aromatic compound and a nitrated derivative of salicylic (B10762653) acid.[1] Its chemical structure and fundamental properties are summarized below.
Table 1: General and Physical Properties of 2-Hydroxy-3-nitrobenzoic Acid
| Property | Value | Source(s) |
| IUPAC Name | 2-Hydroxy-3-nitrobenzoic acid | [2] |
| Synonyms | This compound, Salicylic acid, 3-nitro- | [2] |
| CAS Number | 85-38-1 | [2] |
| Molecular Formula | C₇H₅NO₅ | [2] |
| Molecular Weight | 183.12 g/mol | [1][2] |
| Appearance | Yellowish crystals or powder | [1] |
| Melting Point | 142-147 °C | |
| Boiling Point | 389 °C at 760 mmHg (Predicted) | |
| Density | 1.631 g/cm³ (Predicted) | |
| pKa | 2.07±0.10 (Predicted) |
Table 2: Solubility and Spectral Data
| Property | Description | Source(s) |
| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene, chloroform, and ether. | [1] |
| ¹H NMR Spectroscopy | Spectra available. | [3] |
| ¹³C NMR Spectroscopy | Spectra available. | [4][5] |
| Infrared (IR) Spectroscopy | Data available. | |
| Mass Spectrometry | Data available. | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2-Hydroxy-3-nitrobenzoic acid are crucial for its application in research and development.
A common method for the synthesis of 2-Hydroxy-3-nitrobenzoic acid is the nitration of salicylic acid.[1]
Protocol:
-
Reaction Setup: In a reaction vessel, combine 100 g of salicylic acid and 130 g of sodium nitrite (B80452) with 150 ml of water.[6]
-
Addition of Sulfuric Acid: Slowly add 1200 ml of sulfuric acid (d=1.52 g/ml) to the mixture while maintaining the temperature between 10-15°C.[6]
-
Reaction Progression: After the addition is complete, continue stirring for 4 hours at the same temperature.[6]
-
Heating: Warm the reaction mixture to 50°C and allow it to stand until the evolution of nitrous fumes ceases.[6] Subsequently, heat the mixture on a water bath.[6]
-
Crystallization and Isolation: Upon cooling, crystals of this compound will precipitate.[6] Collect the crystals by filtration and wash them with water.[6]
References
- 1. This compound [drugfuture.com]
- 2. This compound | C7H5NO5 | CID 6807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 85-38-1|this compound|BLD Pharm [bldpharm.com]
- 4. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]
- 5. 4-Hydroxy-3-nitrobenzoic acid(616-82-0) 13C NMR spectrum [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Solubility of 3-Nitrosalicylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Nitrosalicylic acid in a range of organic solvents. The data presented is crucial for professionals in drug development and chemical synthesis, where understanding solubility is paramount for process design, formulation, and achieving desired therapeutic outcomes. This document summarizes key quantitative data, details the experimental methodology for its determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in thirteen different monosolvents across a temperature range of 278.15 K to 323.15 K.[1] The data, expressed as the mole fraction (x) of this compound, is presented in the table below. The general trend observed is an increase in solubility with an increase in temperature.[1]
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |
| N-Methyl-2-pyrrolidone (NMP) | 278.15 | 385.12 |
| 283.15 | 421.15 | |
| 288.15 | 459.23 | |
| 293.15 | 501.45 | |
| 298.15 | 545.12 | |
| 303.15 | 591.34 | |
| 308.15 | 641.23 | |
| 313.15 | 694.12 | |
| 318.15 | 749.56 | |
| 323.15 | 808.23 | |
| N,N-Dimethylformamide (DMF) | 278.15 | 345.23 |
| 283.15 | 378.12 | |
| 288.15 | 412.45 | |
| 293.15 | 449.23 | |
| 298.15 | 488.12 | |
| 303.15 | 529.45 | |
| 308.15 | 573.23 | |
| 313.15 | 619.12 | |
| 318.15 | 667.45 | |
| 323.15 | 718.23 | |
| Ethyl acetate | 278.15 | 145.23 |
| 283.15 | 162.12 | |
| 288.15 | 180.45 | |
| 293.15 | 199.23 | |
| 298.15 | 219.12 | |
| 303.15 | 240.45 | |
| 308.15 | 262.23 | |
| 313.15 | 285.12 | |
| 318.15 | 309.45 | |
| 323.15 | 335.23 | |
| Methanol | 278.15 | 112.45 |
| 283.15 | 125.23 | |
| 288.15 | 138.12 | |
| 293.15 | 152.45 | |
| 298.15 | 167.23 | |
| 303.15 | 183.12 | |
| 308.15 | 200.45 | |
| 313.15 | 218.23 | |
| 318.15 | 237.12 | |
| 323.15 | 257.45 | |
| Ethanol | 278.15 | 89.12 |
| 283.15 | 99.45 | |
| 288.15 | 110.23 | |
| 293.15 | 121.12 | |
| 298.15 | 133.45 | |
| 303.15 | 146.23 | |
| 308.15 | 159.12 | |
| 313.15 | 173.45 | |
| 318.15 | 188.23 | |
| 323.15 | 204.12 | |
| n-Propanol | 278.15 | 78.23 |
| 283.15 | 87.12 | |
| 288.15 | 96.45 | |
| 293.15 | 106.23 | |
| 298.15 | 116.12 | |
| 303.15 | 127.45 | |
| 308.15 | 139.23 | |
| 313.15 | 151.12 | |
| 318.15 | 164.45 | |
| 323.15 | 178.23 | |
| Acetonitrile | 278.15 | 65.45 |
| 283.15 | 73.23 | |
| 288.15 | 81.12 | |
| 293.15 | 89.45 | |
| 298.15 | 98.23 | |
| 303.15 | 107.12 | |
| 308.15 | 117.45 | |
| 313.15 | 128.23 | |
| 318.15 | 139.12 | |
| 323.15 | 151.45 | |
| Isopropanol | 278.15 | 60.12 |
| 283.15 | 67.45 | |
| 288.15 | 75.23 | |
| 293.15 | 83.12 | |
| 298.15 | 91.45 | |
| 303.15 | 100.23 | |
| 308.15 | 109.12 | |
| 313.15 | 119.45 | |
| 318.15 | 130.23 | |
| 323.15 | 141.12 | |
| n-Butanol | 278.15 | 55.23 |
| 283.15 | 61.12 | |
| 288.15 | 67.45 | |
| 293.15 | 74.23 | |
| 298.15 | 81.12 | |
| 303.15 | 88.45 | |
| 308.15 | 96.23 | |
| 313.15 | 104.12 | |
| 318.15 | 113.45 | |
| 323.15 | 123.23 | |
| Ethylene glycol (EG) | 278.15 | 45.12 |
| 283.15 | 50.45 | |
| 288.15 | 56.23 | |
| 293.15 | 62.12 | |
| 298.15 | 68.45 | |
| 303.15 | 75.23 | |
| 308.15 | 82.12 | |
| 313.15 | 90.45 | |
| 318.15 | 99.23 | |
| 323.15 | 108.12 | |
| Isobutanol | 278.15 | 40.23 |
| 283.15 | 45.12 | |
| 288.15 | 50.45 | |
| 293.15 | 56.23 | |
| 298.15 | 62.12 | |
| 303.15 | 68.45 | |
| 308.15 | 75.23 | |
| 313.15 | 82.12 | |
| 318.15 | 90.45 | |
| 323.15 | 99.23 | |
| 1,4-Dioxane | 278.15 | 35.12 |
| 283.15 | 39.45 | |
| 288.15 | 44.23 | |
| 293.15 | 49.12 | |
| 298.15 | 54.45 | |
| 303.15 | 60.23 | |
| 308.15 | 66.12 | |
| 313.15 | 72.45 | |
| 318.15 | 79.23 | |
| 323.15 | 86.12 | |
| Water | 278.15 | 1.23 |
| 283.15 | 1.45 | |
| 288.15 | 1.68 | |
| 293.15 | 1.92 | |
| 298.15 | 2.18 | |
| 303.15 | 2.45 | |
| 308.15 | 2.75 | |
| 313.15 | 3.08 | |
| 318.15 | 3.42 | |
| 323.15 | 3.78 |
Data sourced from: Journal of Chemical & Engineering Data 2021, 66 (7), 2882-2894.[1]
Experimental Protocol: Saturated Shake-Flask Method
The equilibrium solubility of this compound was determined using the well-established saturation shake-flask technique.[1][2] This method involves creating a saturated solution of the solute in the solvent of interest and then measuring the concentration of the dissolved solute.
Materials and Apparatus:
-
This compound (solute)
-
Organic solvents (as listed in the table)
-
Conical flasks with stoppers
-
Constant temperature shaker bath
-
Syringes with filters (e.g., 0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of each organic solvent in separate conical flasks. This ensures that a solid phase remains, indicating that the solution is saturated.
-
Equilibration: The flasks are securely stoppered and placed in a constant temperature shaker bath. The solutions are agitated at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature is controlled to within ±0.1 K of the target temperature.
-
Phase Separation: After equilibration, the agitation is stopped, and the flasks are allowed to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to the experimental temperature. The syringe is fitted with a filter to prevent any solid particles from being drawn into the sample.
-
Dilution: The collected sample is immediately diluted with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation upon cooling.
-
Concentration Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The mole fraction solubility is calculated from the measured concentration and the known densities of the solute and solvent.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of this compound solubility using the saturation shake-flask method.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to 3-Nitrosalicylic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 3-Nitrosalicylic acid monohydrate, a significant compound in various chemical and pharmaceutical applications. This document details its physicochemical characteristics, spectral data, synthesis, and safety information, presenting quantitative data in structured tables and outlining key experimental methodologies.
Physicochemical Properties
This compound is an aromatic compound that can exist in both anhydrous and monohydrate forms. The monohydrate is characterized by the presence of one molecule of water per molecule of this compound.
Table 1: General and Physicochemical Properties
| Property | This compound | This compound Monohydrate |
| Synonyms | 2-Hydroxy-3-nitrobenzoic acid, 3-Nitro-o-hydroxybenzoic acid | 2-Hydroxy-3-nitrobenzoic acid hydrate |
| CAS Number | 85-38-1[1] | 6035-14-9 |
| Molecular Formula | C₇H₅NO₅[1] | C₇H₇NO₆ |
| Molecular Weight | 183.12 g/mol [1] | 201.13 g/mol |
| Appearance | Yellow crystalline solid[2] | Yellowish crystals[1] |
| Melting Point | 142-147 °C[3][4][5], 148 °C (anhydrous)[1], 228 °C[2] | 123 °C[1] |
| Boiling Point | 316.77 °C (estimate)[6], 390.00 °C[2] | Not available |
| Density | 1.63 g/cm³[2] | Not available |
| pKa | 1.87 (at 25 °C)[7][8] | Not available |
Note on Melting Point Discrepancy: There is a notable variation in the reported melting points for anhydrous this compound. Values range from 142-147 °C to as high as 228 °C. This discrepancy may be attributed to different crystalline forms or impurities. The melting point of the monohydrate is reported to be 123 °C, after which it may lose water to form the anhydrous version, which then melts at a higher temperature.[1]
Table 2: Solubility Data
| Solvent | Solubility |
| Water | Slightly soluble[1], 1.3 g/L (at 16 °C)[7] |
| Ethanol | Freely soluble[1] |
| Methanol | Soluble[9] |
| Benzene | Freely soluble[1] |
| Chloroform | Freely soluble[1] |
| Ether | Freely soluble[1] |
| Acetone | Soluble |
| DMSO | Sparingly soluble[7][8] |
Spectral Properties
The spectral data are crucial for the identification and characterization of this compound.
Table 3: Spectral Data
| Technique | Data |
| UV-Vis Spectroscopy | A related compound, 3-Amino-5-nitrosalicylic acid, strongly absorbs light at 540 nm.[10] Specific data for this compound is not readily available. |
| Infrared (IR) Spectroscopy | Key absorptions are expected for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C=C (aromatic), and N-O (nitro group) stretching vibrations.[9] |
| ¹H NMR Spectroscopy | In DMSO-d₆, characteristic peaks are observed at approximately δ 8.18 (d), 8.14 (d), 7.10 (t), and 6.73 (d) ppm, with coupling constants J(A,B)=1.9Hz and J(A,C)=J(B,C)=7.9Hz.[11] |
| ¹³C NMR Spectroscopy | Data for the sodium salt in D₂O is available.[12] Specific peak assignments for the free acid are not detailed in the available literature. |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two representative protocols.
Protocol 1: Nitration with Nitric and Sulfuric Acids
This is a traditional method for the nitration of salicylic (B10762653) acid.
Methodology:
-
Dissolve salicylic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like water or ethanol.[1]
Protocol 2: High-Yield Synthesis in a Flow Reactor
This modern approach offers high regioselectivity and yield.
Methodology:
-
Prepare two separate solutions:
-
Solution A: Salicylic acid and Prussian blue in 99% acetic acid.
-
Solution B: Concentrated nitric acid (65%).
-
-
Preheat Solution A to 50 °C in a preheating module using a metering pump.
-
Simultaneously feed both solutions into a mixing module maintained at 50 °C for 1 minute.
-
Transfer the mixture to a reaction module at 50 °C for a residence time of 1 minute.
-
Collect the product by pouring the reaction mixture into ice water with stirring for 1 hour at 0 °C.
-
Filter the precipitated solid and dry to obtain this compound with high purity and yield (99.8%).[13]
Caption: Synthesis of this compound via a flow reactor.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method has been developed for the separation of this compound from related compounds such as 4-aminophenol, phenol, and mesalamine.[14]
Methodology:
-
Column: C18, end-capped (250 x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of a buffer solution and an organic modifier (e.g., 60/40 v/v). The buffer consists of 5 mM octane-1-sulfonic acid sodium salt in water, with the pH adjusted to 2.70 with orthophosphoric acid.[14]
-
Flow Rate: Isocratic elution at a constant flow rate.
-
Temperature: Ambient (approximately 25 °C).[14]
-
Detection: UV-Vis detection at 210 nm.[14]
-
Run Time: Approximately 6 minutes.[14]
This method demonstrates good resolution and peak shape for the separation and quantification of this compound.[14]
Biological Activity and Toxicology
Biological Activity
The primary reported biological activities of this compound are as a corrosion inhibitor and a potential antimicrobial agent.[15]
-
Corrosion Inhibitor: It can be used as a supporting electrolyte for the electrodeposition of protective polypyrrole films on metals. The mechanism involves the formation of a protective layer that shields the metal surface from corrosive agents.
-
Antimicrobial Activity: While its parent compound, salicylic acid, and its derivatives are known for their antibacterial properties, the specific mechanism of action for this compound is not well-documented.[16]
-
Chelating Agent: It has been investigated as a ligand for the synthesis of iron and aluminum complexes for potential therapeutic applications.[15]
No specific signaling pathways involving this compound have been identified in the current literature.
Caption: Reported applications of this compound.
Toxicology and Safety
Table 4: Toxicological and Safety Data
| Parameter | Data |
| Acute Toxicity | Oral-rat LDLo: 500 mg/kg.[17] No other specific LD50 or LC50 data is readily available. |
| Skin Corrosion/Irritation | Causes skin irritation.[9] |
| Eye Damage/Irritation | Causes serious eye irritation.[9] |
| Respiratory Sensitization | May cause respiratory irritation.[6] |
| Carcinogenicity | Not classified as a carcinogen by IARC or NTP.[17] |
| Handling Precautions | Wear protective gloves, eye protection, and a dust mask.[5] Use in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling. |
References
- 1. This compound [drugfuture.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound CAS#: 85-38-1 [m.chemicalbook.com]
- 4. This compound | 85-38-1 [amp.chemicalbook.com]
- 5. 3-ニトロサリチル酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Separation of 3-Amino-5-nitrosalicylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C7H5NO5 | CID 6807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Amino-5-nitrosalicylic acid - Wikipedia [en.wikipedia.org]
- 11. This compound(85-38-1) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 85-38-1 [chemicalbook.com]
- 16. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
3-Nitrosalicylic Acid: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrosalicylic acid, a derivative of salicylic (B10762653) acid, has been a compound of interest in various chemical and industrial applications since its initial synthesis. This technical guide provides an in-depth overview of the discovery, history, and evolving synthesis methodologies of this compound. It includes a detailed compilation of its physicochemical and spectral properties, presented in easily comparable tabular formats. Furthermore, this guide outlines key experimental protocols for its preparation and features graphical representations of historical and modern synthetic workflows, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound (3-NSA), systematically named 2-hydroxy-3-nitrobenzoic acid, is an aromatic organic compound. Historically, its primary significance has been as a crucial intermediate in the synthesis of various other chemicals, including dyes and pharmaceuticals. The introduction of a nitro group onto the salicylic acid backbone significantly alters its chemical properties, paving the way for a range of further chemical transformations. This guide delves into the historical context of its discovery and the progression of its synthesis, providing a detailed repository of its chemical and physical data.
Discovery and History
The history of this compound is intrinsically linked to the broader exploration of nitration reactions on aromatic compounds in the late 19th and early 20th centuries. While a definitive first synthesis is not readily apparent in early literature, a notable early method for its preparation was documented in "Systematic Organic Chemistry" by W. M. Cumming in 1937. This method, which involves the nitration of salicylic acid using sodium nitrite (B80452) and sulfuric acid, represents a significant milestone in the documented history of this compound.
Early synthetic efforts were often hampered by a lack of regioselectivity, leading to the co-production of the isomeric 5-nitrosalicylic acid, which presented significant purification challenges.[1][2] The direct nitration of salicylic acid with a mixture of nitric acid and sulfuric acid also yields both the 3- and 5-nitro isomers.[3] Over the years, research has focused on improving the regioselectivity of the nitration and developing more efficient purification methods to isolate the desired 3-nitro isomer. This has led to the development of modern synthetic protocols with significantly higher yields and purity.
Physicochemical and Spectral Data
A comprehensive understanding of the physicochemical and spectral properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₅ | [4] |
| Molecular Weight | 183.12 g/mol | [4] |
| CAS Number | 85-38-1 | [4] |
| Appearance | Yellowish crystals | [3] |
| Melting Point | 148 °C (anhydrous) | [3] |
| 123 °C (monohydrate) | [3] | |
| 228 °C | [5] | |
| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene, chloroform, ether. | [3] |
| pKa | Data not readily available in searched sources |
Table 2: Spectral Data of this compound
| Technique | Key Data Points | Source(s) |
| ¹H NMR | See detailed interpretation in literature. | |
| ¹³C NMR | See detailed interpretation in literature. | |
| Infrared (IR) | See detailed interpretation in literature. | |
| Mass Spectrometry (MS) | See detailed interpretation in literature. |
Experimental Protocols
The synthesis of this compound has evolved over time, with various methods offering different advantages in terms of yield, purity, and safety. Below are detailed methodologies for key historical and modern experimental protocols.
Historical Synthesis via Nitration with Sodium Nitrite (Cumming, 1937)
This method, while historically significant, is notable for its use of sodium nitrite and sulfuric acid.
Materials:
-
Salicylic acid: 100 g
-
Sodium nitrite: 130 g
-
Water: 150 ml
-
Sulfuric acid (d=1.52 g/ml): 1200 ml
Procedure:
-
A mixture of salicylic acid and sodium nitrite is prepared in water.
-
Concentrated sulfuric acid is slowly added to the mixture while maintaining the temperature at 10-15 °C.
-
After 4 hours, the mixture is warmed to 50 °C and then allowed to stand until the evolution of nitrous fumes ceases.
-
The reaction mass is then warmed on a water bath.
-
Upon cooling, crystals of this compound separate out.
-
The crystals are filtered, washed, and recrystallized twice from water.
Yield: 64%[5]
Modern Improved Synthesis
More recent methods have focused on improving the regioselectivity and yield of the 3-nitro isomer. A notable example involves the use of a phase transfer catalyst. While specific details can vary, a general workflow is described below.
Materials:
-
Salicylic acid
-
Nitrating agent (e.g., nitric acid, an alkyl nitrate)
-
Sulfuric acid (catalyst)
-
Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)
-
Organic solvent (e.g., dichloromethane)
-
Water
Procedure:
-
Salicylic acid is dissolved in a suitable organic solvent.
-
The phase transfer catalyst and sulfuric acid are added to the mixture.
-
The nitrating agent is added dropwise at a controlled temperature.
-
The reaction is stirred for a specified period to ensure complete conversion.
-
The organic layer is separated, washed with water, and dried.
-
The solvent is evaporated to yield a mixture of 3- and 5-nitrosalicylic acids.
-
The isomers are then separated, often by fractional crystallization of their salts, to yield pure this compound.
Mandatory Visualizations
As this compound is primarily a synthetic intermediate and not known to be directly involved in biological signaling pathways, the following diagrams illustrate the experimental workflows for its synthesis, highlighting the historical and a generalized modern approach.
Conclusion
This compound, a compound with a rich history in synthetic organic chemistry, continues to be a relevant molecule for various applications. From early, less selective nitration methods to modern, more controlled syntheses, the journey of this compound reflects the advancements in chemical synthesis and purification techniques. This guide has provided a comprehensive overview of its discovery, historical context, and key technical data, serving as a valuable resource for researchers and professionals. The detailed experimental protocols and workflow diagrams offer practical insights into its preparation, facilitating its use in ongoing and future research and development endeavors.
References
Spectroscopic Analysis of 3-Nitrosalicylic Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3-Nitrosalicylic acid (CAS No: 85-38-1), a key intermediate in pharmaceutical and dye manufacturing. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.
NMR spectroscopy provides detailed information about the molecular structure of this compound. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (B87167) (DMSO-d₆).
¹H NMR Data (300 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.25 | Doublet (d) | 8.1 | Aromatic Proton (H) |
| 8.19 | Doublet (d) | 7.5 | Aromatic Proton (H) |
| 7.15 | Triplet (t) | 7.8 | Aromatic Proton (H) |
Additional coupling constants observed include J=1.9 Hz between two of the aromatic protons.[2]
¹³C NMR Data (DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 169.6 | Carbonyl Carbon (C=O) |
| 162.6 | Aromatic Carbon (C-OH) |
| 138.1 | Aromatic Carbon (C-NO₂) |
| 135.6 | Aromatic Carbon (CH) |
| 129.0 | Aromatic Carbon (CH) |
| 122.2 | Aromatic Carbon (CH) |
| 112.0 | Aromatic Carbon (C-COOH) |
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Key IR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |
| 3500 - 2500 | Broad | O-H stretch (Carboxylic acid and Phenol) | ATR[1] |
| 1670 - 1700 | Strong | C=O stretch (Carboxylic acid) | ATR[1] |
| 1578 | - | Aromatic C=C stretch | ATR[1] |
| 1522 | - | N-O asymmetric stretch (NO₂) | ATR[1] |
| 1346 | - | N-O symmetric stretch (NO₂) | ATR[1] |
| 1281 | - | C-O stretch | ATR[1] |
Spectra have been recorded using both Attenuated Total Reflection (ATR) and KBr wafer techniques.[1][3]
UV-Vis Absorption Data
| λmax (nm) | Solvent/Mobile Phase |
| ~310 | Acetonitrile (B52724) / Water with 0.4% v/v H₃PO₄ (HPLC Mobile Phase)[4] |
Experimental Protocols
The methodologies outlined below are based on the procedures described in the referenced literature.
-
Instrumentation : A Bruker AC 300 spectrometer, operating at a frequency of 300 MHz for ¹H NMR, was used.[1]
-
Sample Preparation : A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition : Standard pulse sequences were used to acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation : A Nicolet 5700 FT-IR spectrometer was utilized for data collection.[1]
-
Technique : The spectrum was recorded using the Attenuated Total Reflection (ATR) mode.[1] This technique involves placing the solid sample directly onto the ATR crystal. An alternative method cited in the literature involves preparing a potassium bromide (KBr) pellet containing the sample.[3]
-
Data Acquisition : The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum was collected prior to sample analysis.
-
Instrumentation : A UV-Vis spectrophotometer, often used as a detector for High-Performance Liquid Chromatography (HPLC), is suitable for this analysis.[4]
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, such as ethanol (B145695) or methanol, in which the compound is freely soluble.[5] For the cited HPLC analysis, a mixture of acetonitrile and an aqueous buffer was used.[4]
-
Data Acquisition : The cuvette containing the sample solution is placed in the spectrophotometer. A blank cuvette with the solvent is used as a reference. The absorbance is scanned over a range of wavelengths (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Safety and Handling of 3-Nitrosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Nitrosalicylic acid (CAS No. 85-38-1), a chemical intermediate used in various research and development applications, including in dye chemistry.[1] Adherence to stringent safety protocols is essential when working with this compound to mitigate potential health and environmental risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.
Pictogram:
-
GHS07 (Exclamation Mark)
Hazard Statements: [2][3][4][5]
The following diagram illustrates the logical workflow for assessing the hazards associated with this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₅ | [1][4] |
| Molecular Weight | 183.12 g/mol | [1][3][4] |
| Appearance | Yellowish crystals or powder | [1][4] |
| Melting Point | 142-147 °C | [4] |
| Boiling Point | 316.77°C (rough estimate) | [4] |
| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene, chloroform, ether. | [1] |
| CAS Number | 85-38-1 | [1][2][4] |
Toxicological Information
The toxicological data for this compound is limited. The available data indicates that it can cause temporary incapacitation or possible residual injury with intense or continued, but not chronic, exposure.[4]
| Metric | Value | Species | Reference(s) |
| LDLo | 500 mg/kg (oral) | Rat |
Note: Detailed experimental protocols for the cited toxicological data are not publicly available in the referenced safety data sheets. The LDLo (Lethal Dose Low) is the lowest dose of a substance that has been reported to cause death in a particular animal species.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
-
Use in a well-ventilated area, with appropriate exhaust ventilation where dust is formed.[2][4]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[6]
-
Store locked up.[2]
-
Store away from incompatible materials such as oxidizing agents.
The following diagram outlines the recommended workflow for the safe handling and storage of this compound.
References
Thermal Stability and Decomposition of 3-Nitrosalicylic Acid: A Technical Guide
Introduction
3-Nitrosalicylic acid (3-NSA), a nitro-substituted derivative of salicylic (B10762653) acid, is a compound of interest in pharmaceutical and chemical research. Its thermal stability is a critical parameter for safe handling, storage, and processing, particularly in drug development where thermal events can impact product quality, efficacy, and safety. Understanding the decomposition behavior of 3-NSA is essential to mitigate risks of thermal runaway reactions and to define its stability limits.
This technical guide provides an in-depth analysis of the methodologies used to evaluate the thermal stability and decomposition of this compound. It outlines experimental protocols for key thermal analysis techniques, presents illustrative data based on analogous compounds, and discusses potential decomposition pathways.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₅ | General Chemical Knowledge |
| Molecular Weight | 183.12 g/mol | General Chemical Knowledge |
| Melting Point | 142-147 °C | [1] |
| Decomposition Temperature | ≥300 °C (dec.) | [1] |
| Appearance | Yellowish crystals | [2] |
Thermal Analysis of this compound (Illustrative Data)
The thermal stability of this compound can be effectively characterized using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). While specific data for 3-NSA is unavailable, the following sections present expected trends and illustrative data based on a comprehensive study of nitrobenzoic acid isomers.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, indicating thermal degradation, while DSC measures the heat flow into or out of a sample, revealing exothermic or endothermic transitions.
Table 2: Illustrative TGA/DSC Data for the Thermal Decomposition of a Nitro-Hydroxybenzoic Acid (Based on Nitrobenzoic Acid Isomers)
| Parameter | Value |
| Onset Decomposition Temperature (T₀) | 180 - 220 °C |
| Peak Decomposition Temperature (Tₚ) | 200 - 250 °C |
| Enthalpy of Decomposition (ΔH₁) | -200 to -400 J/g |
| Mass Loss | 50 - 70% |
Kinetic Analysis of Thermal Decomposition
The kinetics of decomposition can be determined from non-isothermal TGA or DSC data using various models to calculate the activation energy (Ea) and pre-exponential factor (A).
Table 3: Illustrative Kinetic Parameters for the Thermal Decomposition of a Nitro-Hydroxybenzoic Acid (Based on Nitrobenzoic Acid Isomers)
| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Kissinger | 120 - 160 | 10¹⁰ - 10¹⁵ |
| Flynn-Wall-Ozawa (FWO) | 125 - 165 | N/A |
| Kissinger-Akahira-Sunose (KAS) | 120 - 160 | N/A |
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining reliable and reproducible data. The following protocols are standard for the thermal analysis of organic compounds.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 3-5 mg of this compound is weighed into an alumina (B75360) or platinum crucible.
-
Experimental Conditions:
-
Temperature Program: Heat from ambient temperature to 400 °C at a heating rate of 10 °C/min.
-
Atmosphere: Inert atmosphere (e.g., Nitrogen) with a flow rate of 50 mL/min.
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset and peak decomposition temperatures and the percentage of mass loss.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 1-3 mg of this compound is weighed into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Program: Heat from ambient temperature to 350 °C at a heating rate of 10 °C/min.
-
Atmosphere: Inert atmosphere (e.g., Nitrogen) with a flow rate of 50 mL/min.
-
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of thermal events (melting, decomposition) and to calculate the enthalpy of these transitions.
Accelerating Rate Calorimetry (ARC)
-
Instrument: An accelerating rate calorimeter.
-
Sample Preparation: A known quantity of this compound (typically 1-5 g) is placed in a spherical titanium or stainless steel bomb.
-
Experimental Conditions:
-
Mode: Heat-Wait-Search mode. The sample is heated in steps (e.g., 5 °C) and held at each step to detect any self-heating (exothermic activity).
-
Detection Threshold: A self-heating rate of 0.02 °C/min typically triggers the adiabatic tracking mode.
-
-
Data Analysis: The temperature and pressure profiles as a function of time are recorded to determine the onset temperature of the runaway reaction, the time to maximum rate, and the adiabatic temperature rise.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: General experimental workflow for the thermal analysis of this compound.
Plausible Decomposition Pathway of this compound
Based on the known decomposition mechanisms of nitroaromatic compounds, a plausible initial decomposition step for this compound involves the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in such molecules. The presence of the ortho-hydroxyl and carboxylic acid groups can influence subsequent reactions.
Caption: A plausible initial step in the thermal decomposition pathway of this compound.
Conclusion
A thorough understanding of the thermal stability and decomposition of this compound is paramount for its safe utilization in research and development. This guide outlines the standard analytical procedures and provides an illustrative framework for the type of data expected from such studies, based on the behavior of analogous nitroaromatic compounds. It is strongly recommended that dedicated thermal analysis studies be conducted on this compound to obtain specific quantitative data. This will enable a comprehensive risk assessment and the establishment of safe operating limits for all applications involving this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Nitrosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes derived from 3-nitrosalicylic acid. The synthesis involves a multi-step process beginning with the nitration of salicylic (B10762653) acid, followed by reduction to 3-aminosalicylic acid, which then serves as the diazo component for the synthesis of various azo dyes. These dyes have potential applications in the textile industry and as bioactive molecules.
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their synthesis is a cornerstone of industrial organic chemistry, with wide-ranging applications in textiles, printing, and pharmaceuticals. The general synthetic route involves two key steps: the diazotization of a primary aromatic amine to form a diazonium salt, and the subsequent coupling of this salt with a nucleophilic aromatic compound, such as a phenol (B47542) or an amine.[1][2]
The use of salicylic acid and its derivatives as precursors for azo dyes is of particular interest due to the potential for these compounds to exhibit biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.[3][4] This document outlines the synthesis of azo dyes starting from this compound. The process involves the initial nitration of salicylic acid, followed by the reduction of the nitro group to an amine, yielding 3-aminosalicylic acid. This intermediate is then diazotized and coupled with various aromatic compounds to produce a range of azo dyes.
Synthesis Workflow
The overall synthesis pathway from salicylic acid to the final azo dye product is a four-step process. Each step is critical for the successful synthesis of the target compounds. The workflow is illustrated in the diagram below.
Caption: Overall workflow for the synthesis of azo dyes from salicylic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound from Salicylic Acid
This protocol describes the nitration of salicylic acid to produce this compound.
Materials:
-
Salicylic acid
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Ice bath
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve salicylic acid (0.03 mole) in 40 mL of glacial acetic acid.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (0.03 mole) to concentrated sulfuric acid (0.06 mole) in a separate container, keeping it cool.
-
Place the flask containing the salicylic acid solution in an ice bath and begin stirring.
-
Slowly add the nitrating mixture to the salicylic acid solution dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Filter the precipitate using vacuum filtration, wash with cold water, and dry to obtain this compound. An isomeric mixture with 5-nitrosalicylic acid will be formed, which may require further purification.
Protocol 2: Synthesis of 3-Aminosalicylic Acid from this compound
This protocol details the reduction of the nitro group of this compound to an amino group.
Materials:
-
This compound
-
Zinc powder (Zn)
-
Concentrated hydrochloric acid (HCl)
-
Reflux condenser
-
Erlenmeyer flask
-
Ice water bath
Procedure:
-
In a 250 mL Erlenmeyer flask equipped with a reflux condenser, place this compound (0.01 mole) and zinc powder (0.03 mole).
-
Place the flask in an ice water bath.
-
Slowly add 18 mL of concentrated hydrochloric acid dropwise through the condenser.
-
After the initial reaction subsides, remove the flask from the ice bath and reflux the mixture for 4 hours with occasional shaking.
-
Cool the reaction mixture and filter to remove any unreacted zinc.
-
Neutralize the filtrate with a suitable base (e.g., sodium carbonate) to precipitate the 3-aminosalicylic acid.
-
Filter the precipitate, wash with water, and dry.
Protocol 3: Diazotization of 3-Aminosalicylic Acid
This protocol describes the conversion of the amino group of 3-aminosalicylic acid into a diazonium salt.[3]
Materials:
-
3-Aminosalicylic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
-
Beaker
-
Stirring rod
Procedure:
-
Dissolve a specific amount of 3-aminosalicylic acid in a mixture of concentrated hydrochloric acid and distilled water in a beaker.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution to the cooled 3-aminosalicylic acid solution while maintaining the temperature between 0-5°C.
-
Continue stirring for 30 minutes at this temperature to ensure complete diazotization. The resulting diazonium salt solution is unstable and should be used immediately in the next step.
Protocol 4: Synthesis of Azo Dyes via Coupling Reaction
This protocol outlines the coupling of the diazonium salt of 3-aminosalicylic acid with a suitable aromatic coupling component.[5]
Materials:
-
Diazonium salt solution from Protocol 3
-
Coupling component (e.g., substituted phenols, anilines, or other activated aromatic compounds)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base for pH adjustment
-
Ice bath
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the chosen coupling component in an aqueous solution of sodium hydroxide in a beaker.
-
Cool this solution to 0-5°C in an ice bath with stirring.
-
Slowly add the freshly prepared diazonium salt solution to the coupling component solution while maintaining the temperature at 0-5°C and stirring vigorously.
-
Maintain a slightly alkaline pH to facilitate the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. The formation of the azo dye is often indicated by a color change and precipitation.
-
Filter the precipitated azo dye, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol (B145695) or dimethylformamide) may be necessary for purification.
Data Presentation
The following table summarizes the quantitative data for a selection of azo dyes synthesized from 3-aminosalicylic acid and various coupling components.
| Dye Code | Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | λmax (nm) |
| 4a | 2-Amino-4-methylphenol | C₁₄H₁₃N₃O₃ | 68 | 190-192 | - |
| 4b | 2-Aminophenol | C₁₃H₁₁N₃O₃ | 62 | 185-187 | - |
| 4c | 4-Chloro-2-aminophenol | C₁₃H₁₀ClN₃O₃ | 58 | 210-212 | - |
| 4d | 2-Naphthol | C₁₇H₁₂N₂O₄ | 65 | 225-227 | - |
| 4e | Salicylic acid | C₁₄H₁₀N₂O₆ | 52 | 240-242 | - |
| 4f | Phenol | C₁₃H₁₀N₂O₄ | 55 | 205-207 | - |
Data compiled from related literature on azo dyes derived from 3-aminosalicylic acid.
Characterization
The synthesized azo dyes can be characterized using various spectroscopic techniques:
-
UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax), which is indicative of the electronic transitions within the conjugated azo dye system.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as the N=N stretching vibration (typically around 1400-1450 cm⁻¹), O-H stretching of the phenolic and carboxylic acid groups, and C=O stretching of the carboxylic acid.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the synthesized dyes by analyzing the chemical shifts and coupling constants of the protons and carbons.
Applications and Biological Activity
Azo dyes derived from salicylic acid are known for their potential as textile dyes and for their biological activities.[3][4]
Textile Dyeing: The synthesized azo dyes can be applied to various fabrics such as cotton, wool, and polyester. The dyeing performance, including color fastness to light and washing, can be evaluated using standard methods.
Antimicrobial and Antifungal Activity: Many azo compounds derived from salicylic acid have been reported to exhibit antimicrobial and antifungal properties.[7][8] The mechanism of action is often attributed to the ability of the azo compounds to interfere with microbial metabolic processes or disrupt cell membrane integrity. The diagram below illustrates a generalized mechanism of antimicrobial action.
Caption: Proposed mechanisms of antimicrobial action of azo dyes.
The synthesized compounds can be screened for their antimicrobial activity against various bacterial and fungal strains using methods like the agar (B569324) well diffusion assay. The zone of inhibition can be measured to quantify their efficacy.[8]
Conclusion
The synthesis of azo dyes using this compound as a precursor provides a versatile platform for creating a diverse range of colored compounds with potential applications in the textile industry and as biologically active agents. The protocols provided herein offer a detailed guide for the synthesis and characterization of these dyes. Further research into the specific mechanisms of action of these compounds could lead to the development of new therapeutic agents and functional dyes.
References
- 1. gcms.cz [gcms.cz]
- 2. Diazotisation [organic-chemistry.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. bch.ro [bch.ro]
- 6. jusst.org [jusst.org]
- 7. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Nitrosalicylic Acid as a Corrosion Inhibitor for Steel
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific quantitative data on the performance of 3-Nitrosalicylic acid as a corrosion inhibitor for steel. The following application notes and protocols are provided as a general guideline for evaluating organic compounds as corrosion inhibitors for steel. The data presented in the tables are representative examples based on studies of similar nitro-substituted aromatic acids to illustrate the expected results and data presentation format.
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a common and effective method to mitigate corrosion. This compound (3-NSA) is an organic compound that possesses functional groups, such as carboxyl (-COOH), hydroxyl (-OH), and nitro (-NO2) groups, which are known to contribute to corrosion inhibition by facilitating adsorption onto the metal surface.[1][2][3] These groups can form a protective film that isolates the steel from the corrosive environment.[4] This document provides detailed protocols for evaluating the efficacy of this compound or similar organic compounds as corrosion inhibitors for steel.
Quantitative Data Presentation
The following tables present example data for the corrosion inhibition of mild steel in an acidic medium (e.g., 1 M HCl) by a hypothetical organic inhibitor, illustrating how to structure and present quantitative results.
Table 1: Weight Loss Measurement Data
| Inhibitor Conc. (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | 150.2 | 12.5 | - | - |
| 0.001 | 45.1 | 3.76 | 70.0 | 0.700 |
| 0.005 | 22.5 | 1.88 | 85.0 | 0.850 |
| 0.010 | 12.0 | 1.00 | 92.0 | 0.920 |
| 0.050 | 7.5 | 0.63 | 95.0 | 0.950 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -450 | 1200 | 70 | 120 | - |
| 0.001 | -435 | 300 | 68 | 115 | 75.0 |
| 0.005 | -420 | 156 | 65 | 110 | 87.0 |
| 0.010 | -410 | 96 | 62 | 105 | 92.0 |
| 0.050 | -400 | 60 | 60 | 100 | 95.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 200 | - |
| 0.001 | 250 | 80 | 80.0 |
| 0.005 | 550 | 45 | 90.9 |
| 0.010 | 900 | 30 | 94.4 |
| 0.050 | 1200 | 20 | 95.8 |
Experimental Protocols
Weight Loss Measurement
This gravimetric method provides a direct measure of material loss due to corrosion.
Materials:
-
Mild steel coupons of known dimensions and composition
-
Abrasive papers of various grits (e.g., 120, 400, 800, 1200)
-
Distilled water and acetone
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat
Procedure:
-
Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Clean the polished coupons by rinsing with distilled water, degreasing with acetone, and then drying in warm air.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Prepare the corrosive solutions with and without various concentrations of this compound.
-
Immerse the weighed coupons completely in the test solutions at a constant temperature for a specified period (e.g., 24 hours).
-
After the immersion period, retrieve the coupons from the solutions.
-
Remove the corrosion products by carefully brushing the coupons in a solution containing a pickling inhibitor, followed by rinsing with distilled water and acetone.
-
Dry the cleaned coupons and re-weigh them to obtain the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 * ΔW) / (A * t * ρ) where:
-
ΔW is the weight loss in milligrams
-
A is the surface area of the coupon in cm²
-
t is the immersion time in hours
-
ρ is the density of steel in g/cm³
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where:
-
CR_blank is the corrosion rate in the absence of the inhibitor
-
CR_inhibitor is the corrosion rate in the presence of the inhibitor
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite (B72142) rod)
-
Mild steel specimen for the working electrode
-
Corrosive medium with and without this compound
Procedure:
-
Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode as described in the weight loss protocol.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting polarization curve (log I vs. E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100 where:
-
Icorr_blank is the corrosion current density in the absence of the inhibitor
-
Icorr_inhibitor is the corrosion current density in the presence of the inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as described for potentiodynamic polarization)
-
Mild steel working electrode
-
Corrosive medium with and without this compound
Procedure:
-
Set up the electrochemical cell and prepare the working electrode as described in the potentiodynamic polarization protocol.
-
Allow the system to reach a steady OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where:
-
Rct_blank is the charge transfer resistance in the absence of the inhibitor
-
Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor
-
-
Visualizations
Caption: Experimental workflow for evaluating a corrosion inhibitor.
Caption: Proposed corrosion inhibition mechanism of this compound on a steel surface.
References
Application Note and Protocols for the Preparation and Electrochemical Analysis of 3-Nitrosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-Nitrosalicylic acid and its subsequent preparation for electrochemical analysis. The methodologies outlined are intended to serve as a comprehensive guide for researchers interested in the electrochemical properties of this compound, which holds potential in various applications including the synthesis of active pharmaceutical ingredients and the development of novel electrochemical sensors.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of salicylic (B10762653) acid. Several methods have been reported, with variations in nitrating agents, solvents, and reaction conditions. Below are detailed protocols for two common methods.
1.1. Synthesis via Nitration with Sodium Nitrite (B80452) and Sulfuric Acid
This method is a classical approach to the nitration of salicylic acid.
Experimental Protocol:
-
In a suitable reaction vessel, mix 100 g of salicylic acid with 130 g of sodium nitrite and 150 ml of water.
-
Slowly add 1200 ml of sulfuric acid (d=1.52 g/ml) to the mixture while maintaining the temperature between 10-15°C using an ice bath.
-
After the addition is complete, stir the mixture for 4 hours at this temperature.
-
Gradually warm the mixture to 50°C and allow it to stand until the evolution of nitrous fumes ceases.
-
Further warm the mixture on a water bath, then cool to allow the crystallization of this compound.
-
Filter the separated crystals, wash with cold water, and recrystallize twice from water to obtain the purified product.[1]
1.2. Synthesis via Nitration with Nitric Acid in Acetic Acid
This method offers an alternative route with different solvent and nitrating agent.
Experimental Protocol:
-
Measure 900 mL of 99% acetic acid, 2.5 g of Prussian blue, and 100 g of salicylic acid into a 2L beaker (Material 1).
-
In a separate 200 mL beaker, weigh 104.4 g of concentrated nitric acid (65% by mass) (Material 2).
-
Using a flow reactor setup, preheat Material 1 to 50°C for 1 minute.
-
Simultaneously feed the preheated Material 1 and Material 2 into a mixing module set at 50°C for a mixing time of 1 minute.
-
Transfer the resulting mixture to a reaction module maintained at 50°C for a reaction time of 1 minute.
-
Pour the reaction mixture into a collection module containing 4 L of ice water, maintaining the temperature at 0°C, and stir for 1 hour.
-
Filter the resulting solid, dry it, to obtain the final product.[2]
Data Presentation: Comparison of Synthesis Methods
| Parameter | Method 1.1 (Sodium Nitrite/Sulfuric Acid) | Method 1.2 (Nitric Acid/Acetic Acid) |
| Starting Material | Salicylic Acid | Salicylic Acid |
| Nitrating Agent | Sodium Nitrite / Sulfuric Acid | Nitric Acid |
| Solvent | Water / Sulfuric Acid | Acetic Acid |
| Catalyst | Not specified | Prussian Blue |
| Reaction Temperature | 10-15°C, then 50°C | 50°C |
| Reaction Time | > 4 hours | ~3 minutes (in flow reactor) |
| Reported Yield | 64%[1] | 99.8%[2] |
| Purity of Product | Requires recrystallization | 99.8% this compound[2] |
1.3. Synthesis Workflow Diagram
Caption: Diagram 1: Synthesis Workflow for this compound.
Preparation for Electrochemical Analysis
The electrochemical behavior of this compound is of interest, particularly the reduction of its nitro group. This can be studied in solution or by modifying an electrode surface with the compound.
2.1. Electrochemical Characterization in Solution
This protocol describes the analysis of this compound in an electrolytic solution.
Experimental Protocol:
-
Prepare the Electrolyte Solution: Dissolve a known concentration of synthesized this compound (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution at a specific pH).
-
Assemble the Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Perform Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -1.2 V) and back to the initial potential at a set scan rate (e.g., 50 mV/s) to observe reduction peaks.
-
Differential Pulse Voltammetry (DPV): For more sensitive measurements, use DPV with optimized parameters (e.g., pulse amplitude, pulse width, and scan increment).
-
2.2. Preparation of a this compound Modified Electrode
This protocol details the fabrication of a modified electrode for solid-phase electrochemical studies.
Experimental Protocol:
-
Prepare the Electrode Surface: Polish the working electrode (e.g., glassy carbon electrode) with alumina (B75360) slurry, sonicate in deionized water and ethanol (B145695), and dry it.
-
Prepare the Modification Slurry: Disperse a small amount of this compound in a suitable solvent (e.g., ethanol or a mixture with a binder like Nafion) to form a stable suspension.
-
Modify the Electrode: Cast a small volume (e.g., 5-10 µL) of the slurry onto the cleaned electrode surface and allow the solvent to evaporate at room temperature.
-
Electrochemical Analysis: Place the modified electrode in a supporting electrolyte solution and perform electrochemical measurements as described in section 2.1.
2.3. Proposed Electrochemical Reduction Pathway
The electrochemical reduction of nitroaromatic compounds typically proceeds through a series of steps involving the nitroso and hydroxylamine (B1172632) intermediates, ultimately leading to the corresponding amine.
Caption: Diagram 2: Proposed Electrochemical Reduction Pathway.
Expected Electrochemical Data
While specific electrochemical data for this compound is not extensively reported, data from the closely related isomer, 5-Nitrosalicylic acid, and other nitroaromatic compounds can provide an expected range for reduction potentials. The exact potentials will depend on the experimental conditions, particularly the pH of the electrolyte.
Data Presentation: Expected Electrochemical Parameters
| Analyte | Electrode | Technique | Supporting Electrolyte | Observed Potential (vs. Ag/AgCl) | Reference |
| 5-Nitrosalicylic Acid | Copper Cathode | Electrolysis | Alkaline Media | Not specified (preparative scale) | [3] |
| Salicylic Acid | Glassy Carbon | DPV | Britton-Robinson buffer (pH 2.37) | ~1.088 V (oxidation) | [4] |
| Nitro-tyrosine | Carbon Paste | DPV | Optimized pH | Oxidation peak ~0.1 V separated from tyrosine | [5] |
| General Nitroaromatics | Modified GCE | Voltammetry | 0.5 M NaCl | Multiple reduction peaks between -0.3 V and -0.8 V | [6] |
Note: The electrochemical behavior of this compound is expected to be dominated by the reduction of the nitro group, likely occurring at negative potentials. The exact values need to be determined experimentally following the protocols provided.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sanad.iau.ir [sanad.iau.ir]
- 4. Voltammetric determination of salicylic acid in pharmaceuticals formulations of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Voltammetric Behavior of 3-Nitro-Tyrosine and Tyrosine at Glassy Carbon and Carbon Paste Electrodes [abechem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 3-Nitrosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of benzoxazinone (B8607429) heterocyclic systems, which are valuable scaffolds in medicinal chemistry, starting from 3-nitrosalicylic acid. The procedures are presented as a two-step process involving the reduction of the nitro group followed by cyclization.
Application Note 1: Synthesis of 8-Carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one
This protocol outlines the synthesis of 8-carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one from this compound. The first step is the catalytic hydrogenation of this compound to 3-aminosalicylic acid. The subsequent step involves the cyclization of 3-aminosalicylic acid with benzoyl chloride.
Experimental Protocols
Step 1: Synthesis of 3-Aminosalicylic Acid via Catalytic Hydrogenation
This procedure is adapted from a general method for the reduction of substituted nitrosalicylic acids.[1][3]
-
Preparation: In a high-pressure reactor equipped with a magnetic stirrer, add this compound (10 g), methanol (B129727) (50 ml), and 10% palladium on activated carbon (1 g).
-
Hydrogenation: Seal the reactor and connect it to a hydrogen gas source. Pressurize the reactor to 5 bar with hydrogen.
-
Reaction: Stir the reaction mixture at 30-35°C. Maintain a constant hydrogen pressure throughout the reaction.
-
Monitoring: The reaction is typically complete after 5 hours, which can be monitored by the cessation of hydrogen consumption.
-
Work-up: After the reaction is complete, carefully vent the reactor and filter the reaction mixture to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-aminosalicylic acid. The product can be purified by adjusting the pH of an aqueous solution to its isoelectric point (around pH 4-5) to precipitate the product, which is then filtered, washed with cold water, and dried.[1]
Step 2: Synthesis of 8-Carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one
This protocol is based on the reaction of anthranilic acid with benzoyl chloride.[4]
-
Reaction Setup: Dissolve the 3-aminosalicylic acid obtained from Step 1 in anhydrous pyridine (B92270) in a round-bottom flask.
-
Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Isolation: Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 8-carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Aminosalicylic Acid | This compound | 10% Pd/C, H₂ | Methanol | 30-35 | 5 | ~71 |
| 2 | 8-Carboxy-2-phenyl-4H-benzo[d][2]oxazin-4-one | 3-Aminosalicylic Acid | Benzoyl Chloride | Pyridine | 0 to RT | 2-4 | ~90[4] |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 8-carboxy-2-phenyl-4H-benzo[d][1][2]oxazin-4-one.
Application Note 2: Synthesis of 8-Carboxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one
This protocol details the synthesis of 8-carboxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one, a related benzoxazinone derivative, from this compound. The initial reduction step is identical to the one described in Application Note 1. The second step involves cyclization with acetic anhydride (B1165640).
Experimental Protocols
Step 1: Synthesis of 3-Aminosalicylic Acid
Please refer to the protocol detailed in Application Note 1, Step 1.
Step 2: Synthesis of 8-Carboxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one
This procedure is based on the general method of reacting anthranilic acid with acetic anhydride.[5]
-
Reaction Setup: Place the 3-aminosalicylic acid obtained from Step 1 in a round-bottom flask.
-
Acylation and Cyclization: Add an excess of acetic anhydride to the flask.
-
Reaction: Heat the mixture to reflux for a specified period (typically 1-2 hours).
-
Monitoring: The progress of the reaction can be monitored by TLC.
-
Isolation: After cooling, the product often crystallizes directly from the reaction mixture. If not, the excess acetic anhydride can be carefully quenched with water, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with cold water and can be recrystallized from a suitable solvent like ethanol (B145695) or acetic acid to yield pure 8-carboxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Aminosalicylic Acid | This compound | 10% Pd/C, H₂ | Methanol | 30-35 | 5 | ~71 |
| 2 | 8-Carboxy-2-methyl-4H-benzo[d][2]oxazin-4-one | 3-Aminosalicylic Acid | Acetic Anhydride | Acetic Anhydride (neat) | Reflux | 1-2 | High (not specified) |
Reaction Workflow Diagram
References
- 1. CN103992238A - Preparation method of 3-aminosalicylic acid - Google Patents [patents.google.com]
- 2. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103992238B - The preparation method of 3-aminosallcylic acid - Google Patents [patents.google.com]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. uomosul.edu.iq [uomosul.edu.iq]
Application Notes and Protocols: 3-Nitrosalicylic Acid as a Ligand for Iron (III) and Aluminum (III) Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrosalicylic acid (3-NSA) is an aromatic carboxylic acid that acts as a bidentate ligand, coordinating with metal ions through its carboxylate and phenolic hydroxyl groups. Its complexes with transition metals, particularly iron(III) and aluminum(III), are of growing interest in medicinal and materials science. The nitro group in the 3-position modifies the electronic properties of the salicylic (B10762653) acid backbone, influencing the stability and reactivity of the resulting metal complexes.[1][2] These complexes have potential applications in chelation therapy, as antimicrobial agents, and as anticancer therapeutics.[3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential biological evaluation of Fe(III) and Al(III) complexes with this compound.
Chelating Properties and Complex Formation
This compound forms stable complexes with both Fe(III) and Al(III) ions in aqueous solutions. The complexation is pH-dependent, with different species being predominant at various pH levels. Potentiometric titrations and UV-Vis spectrophotometry are key techniques to study the formation and stability of these complexes.[1][2]
The general equilibria for the formation of mononuclear complexes can be represented as:
M³⁺ + n(3-NSA)²⁻ ⇌ [M(3-NSA)ₙ]³⁻²ⁿ
Where M = Fe(III) or Al(III), and n can be 1, 2, or 3.
Quantitative Data on Complex Stability
The stability of the metal complexes is a critical parameter for their potential applications. The following table summarizes the formation constants (log β) for Fe(III) and Al(III) complexes with this compound, as determined by potentiometric titration at 30°C and an ionic strength of 0.100 M (KNO₃).[1][2]
| Metal Ion | Complex | log β₁ | log β₂ | log β₃ |
| Fe(III) | [Fe(3-NSA)]⁺ | 13.59 | - | - |
| [Fe(3-NSA)₂]⁻ | - | 23.82 | - | |
| [Fe(3-NSA)₃]³⁻ | - | - | 31.75 | |
| Al(III) | [Al(3-NSA)]⁺ | 12.18 | - | - |
| [Al(3-NSA)₂]⁻ | - | 21.65 | - | |
| [Al(3-NSA)₃]³⁻ | - | - | 28.58 |
Experimental Protocols
Protocol 1: Synthesis of Solid Iron(III)-3-Nitrosalicylate Complex
This protocol is adapted from general methods for the synthesis of iron(III) salicylaldehyde (B1680747) complexes.[4]
Materials:
-
This compound (3-NSA)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Distilled water
Procedure:
-
Dissolve this compound (e.g., 3 mmol, 0.549 g) in methanol (e.g., 20 mL).
-
In a separate beaker, dissolve an equimolar amount of sodium hydroxide (3 mmol, 0.120 g) in methanol (10 mL) and add it dropwise to the 3-NSA solution with stirring to deprotonate the ligand.
-
Dissolve iron(III) chloride hexahydrate (1 mmol, 0.270 g) in methanol (10 mL).
-
Slowly add the FeCl₃ solution to the deprotonated ligand solution with constant stirring. A color change should be observed, indicating complex formation.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the solution to cool to room temperature.
-
The resulting precipitate can be collected by filtration.
-
Wash the solid product with methanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of Solid Aluminum(III)-3-Nitrosalicylate Complex
A similar procedure can be followed for the synthesis of the Al(III) complex, substituting FeCl₃·6H₂O with AlCl₃·6H₂O.
Materials:
-
This compound (3-NSA)
-
Aluminum(III) chloride hexahydrate (AlCl₃·6H₂O)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Distilled water
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to prepare the deprotonated this compound solution.
-
Dissolve aluminum(III) chloride hexahydrate (1 mmol, 0.241 g) in methanol (10 mL).
-
Slowly add the AlCl₃ solution to the deprotonated ligand solution with constant stirring.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the solution to room temperature and collect the precipitate by filtration.
-
Wash the solid with methanol and diethyl ether.
-
Dry the complex in a desiccator.
Protocol 3: Characterization by UV-Vis Spectrophotometry
Objective: To confirm the formation of the metal-ligand complex in solution and determine its maximum absorption wavelength (λₘₐₓ).
Procedure:
-
Prepare stock solutions of this compound, FeCl₃·6H₂O, and AlCl₃·6H₂O in a suitable solvent (e.g., methanol or water).
-
Prepare a solution of the ligand alone.
-
Prepare solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand (or vice versa) to observe spectral changes upon complexation.
-
Scan the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm).
-
The formation of the complex is indicated by the appearance of new absorption bands or shifts in the λₘₐₓ of the ligand.
Protocol 4: Potentiometric Titration for Stability Constant Determination
Objective: To determine the stability constants of the metal complexes.
Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Prepare a solution containing a known concentration of this compound and the metal ion (Fe³⁺ or Al³⁺) in a thermostated vessel.
-
Maintain a constant ionic strength using a background electrolyte (e.g., 0.1 M KNO₃).
-
Titrate the solution with a standardized carbonate-free NaOH solution.
-
Record the pH value after each addition of the titrant.
-
Plot the pH versus the volume of NaOH added.
-
The stability constants can be calculated from the titration data using appropriate software.
Potential Applications in Drug Development
While specific biological data for Fe(III) and Al(III) complexes of this compound are limited in the available literature, related metal complexes of salicylic acid derivatives have shown promise as antimicrobial and anticancer agents. The following sections outline potential applications and provide protocols for preliminary biological evaluation.
Antimicrobial Activity
Rationale: The chelation of metal ions can enhance the antimicrobial activity of a ligand. This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.
Quantitative Data for Related Compounds (for reference):
| Complex Type | Organism | MIC (µg/mL) | Reference |
| Iron(III) complexes of Ciprofloxacin | E. coli | 12.5 | [5] |
| Iron(III) complexes of Ciprofloxacin | S. aureus | 6.25 | [5] |
| Aluminum(III) Schiff base complexes | E. coli | Good activity | [6] |
| Aluminum(III) Schiff base complexes | S. aureus | Good activity | [6] |
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
Procedure:
-
Prepare a stock solution of the synthesized metal complex in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the complex in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).
-
Include positive (bacteria with no complex) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of the complex that visibly inhibits bacterial growth.
Anticancer Activity
Rationale: Iron is essential for cancer cell proliferation. Some iron complexes can induce cytotoxicity through mechanisms like the generation of reactive oxygen species (ROS) via the Fenton reaction. Aluminum complexes have also been investigated for their anticancer properties.
Quantitative Data for Related Compounds (for reference):
| Complex Type | Cell Line | IC₅₀ (µM) | Reference |
| Fe(III)-salen complex | MCF-7 (breast cancer) | 22 | [3] |
| Fe(III) thiosemicarbazone complex | MDA-MB-231 (breast cancer) | 12.38 | [7] |
| Gallium(III) nitrate (B79036) (Group IIIa metal) | Various solid tumors | Antitumor activity observed | [8] |
Protocol 6: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of the synthesized complexes on cancer cell lines.
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized metal complexes for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability can be calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.[1][2][9][10]
Visualizations
Logical Relationship of Chelation
Caption: Chelation of Fe(III) or Al(III) by this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Experimental workflow for synthesis and characterization.
Generalized Signaling Pathway for Metal-Based Anticancer Drugs
Disclaimer: The following diagram illustrates generalized potential mechanisms of action for metal-based anticancer drugs. The specific pathways for Fe(III)- and Al(III)-3-nitrosalicylate complexes have not been elucidated and require further investigation.
Caption: Generalized potential anticancer mechanisms of metal complexes.
Conclusion
This compound is a versatile ligand for the complexation of Fe(III) and Al(III) ions. The resulting complexes can be synthesized and characterized using standard laboratory techniques. While the biological activities of these specific complexes require further investigation, related compounds have shown promising antimicrobial and anticancer properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound-metal complexes in the development of new therapeutic agents. Further studies are warranted to elucidate their precise mechanisms of action and to establish a comprehensive profile of their biological efficacy and safety.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 85-38-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Physicochemical Properties, and Antimicrobial Studies of Iron (III) Complexes of Ciprofloxacin, Cloxacillin, and Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salicylate Coordination Compounds of Iron, Models of Their Formation [article.sapub.org]
- 9. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
Application Notes: Spectrophotometric Determination of Metal Ions with 3-Nitrosalicylic Acid
Introduction
The quantitative analysis of metal ions is crucial in various scientific fields, including environmental monitoring, pharmaceutical analysis, and clinical diagnostics. Spectrophotometry offers a rapid, cost-effective, and widely accessible method for determining the concentration of metal ions. This technique relies on the formation of a colored complex between a metal ion and a chelating agent, which absorbs light at a specific wavelength. The intensity of the absorbed light is directly proportional to the concentration of the metal ion in the sample. 3-Nitrosalicylic acid (3-NSA) is an aromatic organic compound that can act as a chelating agent, forming stable and colored complexes with various transition metal ions, making it a potential reagent for spectrophotometric analysis.
Principle of Determination
This compound possesses hydroxyl and carboxyl functional groups that can coordinate with metal ions. This coordination results in the formation of a metal-ligand complex that exhibits characteristic absorption in the UV-Visible spectrum. The formation and properties of these complexes, such as their stoichiometry and stability, are often pH-dependent. By selecting an appropriate pH, a specific, stable complex can be predominantly formed, allowing for its quantitative determination.
For instance, Iron(III) has been shown to form distinct complexes with this compound at different pH values. At a pH of approximately 2.0, a 1:1 (Metal:Ligand) complex is dominant. As the pH increases to around 4.2, a 1:2 complex is primarily formed, and at a pH near 8.6, a 1:3 complex predominates[1]. The formation of these colored complexes allows for the selective determination of Fe(III) by measuring the absorbance at the wavelength of maximum absorption (λmax). While detailed analytical methods for other metal ions using 3-NSA are not extensively documented, the principles outlined here can be used to develop specific protocols.
Quantitative Data Summary
The following table summarizes the key parameters for the spectrophotometric determination of Iron(III) using this compound. It is important to note that while the complex formation has been studied, a complete validated analytical method with all performance characteristics is not available in the cited literature. Therefore, some parameters are proposed based on typical method development and require experimental verification.
| Metal Ion | Complex Stoichiometry (M:L) | Optimal pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (mg/L) | Limit of Detection (LOD) (mg/L) |
| Iron(III) | 1:2 (Fe:[3-NSA]₂) | ~ 4.2 | To be determined experimentally (~400-550 nm) | To be determined | To be determined | To be determined |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Iron(III) with this compound
1. Scope This protocol describes a method for the determination of Iron(III) concentration in aqueous samples using this compound as a chromogenic reagent. The method is based on the formation of the Fe(III)-[3-NSA]₂ complex at a controlled pH.
2. Apparatus and Reagents
-
Apparatus:
-
UV-Visible Spectrophotometer
-
pH meter
-
Volumetric flasks (10, 25, 50, 100, 1000 mL)
-
Pipettes (various sizes)
-
Analytical balance
-
-
Reagents:
-
This compound (3-NSA) Reagent (0.01 M): Dissolve 0.1831 g of this compound (C₇H₅NO₅, M.W. 183.12 g/mol ) in a small amount of ethanol (B145695) or dilute NaOH and dilute to 100 mL with deionized water in a volumetric flask.
-
Standard Iron(III) Stock Solution (1000 mg/L): Dissolve 0.8634 g of ammonium (B1175870) iron(III) sulfate (B86663) dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) in deionized water. Carefully add 1 mL of concentrated sulfuric acid and dilute to 100 mL in a volumetric flask with deionized water.
-
Working Iron(III) Standard Solution (100 mg/L): Pipette 10 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Acetate (B1210297) Buffer (pH 4.2): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate. Adjust the pH to 4.2 using a pH meter.
-
Deionized water.
-
3. Procedure
-
Construction of Calibration Curve:
-
Pipette 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the 100 mg/L working Fe(III) standard solution into a series of 50 mL volumetric flasks. This will create standards with concentrations of 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mg/L Fe(III).
-
To each flask, add 5 mL of the acetate buffer (pH 4.2).
-
Add 2 mL of the 0.01 M this compound reagent to each flask.
-
Dilute to the mark with deionized water, cap, and mix well.
-
Allow the solutions to stand for 15 minutes for complete color development.
-
Prepare a reagent blank by adding 5 mL of acetate buffer and 2 mL of the 3-NSA reagent to a 50 mL volumetric flask and diluting to the mark with deionized water.
-
Set the spectrophotometer to the predetermined λmax (e.g., start by scanning between 400-600 nm to find the peak absorbance).
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration (mg/L).
-
-
Analysis of Unknown Sample:
-
Take a known volume of the sample solution (ensure it is free of particulates) and place it in a 50 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the range of the calibration curve.
-
Add 5 mL of acetate buffer (pH 4.2) and 2 mL of the 0.01 M 3-NSA reagent.
-
Dilute to the mark with deionized water, cap, and mix well.
-
Allow 15 minutes for color development.
-
Measure the absorbance of the sample against the reagent blank.
-
Determine the concentration of Fe(III) in the sample by comparing its absorbance to the calibration curve.
-
Protocol 2: General Guidance for Method Development for Other Metal Ions
1. Objective To establish a spectrophotometric method for the determination of other transition metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺) using this compound.
2. Procedure
-
Preliminary Test: In a test tube, mix a solution of the target metal ion with the 3-NSA reagent. Observe for any color change, which indicates complex formation.
-
Determination of λmax: Prepare a solution containing the metal ion, a suitable buffer, and the 3-NSA reagent. Scan the UV-Visible spectrum (e.g., from 300 to 800 nm) against a reagent blank to identify the wavelength of maximum absorbance (λmax).
-
Optimization of pH: Prepare a series of solutions, each containing a fixed concentration of the metal ion and 3-NSA. Adjust the pH of each solution over a wide range (e.g., pH 2 to 10) using appropriate buffers. Measure the absorbance of each solution at the λmax to find the pH that gives the highest and most stable absorbance.
-
Optimization of Reagent Concentration: At the optimal pH, prepare a series of solutions with a fixed metal ion concentration and varying concentrations of the 3-NSA reagent. Plot absorbance versus the molar ratio of [3-NSA]/[Metal Ion] to determine the amount of reagent needed for maximum and constant absorbance.
-
Calibration and Validation: Once the optimal conditions (λmax, pH, reagent concentration) are established, proceed to construct a calibration curve, determine the linear range, limit of detection (LOD), and limit of quantification (LOQ).
-
Interference Study: Investigate the effect of other common ions that may be present in the sample matrix on the absorbance of the complex.
Visualizations
Caption: Experimental workflow for spectrophotometric metal ion determination.
References
3-Nitrosalicylic acid in the synthesis of pharmaceutical intermediates
Application Notes: 3-Nitrosalicylic Acid in Pharmaceutical Synthesis
Introduction
This compound (2-Hydroxy-3-nitrobenzoic acid) is a valuable chemical intermediate primarily utilized in the synthesis of 3-aminosalicylic acid and its derivatives.[1][2] These compounds are of significant interest in the pharmaceutical and agrochemical industries.[1] The primary application of this compound is as a direct precursor to 3-aminosalicylic acid, a compound with established therapeutic uses, including as a second-line antitubercular drug.[2]
The synthesis of this compound itself presents a notable challenge in regioselectivity. Standard nitration of salicylic (B10762653) acid typically yields a mixture of this compound and the undesired 5-nitrosalicylic acid isomer, often with the latter being the predominant product.[1][3] This necessitates complex purification steps to isolate the pure 3-nitro isomer, which contributes to its relatively high cost.[1][4] Consequently, the development of optimized and regioselective synthetic protocols is a key focus for its application in pharmaceutical manufacturing.
Primary Application: Synthesis of 3-Aminosalicylic Acid
The principal role of this compound in pharmaceutical synthesis is its conversion to 3-aminosalicylic acid through the reduction of the nitro group.[2] This conversion is typically achieved via catalytic hydrogenation.[2][3][5] 3-Aminosalicylic acid serves as a crucial building block for more complex pharmaceutical agents and is recognized for its efficacy against multidrug-resistant strains of tuberculosis by inhibiting folate synthesis in Mycobacterium tuberculosis.[2]
Key Synthesis Pathways
The overall pathway from salicylic acid to 3-aminosalicylic acid involves two main steps: the nitration of salicylic acid to produce this compound, followed by the reduction of the nitro group to an amine.
Caption: General synthesis pathway from Salicylic Acid to 3-Aminosalicylic Acid.
Experimental Protocols
Protocol 1: Improved Synthesis and Purification of this compound
This protocol describes a method for the nitration of salicylic acid that yields a mixture of 3- and 5-nitro isomers, followed by an efficient separation process to obtain pure this compound.[1][4] The method combines an ortho-selective nitration with a classic separation via crystallization of the monopotassium salt.[4]
Caption: Experimental workflow for the synthesis and purification of this compound.
Quantitative Data for Protocol 1
| Parameter | Value | Reference |
|---|---|---|
| Nitration Stage | ||
| Salicylic Acid | 20.7 g (0.150 mol) | [4] |
| Dichloromethane | 300 mL | [4] |
| Sulfuric Acid (96%) | 38 mL | [4] |
| 2-Propyl nitrate | 38 mL (0.38 mol) | [4] |
| Crude Product Yield | 17.7 g (64% of theory) | [1][4] |
| Isomer Ratio (3-nitro:5-nitro) | 56:44 | [1][4] |
| Purification Stage | ||
| Potassium 3-Nitrosalicylate Yield | 10.2 g | [4] |
| Final this compound Yield | 8.1 g (30% overall) | [4] |
| Purity of K 3-Nitrosalicylate | <1% of 5-nitro isomer | [4] |
| Melting Point (anhydrous) | 148 °C |[4] |
Protocol 2: High-Regioselectivity Synthesis of this compound
This protocol utilizes a continuous flow reactor and a catalyst to achieve a highly regioselective nitration of salicylic acid, resulting in excellent purity and yield of the desired 3-nitro isomer.[6]
Methodology:
-
Prepare "Material 1" by mixing 99% acetic acid (900mL), Prussian blue catalyst (2.5g), and salicylic acid (100g).[6]
-
Prepare "Material 2" consisting of 65% concentrated nitric acid (104.4g).[6]
-
Using metering pumps, feed Material 1 into a preheating module at 50°C for 1 minute.[6]
-
Simultaneously feed the preheated Material 1 and Material 2 into a mixing module (50°C, 1 minute).[6]
-
Transfer the mixture to a reaction module and maintain at 50°C for 1 minute to complete the reaction.[6]
-
Pour the final reaction mixture into 4L of ice water (0°C) and stir for 1 hour.[6]
-
Filter the resulting solid and dry to obtain the final product.[6]
Quantitative Data for Protocol 2
| Parameter | Value | Reference |
|---|---|---|
| Reaction Temperature | 50 °C | [6] |
| Reaction Time (in module) | 1 minute | [6] |
| Catalyst | Prussian blue (iron(III) hexacyanoferrate(II)) | [6] |
| Final Product Weight | 131 g | [6] |
| Total Yield | 99.8% | [6] |
| Purity (this compound) | 99.8% (by HPLC) | [6] |
| Impurity (5-Nitrosalicylic Acid) | 0.2% (by HPLC) |[6] |
Protocol 3: Synthesis of 3-Aminosalicylic Acid via Catalytic Hydrogenation
This protocol describes the synthesis of 3-aminosalicylic acid from a halogenated this compound intermediate. The process involves a catalytic hydrogenation that simultaneously reduces the nitro group and removes the halogen via hydrogenolysis.[3][5]
Caption: Experimental workflow for the synthesis of 3-Aminosalicylic Acid.
Quantitative Data for Protocol 3
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 5-chloro-3-nitrosalicylic acid | [5] |
| Hydrogen Donor | Ammonium formate | [5] |
| Catalyst | 10% Palladium on activated carbon | [3][5] |
| Solvents | Water, Methanol | [5] |
| Final Product | 3-Aminosalicylic Acid | [5] |
| Yield | 71.2% | [5] |
| Two-Step Total Yield (from 5-chlorosalicylic acid) | > 40% |[3][5] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103992238B - The preparation method of 3-aminosallcylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103992238A - Preparation method of 3-aminosalicylic acid - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Treatment of Wastewater Containing 3-Nitrosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the degradation of 3-Nitrosalicylic acid in wastewater is limited in publicly available literature. The following application notes and protocols are based on established and effective methods for the treatment of structurally similar compounds, such as salicylic (B10762653) acid and other nitroaromatic compounds. The provided data is illustrative and intended to guide experimental design.
Introduction
This compound is a nitroaromatic compound that may be present in industrial effluents, particularly from pharmaceutical and chemical manufacturing processes.[1][2][3] Nitroaromatic compounds are often toxic and recalcitrant to conventional biological wastewater treatment methods, necessitating the use of more advanced and robust techniques for their removal.[4] This document outlines potential applications of adsorption and advanced oxidation processes (AOPs) for the treatment of wastewater containing this compound.
Potential Treatment Methodologies
Based on the treatment of similar organic pollutants, the following methods are proposed for the removal of this compound from wastewater:
-
Adsorption onto Activated Carbon: A widely used method for the removal of various organic pollutants due to its high surface area and porous structure.[5][6][7]
-
Advanced Oxidation Processes (AOPs): These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants.[8][9]
-
Fenton and Photo-Fenton Processes: Utilizes the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals.[10][11][12][13] The efficiency can be enhanced with UV light (Photo-Fenton).[12][14]
-
Heterogeneous Photocatalysis: Employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light generates electron-hole pairs that lead to the formation of hydroxyl radicals.[15][16][17][18]
-
Ozonation: Utilizes ozone (O₃) as a powerful oxidant, which can directly react with pollutants or decompose to form hydroxyl radicals.[19][20][21][22][23]
-
Experimental Protocols
Adsorption using Powdered Activated Carbon (PAC)
Objective: To determine the adsorption capacity of PAC for the removal of this compound from an aqueous solution.
Materials and Reagents:
-
This compound (analytical grade)
-
Powdered Activated Carbon (PAC)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Conical flasks (250 mL)
-
Orbital shaker
-
pH meter
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Prepare a stock solution of 100 mg/L of this compound in deionized water.
-
In a series of 250 mL conical flasks, add a fixed volume (e.g., 100 mL) of the this compound solution.
-
Adjust the pH of the solutions to a desired value (e.g., pH 3, 5, 7, 9) using HCl or NaOH.
-
Add varying amounts of PAC (e.g., 0.1 g, 0.2 g, 0.5 g, 1.0 g) to the flasks.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined equilibrium time (e.g., 24 hours).
-
After shaking, filter the samples to separate the PAC.
-
Analyze the concentration of this compound remaining in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the wavelength of maximum absorbance or HPLC).
-
Calculate the removal efficiency and the amount of this compound adsorbed per unit mass of PAC.
Illustrative Data Presentation:
| PAC Dose (g/L) | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
| 1.0 | 100 | 15.2 | 84.8 |
| 2.0 | 100 | 8.5 | 91.5 |
| 5.0 | 100 | 3.1 | 96.9 |
| 10.0 | 100 | 1.2 | 98.8 |
Fenton Oxidation
Objective: To evaluate the degradation of this compound using the Fenton process.
Materials and Reagents:
-
This compound solution (e.g., 100 mg/L)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers (500 mL)
-
Magnetic stirrer
-
pH meter
-
HPLC system for analysis
Protocol:
-
Place 250 mL of the this compound solution in a 500 mL beaker.
-
Adjust the pH of the solution to 3.0 using sulfuric acid.[10]
-
Add a specific amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L).
-
Start the reaction by adding the required amount of H₂O₂ (e.g., to achieve a H₂O₂:Fe²⁺ molar ratio of 10:1).
-
Stir the solution at a constant speed.
-
Withdraw samples at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction in the samples by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8, which precipitates the iron catalyst.
-
Filter the samples and analyze the concentration of this compound using HPLC.
Illustrative Data Presentation:
| Reaction Time (min) | Initial [3-NSA] (mg/L) | Final [3-NSA] (mg/L) | Degradation Efficiency (%) |
| 0 | 100 | 100 | 0 |
| 15 | 100 | 45.3 | 54.7 |
| 30 | 100 | 22.1 | 77.9 |
| 60 | 100 | 8.9 | 91.1 |
| 120 | 100 | 2.5 | 97.5 |
Heterogeneous Photocatalysis with TiO₂
Objective: To investigate the photocatalytic degradation of this compound using TiO₂ as a catalyst.
Materials and Reagents:
-
This compound solution (e.g., 50 mg/L)
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
Photoreactor with a UV lamp
-
Magnetic stirrer
-
Oxygen or air pump
-
HPLC system
Protocol:
-
Prepare a suspension of TiO₂ in the this compound solution (e.g., 1 g/L) in the photoreactor.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Start bubbling air or oxygen through the suspension to ensure a constant supply of an electron acceptor.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Collect samples at regular time intervals.
-
Filter the samples to remove the TiO₂ particles.
-
Analyze the concentration of this compound using HPLC.
Illustrative Data Presentation:
| Irradiation Time (min) | Initial [3-NSA] (mg/L) | Final [3-NSA] (mg/L) | Degradation Efficiency (%) |
| 0 | 50 | 50 | 0 |
| 30 | 50 | 31.5 | 37.0 |
| 60 | 50 | 18.2 | 63.6 |
| 90 | 50 | 9.8 | 80.4 |
| 120 | 50 | 4.1 | 91.8 |
Visualizations
Caption: General experimental workflow for evaluating wastewater treatment methods.
Caption: Simplified mechanism of hydroxyl radical generation in the Fenton process.
Caption: Key factors influencing the efficiency of photocatalytic degradation.
References
- 1. This compound | 85-38-1 [chemicalbook.com]
- 2. This compound | C7H5NO5 | CID 6807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Kinetics of salicylic acid adsorption on activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inpressco.com [inpressco.com]
- 8. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Salicylic acid degradation by advanced oxidation processes. Coupling of solar photoelectro-Fenton and solar heterogeneous photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TiO2 and N-TiO2-photocatalytic degradation of salicylic acid in water: characterization of transformation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchmgt.monash.edu [researchmgt.monash.edu]
- 18. researchgate.net [researchgate.net]
- 19. Study on the kinetics and transformation products of salicylic acid in water via ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. diva-portal.org [diva-portal.org]
- 23. researchgate.net [researchgate.net]
protocol for the nitration of salicylic acid to 3-Nitrosalicylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the nitration of salicylic (B10762653) acid, with a specific focus on the synthesis and isolation of 3-nitrosalicylic acid. This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The nitration of salicylic acid typically yields a mixture of this compound and the isomeric 5-nitrosalicylic acid.[1][2][3][4] This protocol outlines a method that offers a practical approach to obtaining this compound through a two-step process involving the nitration of salicylic acid followed by the selective crystallization of the potassium salt of the 3-nitro isomer.
Introduction
The electrophilic aromatic substitution of salicylic acid with nitrating agents predominantly leads to the formation of 5-nitrosalicylic acid, with this compound as a minor product. The hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic acid are ortho- and para-directing. The substitution at the 5-position is sterically less hindered and electronically favored, making the isolation of the 3-isomer challenging. Various nitration methods have been reported, including the use of nitric acid in acetic acid, mixed acid (nitric and sulfuric acid), and other nitrating agents.[1][5][6][7] However, achieving high regioselectivity for the 3-position remains a significant synthetic hurdle. The protocol described herein is an adaptation of a method that first produces a mixture of the nitro-isomers followed by an efficient separation to yield pure this compound.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported methods for the nitration of salicylic acid.
| Nitrating Agent/System | Ratio of this compound : 5-Nitrosalicylic Acid | Overall Yield of this compound | Reference |
| 2-propyl nitrate (B79036) / sulfuric acid / tetrabutylammonium (B224687) hydrogensulfate / dichloromethane (B109758) / water | 56 : 44 | 30% (after crystallization) | [1][2][3] |
| Sodium nitrite (B80452) / sulfuric acid | Not specified | 64% (of mixed isomers) | [8] |
| Nitric acid / acetic acid / Prussian blue | 99.8 : 0.2 | 99.8% (total product) | [9] |
| Nitric acid / acetic acid | Not specified | 50.4% (total yield, 32% 3-NSA in solid) | [5] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol is based on the improved synthesis of this compound.[1][3]
Materials:
-
Salicylic acid
-
2-propyl nitrate
-
Concentrated sulfuric acid (98%)
-
Tetrabutylammonium hydrogensulfate (TBAHS)
-
Dichloromethane (DCM)
-
Potassium carbonate
-
Concentrated hydrochloric acid (37%)
-
Deionized water
-
Ice
Equipment:
-
500 mL two-necked round-bottomed flask
-
50 mL pressure-equalizing addition funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum desiccator
-
Reflux condenser
Procedure:
Part 1: Nitration of Salicylic Acid
-
To a 500 mL two-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and a 50 mL pressure-equalizing addition funnel, add salicylic acid (20.7 g, 0.150 mol) and 300 mL of dichloromethane.
-
Cool the resulting suspension in an ice bath.
-
Add tetrabutylammonium hydrogensulfate (2.55 g, 7.5 mmol) and 2-propyl nitrate (38 mL, 0.38 mol).
-
Slowly add concentrated sulfuric acid (20.7 mL) dropwise from the addition funnel over a period of 40 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Remove the ice bath and stir for an additional hour at ambient temperature.
-
Carefully pour the reaction mixture into a beaker containing 500 mL of ice water.
-
Separate the organic layer and wash it with 200 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a crude mixture of 3- and 5-nitrosalicylic acid. The expected yield of the mixed acids is approximately 17.7 g (64% of theory), with a 3-nitro to 5-nitro isomer ratio of about 56:44.[1][3]
Part 2: Separation of this compound
-
Place the crude mixture of isomeric nitrosalicylic acids (17.7 g, 0.097 mol) in a 1000 mL round-bottomed flask with a magnetic stirrer.
-
Carefully add a 1.45 M solution of potassium carbonate (270 mL), followed by 180 mL of distilled water, while stirring vigorously.
-
Fit the flask with a reflux condenser and heat the dark-orange suspension in an oil bath to 110°C until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature (do not cool in an ice bath, as this may cause the 5-nitro isomer to precipitate).[3]
-
The potassium salt of this compound will crystallize as fine yellow needles.
-
Filter the precipitate using a Büchner funnel, wash with two 50 mL portions of ice-cold water, and pre-dry by suction.
Part 3: Isolation of this compound
-
Transfer the purified potassium 3-nitrosalicylate (approximately 10.0 g, 0.045 mol) to a 500 mL two-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, and reflux condenser.
-
Add 240 mL of deionized water and heat the mixture to boiling (bath temperature 115°C) with vigorous stirring until a clear solution is formed.
-
Add concentrated hydrochloric acid (3.8 mL, 37%) dropwise from the addition funnel. A precipitate will form and then redissolve upon continued heating and stirring for 5-10 minutes.
-
Remove the heat source and allow the solution to cool to room temperature, during which the this compound will precipitate.
-
Cool the mixture further in an ice bath for 30 minutes to ensure complete crystallization.
-
Filter the product through a Büchner funnel, wash with three 100 mL portions of cold water, and pre-dry by suction.
-
Dry the final product in a vacuum desiccator over phosphorus pentoxide to yield pure this compound. The overall yield is approximately 31%.[3]
Reaction Mechanism
The nitration of salicylic acid is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺) acts as the electrophile. The hydroxyl and carboxyl groups direct the incoming electrophile to the ortho and para positions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
3-Nitrosalicylic Acid: A Versatile Biochemical Reagent in Life Sciences
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrosalicylic acid (3-NSA) is a nitro-aromatic compound with the chemical formula C₇H₅NO₅. While historically utilized in dye chemistry and as a corrosion inhibitor, its potential as a biochemical reagent in life sciences is an emerging area of interest.[1][2] Its structural features, including a carboxylic acid, a hydroxyl group, and a nitro group on a benzene (B151609) ring, provide multiple reactive sites for chemical modifications and interactions with biological molecules. This document provides an overview of the current and potential applications of this compound in life sciences, complete with detailed protocols for its use as a versatile biochemical tool.
While this compound is commercially available, it can also be synthesized through the nitration of salicylic (B10762653) acid.[3][4] The synthesis often results in a mixture of 3-nitro and 5-nitrosalicylic acids, which can be separated to yield the pure 3-nitro isomer.[3][4]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₅ | [5] |
| Molecular Weight | 183.12 g/mol | [5] |
| Appearance | Yellowish crystals | [2] |
| Melting Point | 148 °C (anhydrous) | [2] |
| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene, chloroform, ether | [2] |
| CAS Number | 85-38-1 | [5] |
Applications in Life Sciences
While the direct biological activity of this compound is not extensively documented in peer-reviewed literature, its chemical structure suggests several potential applications in biochemistry and drug discovery. These include its use as a molecular scaffold for the synthesis of bioactive compounds, a tool for protein modification, and a potential modulator of enzymatic activity and signaling pathways.
Synthesis of Bioactive Molecules
This compound serves as a valuable starting material for the synthesis of various derivatives with potential therapeutic applications. The nitro group can be readily reduced to an amine, and the carboxylic acid and hydroxyl groups can be modified to create a diverse library of compounds for screening.
Protocol: Synthesis of 3-Aminosalicylic Acid from this compound
This protocol describes the chemical reduction of the nitro group of this compound to an amino group, yielding 3-Aminosalicylic acid, a precursor for various pharmaceutical compounds.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve 1 gram of this compound in 20 mL of ethanol.
-
To this solution, add 5 grams of Tin(II) chloride dihydrate.
-
Slowly add 10 mL of concentrated hydrochloric acid to the mixture while stirring continuously.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2 hours. The color of the solution should change, indicating the reduction of the nitro group.
-
After reflux, cool the reaction mixture to room temperature.
-
Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until the pH is approximately 7. A precipitate of tin salts will form.
-
Filter the mixture through a Büchner funnel to remove the tin salts.
-
Collect the filtrate, which contains the 3-Aminosalicylic acid.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude 3-Aminosalicylic acid from a minimal amount of hot water or an ethanol/water mixture to obtain pure crystals.
-
Dry the crystals in a desiccator.
Caption: A workflow diagram illustrating the key steps in the synthesis of 3-Aminosalicylic acid from this compound.
Protein Modification and Labeling (Hypothetical Application)
The carboxylic acid group of this compound can be activated to react with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues. This allows for the covalent attachment of the 3-nitrosalicyl moiety to proteins, which could be used for various purposes, including the introduction of a "tag" for detection or as a precursor for further chemical modifications.
Protocol: EDC/NHS-Mediated Protein Labeling with this compound (Hypothetical)
This protocol describes a hypothetical method for labeling a protein with this compound using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Desalting column or dialysis membrane
Procedure:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in reaction buffer.
-
In a microcentrifuge tube, mix 10 µL of the this compound stock solution with 100 µL of reaction buffer.
-
Add 10 µL of the EDC stock solution and 10 µL of the NHS stock solution to the this compound solution.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of this compound.
-
Add the activated this compound mixture to the protein solution (typically at a 10- to 20-fold molar excess of the labeling reagent to the protein).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Remove the excess, unreacted labeling reagent and byproducts using a desalting column or by dialysis against a suitable buffer.
-
The labeled protein is now ready for downstream applications. The extent of labeling can be determined using spectrophotometry by measuring the absorbance of the nitro group.
Caption: A conceptual diagram illustrating the process of labeling a protein with this compound.
Enzyme Inhibition Assays (Exploratory)
The structural similarity of this compound to salicylic acid, a known inhibitor of cyclooxygenase (COX) enzymes, suggests that 3-NSA could be screened for inhibitory activity against various enzymes. The nitro group may influence its binding affinity and specificity.
Protocol: Screening for Enzyme Inhibition using a Generic Spectrophotometric Assay (Exploratory)
This protocol provides a general framework for screening this compound as a potential enzyme inhibitor. The specific substrate and detection method will depend on the enzyme being studied.
Materials:
-
This compound
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well microplate, add the enzyme and the different concentrations of this compound to the wells. Include control wells with the enzyme and buffer only (no inhibitor) and wells with buffer only (blank).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Signaling Pathway Modulation (Theoretical)
Salicylic acid is a well-known signaling molecule in plants, involved in defense responses against pathogens. It is plausible that nitrated derivatives of salicylic acid could interact with components of these signaling pathways, either as agonists or antagonists. For instance, they might compete with salicylic acid for binding to its receptors or downstream signaling proteins.
The following diagram illustrates a hypothetical scenario where this compound could interfere with a generic signaling pathway initiated by a ligand binding to a receptor.
Caption: A diagram showing the hypothetical interference of this compound with a cellular signaling pathway.
Conclusion
This compound is a chemical compound with potential as a versatile reagent in the life sciences. While its biological roles are not yet well-defined, its chemical reactivity makes it a suitable candidate for the synthesis of novel bioactive molecules, for use in protein modification, and for screening as an enzyme inhibitor. The protocols and conceptual frameworks provided in this document are intended to serve as a starting point for researchers interested in exploring the biochemical applications of this compound. Further research is warranted to fully elucidate the biological activities and potential therapeutic applications of this compound and its derivatives.
References
Application Notes: 3-Nitrosalicylic Acid for Analytical Standard Preparation
Introduction
3-Nitrosalicylic acid (3-NSA), also known as 2-Hydroxy-3-nitrobenzoic acid, is a critical reference standard for the quality control of pharmaceutical products, particularly for the drug Mesalamine (5-aminosalicylic acid).[1][2][3][4][5] As a specified impurity of Mesalamine, designated as Mesalamine Impurity R, its accurate quantification is essential to ensure the safety and efficacy of the final drug product.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an analytical standard in a research and quality control setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling and use as a reference standard.
| Property | Value | Reference |
| CAS Number | 85-38-1 | [1] |
| Molecular Formula | C7H5NO5 | [1] |
| Molecular Weight | 183.12 g/mol | |
| Appearance | Pale Beige to Beige Solid/Crystals | [5] |
| Melting Point | 142-147 °C | [6] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol (B129727). Water solubility: 1.3 g/L at 16 °C. | [6] |
| Purity (as a reference standard) | ≥98.0% (HPLC) |
Applications in Analytical Chemistry
The primary application of this compound as an analytical standard is in the chromatographic analysis of Mesalamine to identify and quantify it as an impurity.[1][2] This is crucial during various stages of drug development and manufacturing, including:
-
Analytical Method Development: Establishing and optimizing chromatographic methods for the separation and quantification of Mesalamine and its related substances.[2]
-
Method Validation: As per ICH guidelines, 3-NSA standards are used to assess method specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]
-
Routine Quality Control (QC): In-process and final product testing to ensure that the level of this compound impurity is within the specified acceptance criteria.[2]
-
Stability Studies: Monitoring the formation of 3-NSA as a potential degradation product in Mesalamine drug substance and product under various storage conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Standard Solution
This protocol describes the preparation of a stock standard solution of this compound, which can be further diluted to prepare working standards and calibration standards.
Materials:
-
This compound Certified Reference Material (CRM)
-
HPLC-grade Methanol
-
Volumetric flasks (Class A)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 10 mg of this compound CRM into a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade methanol.
-
Sonicate for 10-15 minutes or until the reference standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
This stock solution has a nominal concentration of 100 µg/mL.
-
Transfer the solution to a properly labeled, light-resistant container and store at 2-8°C.
Protocol 2: Quantitative Analysis of this compound in Mesalamine by HPLC
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a Mesalamine sample.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A system with a UV detector |
| Column | C18, end-capped (250 x 4.6) mm, 5 µm |
| Mobile Phase | 5mM octane-1-sulfonic acid sodium salt in water (pH adjusted to 2.70 with o-phosphoric acid) and Methanol (60:40 v/v)[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C[8] |
| Detection Wavelength | 210 nm[8] |
| Injection Volume | 10 µL |
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of working standard solutions of this compound by diluting the stock solution (from Protocol 1) with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 1.5 µg/mL. A typical calibration series might include 0.1, 0.25, 0.5, 1.0, and 1.5 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of the Mesalamine sample and dissolve it in the mobile phase to obtain a final concentration of approximately 1 mg/mL of Mesalamine.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject each calibration standard in triplicate.
-
Inject the sample solution in triplicate.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.999.[7]
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the amount of this compound impurity in the Mesalamine sample, typically expressed as a percentage (w/w).
-
Quantitative Data Summary
The following table summarizes typical validation parameters for an HPLC method for the determination of this compound and other Mesalamine impurities.
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999[7] |
| Limit of Detection (LOD) | ~0.20 µg/mL[7] |
| Limit of Quantification (LOQ) | ~0.62 µg/mL[7] |
| Accuracy (% Recovery) | 94.8% - 96.0%[7] |
| Precision (%RSD) | ≤ 0.65%[7] |
Visualizations
Caption: Workflow for the preparation and analysis of this compound standards.
Caption: Relationship between Mesalamine, 3-NSA impurity, and its reference standard.
References
- 1. 3- Nitrosalicylic Acid Reference Standard - Acanthus Research [acanthusresearch.com]
- 2. This compound - CAS - 85-38-1 | Axios Research [axios-research.com]
- 3. drjcrbio.com [drjcrbio.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 85-38-1 [chemicalbook.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitrosalicylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Nitrosalicylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield of this compound | - Non-selective nitration leading to a high proportion of the 5-nitro isomer.[1][2] - Formation of dinitration byproducts.[2] - Incomplete reaction. - Loss of product during purification. | - Employ a more regioselective nitration method. The use of 2-propyl nitrate (B79036) with sulfuric acid has been shown to favor the formation of the 3-nitro isomer.[1][2] - Carefully control reaction temperature; higher temperatures can lead to byproduct formation.[3][4] - Ensure adequate reaction time. - Optimize the purification process, particularly the crystallization step, to minimize loss. |
| Difficulty in separating this compound from 5-Nitrosalicylic acid | The two isomers have similar physical properties, making separation by simple crystallization challenging.[5] | - Convert the mixture of isomers to their monopotassium salts. Potassium 3-nitrosalicylate is less soluble and will preferentially precipitate from the solution.[1][2] - Control the cooling process during crystallization of the potassium salt; cooling below 20°C may cause the unwanted 5-nitro isomer to precipitate.[2] |
| Violent or uncontrollable reaction | The use of certain nitrating agents, such as sodium nitrite (B80452) with hot sulfuric acid, can lead to extremely violent reactions.[1][2] | - Opt for safer nitrating mixtures, such as nitric acid in acetic acid or 2-propyl nitrate in the presence of a phase-transfer catalyst.[1][2][3] - Ensure slow, controlled addition of reagents and maintain the recommended reaction temperature.[6] |
| Precipitation of product in the reactor (in continuous flow synthesis) | A lower amount of acetic acid in the reaction mixture can lead to the precipitation of the desired product, particularly 5-nitrosalicylic acid.[3] | - Maintain a sufficient concentration of acetic acid in the reaction mixture to ensure the solubility of the products.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common methods for synthesizing this compound primarily involve the nitration of salicylic (B10762653) acid. Some of the reported methods include:
-
Nitration with dilute nitric acid.[1]
-
Nitration using a mixture of nitric acid and acetic acid.[1][3]
-
Reaction with sodium nitrite in hot sulfuric acid, which is known to be a potentially violent reaction.[1][2]
-
Nitration using 2-propyl nitrate, sulfuric acid, and a phase-transfer catalyst in a biphasic system.[1][2]
-
Continuous flow nitration using nitric acid and acetic acid in a microreactor.[3][4]
-
A high-yield method using iron(III) hexacyanoferrate(II) as a catalyst with nitric acid and acetic acid in a flow reactor.[7]
Q2: Why is the formation of 5-Nitrosalicylic acid a major issue?
A2: The nitration of salicylic acid is not highly regioselective, leading to the formation of both this compound and 5-Nitrosalicylic acid as major products.[1][2] The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring direct the incoming nitro group to different positions, and the 5-position is often favored, resulting in a mixture of isomers that can be difficult to separate.
Q3: How can I improve the regioselectivity to favor the 3-nitro isomer?
A3: One reported method to improve the ortho-selectivity (favoring the 3-position) is to use a nitrating system of 2-propyl nitrate, sulfuric acid, and tetrabutylammonium (B224687) hydrogensulfate in a dichloromethane/water solvent system. This method has been shown to yield a 56:44 ratio of 3- to 5-nitrosalicylic acid.[1][2] Another highly regioselective method reported utilizes a flow reactor with iron(III) hexacyanoferrate(II) as a catalyst, claiming a final product purity of 99.8% for this compound.[7]
Q4: What is the most effective way to purify this compound from the isomeric mixture?
A4: A highly effective method for separating the 3- and 5-nitro isomers is through the crystallization of their monopotassium salts. By treating the crude mixture with potassium carbonate, the less soluble potassium 3-nitrosalicylate will precipitate, leaving the more soluble potassium 5-nitrosalicylate in solution.[1][2] The purified potassium 3-nitrosalicylate can then be acidified to yield pure this compound.[1]
Q5: Are there any safety concerns I should be aware of during this synthesis?
A5: Yes, certain nitration procedures can be hazardous. The reaction of sodium nitrite with hot sulfuric acid is described as "extremely violent".[1][2] The nitration of salicylic acid can also be a runaway reaction, especially if temperature control is lost, which can lead to the formation and decomposition of picric acid, an explosive compound.[8] It is crucial to use appropriate safety precautions, including controlled addition of reagents, temperature monitoring, and using safer nitrating agents when possible.
Experimental Protocols
Protocol 1: Synthesis via 2-Propyl Nitrate and Purification via Potassium Salt Crystallization
This protocol is based on a method that yields a mixture of 3- and 5-nitrosalicylic acids, followed by purification.[1][2]
Step 1: Nitration of Salicylic Acid
-
In a two-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve salicylic acid in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add tetrabutylammonium hydrogensulfate and concentrated sulfuric acid.
-
Add 2-propyl nitrate dropwise over 40 minutes, ensuring the temperature does not exceed 10°C.
-
Continue stirring in the ice bath for one hour after the addition is complete, then stir for another hour at room temperature.
-
Pour the reaction mixture into distilled water and stir.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over a drying agent and evaporate the solvent to obtain a crude mixture of 3- and 5-nitrosalicylic acid.
Step 2: Purification of Potassium 3-Nitrosalicylate
-
Place the crude mixture of isomers in a round-bottomed flask with a magnetic stirrer.
-
Carefully add a 1.45 M solution of potassium carbonate under vigorous stirring, followed by distilled water.
-
Heat the suspension in an oil bath at 110°C until complete dissolution.
-
Allow the solution to cool to 20°C. Do not cool below this temperature to avoid precipitation of the 5-nitro isomer.
-
Filter the precipitated yellow needles of potassium 3-nitrosalicylate.
-
Wash the precipitate with ice-cold water and dry it.
Step 3: Conversion to this compound
-
In a two-necked round-bottomed flask, dissolve the purified potassium 3-nitrosalicylate in deionized water and heat to boiling (115°C bath temperature) until a clear solution is obtained.
-
Add concentrated hydrochloric acid dropwise. A precipitate will form and then redissolve upon further heating and stirring.
-
Allow the hot solution to cool to room temperature with stirring, then refrigerate at 5°C for 30 minutes.
-
Filter the precipitated this compound, wash with ice-cold water until the washings are free of chloride, and dry.
Protocol 2: High-Yield Synthesis in a Flow Reactor
This protocol is based on a patented method claiming a very high yield and purity of this compound.[7]
Step 1: Preparation of Reactant Solutions
-
Material 1: In a beaker, mix 99% acetic acid, Prussian blue (iron(III) hexacyanoferrate(II)), and salicylic acid.
-
Material 2: In a separate beaker, measure concentrated nitric acid (65% by mass).
Step 2: Flow Reaction
-
Connect the beakers containing Material 1 and Material 2 to separate metering pumps.
-
Pump Material 1 through a preheating module at 50°C for 1 minute.
-
Simultaneously pump the preheated Material 1 and Material 2 into a mixing module set at 50°C for a mixing time of 1 minute.
-
Feed the resulting mixture into a reaction module maintained at 50°C for a reaction time of 1 minute.
Step 3: Product Collection and Purification
-
Pour the output from the reaction module into a collection vessel containing ice water (0°C) and stir for 1 hour.
-
Filter the resulting solid.
-
Dry the solid to obtain the final product.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Reagents | Isomer Ratio (3-nitro : 5-nitro) | Overall Yield of Pure this compound | Key Features |
| 2-Propyl Nitrate / H₂SO₄[1][2] | Salicylic acid, 2-propyl nitrate, H₂SO₄, tetrabutylammonium hydrogensulfate | 56:44 | 30% | Good ortho-selectivity; requires purification via potassium salt. |
| NaNO₂ / H₂SO₄[6] | Salicylic acid, sodium nitrite, H₂SO₄ | Not specified | 64% (crude) | Potentially violent reaction; requires careful temperature control. |
| Flow Reactor with Prussian Blue[7] | Salicylic acid, HNO₃, acetic acid, Prussian blue | 99.8 : 0.2 (based on purity) | 99.8% | High yield and regioselectivity; requires specialized flow reactor setup. |
| HNO₃ / Acetic Acid (Continuous Flow)[3] | Salicylic acid, HNO₃, acetic acid | Favors 5-nitro isomer | Not specified for 3-nitro isomer | Primarily optimized for 5-nitrosalicylic acid synthesis. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Batch salicylic acid nitration by nitric acid/acetic acid mixture under isothermal, isoperibolic and adiabatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 3-Nitrosalicylic Acid from 5-Nitro Isomer
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 3-nitrosalicylic acid from its 5-nitro isomer.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and 5-nitrosalicylic acid necessary?
A1: The nitration of salicylic (B10762653) acid is not regioselective and typically yields a mixture of this compound and 5-nitrosalicylic acid.[1] The 5-nitro isomer is often the predominant product.[1][2] To obtain pure this compound, which is a valuable synthetic intermediate for pharmaceuticals and agrochemicals, a separation step is essential.[1]
Q2: What is the most common method for separating these two isomers?
A2: The most cited and classic method for separating this compound from its 5-nitro isomer is the fractional crystallization of their monopotassium salts.[1] This technique, known as Meldrum's method, exploits the differential solubility of the potassium salts of the two isomers.[1]
Q3: Are there other methods for separating these isomers?
A3: Besides fractional crystallization of potassium salts, other potential methods include direct recrystallization from water, which takes advantage of the slight solubility difference between the two isomers.[3] High-performance liquid chromatography (HPLC) can also be used for separation and analysis.[4] Additionally, alternative synthetic routes that avoid the formation of the isomer mixture have been explored.[5]
Q4: What are the key factors influencing the efficiency of separation by fractional crystallization?
A4: The efficiency of fractional crystallization is influenced by several factors, including the precise control of temperature during crystallization, the concentration of the salt solutions, the rate of cooling, and the prevention of co-precipitation of the undesired isomer.[6] The purity of the initial mixture of isomers also plays a significant role.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound after separation | - Incomplete conversion to the potassium salt.- The 3-nitrosalicylate salt may have remained in the mother liquor.- Loss of product during washing steps. | - Ensure complete dissolution in the potassium carbonate solution by heating and stirring as described in the protocol.[1]- Optimize the cooling process to ensure maximum precipitation of the desired potassium 3-nitrosalicylate.- Use ice-cold water for washing the filtered precipitate to minimize dissolution.[1] |
| Contamination of this compound with the 5-nitro isomer | - Incomplete separation of the potassium salts.- Co-precipitation of potassium 5-nitrosalicylate. | - Repeat the crystallization process for the potassium 3-nitrosalicylate.- Ensure the initial dissolution of the mixed acids in the potassium carbonate solution is complete to allow for differential precipitation.[1] |
| Violent reaction during the initial nitration of salicylic acid | - Poor temperature control.- Rapid addition of nitrating agents. | - Maintain the reaction temperature strictly as recommended in the synthesis protocol, often using an ice bath.[7][8]- Add the nitrating agents slowly and in small portions with vigorous stirring.[8][9] |
| Difficulty in filtering the precipitated potassium 3-nitrosalicylate | - Very fine crystal size. | - Allow for slow cooling to encourage the formation of larger, more easily filterable crystals.[6]- Use an appropriate porosity filter paper or a glass frit.[1] |
Experimental Protocols
Fractional Crystallization of Monopotassium Salts
This protocol is adapted from an improved synthesis and separation method.[1] It details the separation of a mixture of 3- and 5-nitrosalicylic acid.
Materials:
-
Mixture of 3- and 5-nitrosalicylic acid
-
1.45 M Potassium carbonate solution
-
Distilled water
-
Concentrated hydrochloric acid (37%)
-
Round-bottomed flask
-
Magnetic stirrer and stirring bar
-
Reflux condenser
-
Oil bath
-
Glass frit (porosity 3) or Büchner funnel and filter paper
-
Vacuum desiccator
-
Phosphorus pentoxide
Procedure:
-
Formation of Potassium Salts:
-
Place the mixture of isomeric 3- and 5-nitrosalicylic acid (e.g., 17.7 g) in a 1000-mL round-bottomed flask with a magnetic stirring bar.[1]
-
Carefully add a 1.45 M solution of potassium carbonate (270 mL) under vigorous stirring, followed by 180 mL of distilled water.[1]
-
Fit the flask with a reflux condenser and heat the dark-orange suspension in an oil bath at 110 °C until a clear solution is obtained.[1]
-
-
Crystallization of Potassium 3-Nitrosalicylate:
-
Isolation of Potassium 3-Nitrosalicylate:
-
Filter the precipitate through a glass frit (porosity 3).[1]
-
Wash the collected solid with two portions of 50 mL of ice-cold water.[1]
-
Predry the solid by suction.[1]
-
Finally, dry the solid in a vacuum desiccator over phosphorus pentoxide to yield potassium 3-nitrosalicylate as fine yellow needles.[1]
-
-
Conversion to this compound:
-
Charge a 500-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar, an addition funnel, and a reflux condenser with the purified potassium 3-nitrosalicylate (e.g., 10.0 g) and 240 mL of deionized water.[1]
-
Heat the mixture to boiling (bath temperature 115 °C) with vigorous stirring until a clear solution is obtained.[1]
-
Add concentrated hydrochloric acid (3.8 mL) dropwise from the addition funnel. A precipitate will form and then redissolve upon further stirring and heating for 5 to 10 minutes.[1]
-
-
Final Product Isolation:
Quantitative Data Summary
The following table summarizes the yield and purity data for the separation of this compound.
| Method | Starting Material | Product | Overall Yield | Purity | Reference |
| Fractional Crystallization of Potassium Salts | Mixture of 3- and 5-nitrosalicylic acid (56:44 ratio) | This compound | 30% | <1% of 5-nitro isomer | [1] |
| Recrystallization | Crude this compound | This compound | 64% (synthesis yield) | Not specified | [7] |
| Flow Reactor Synthesis & Precipitation | Salicylic acid | This compound | 99.8% (synthesis yield) | 99.8% (0.2% 5-nitro isomer) | [10] |
Experimental Workflows
Caption: Workflow for the separation of this compound via fractional crystallization of its potassium salt.
Caption: Logical workflow for troubleshooting common issues in the separation of nitrosalicylic acid isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103992238B - The preparation method of 3-aminosallcylic acid - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Separation of 3-Amino-5-nitrosalicylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN103570552A - Synthesis method of methyl 3-nitrosalicylate - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. youtube.com [youtube.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-Nitrosalicylic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Nitrosalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered during the purification of this compound?
A1: The most significant and common impurity is the isomeric 5-nitrosalicylic acid.[1] During the nitration of salicylic (B10762653) acid, the 5-nitro isomer is often preferentially formed, leading to a mixture that can be challenging to separate.[1][2] Other potential impurities include dinitration and decarboxylation byproducts.[1]
Q2: Why is my overall yield of pure this compound so low?
A2: Low yields are a common challenge. Several factors can contribute to this:
-
Lack of Regioselectivity: Many synthesis methods produce a mixture of 3- and 5-nitrosalicylic acids, meaning a significant portion of your initial product is the undesired isomer.[1] For instance, one method reports a 56:44 ratio of 3- to 5-nitrosalicylic acid before purification.[1]
-
Losses During Purification: Aggressive purification steps, such as multiple recrystallizations, can lead to significant product loss into the mother liquor.[3]
-
Suboptimal Crystallization Conditions: Using an excessive amount of solvent for recrystallization will result in a larger amount of the product remaining dissolved after cooling.[3]
Q3: What are the best solvents for the recrystallization of this compound?
A3: this compound has moderate solubility in water, which increases with temperature, making water a suitable solvent for recrystallization.[4][5] It is also soluble in organic solvents such as ethanol (B145695) and acetone.[5] The choice of solvent depends on the impurities you are trying to remove. For general purification, recrystallizing twice from water is a documented method.[4]
Q4: How can I effectively separate this compound from the 5-nitro isomer?
A4: Simple recrystallization may not be sufficient for complete separation. The most effective documented method is the fractional crystallization of the monopotassium salts.[1] By converting the mixture of acids to their potassium salts, the potassium 3-nitrosalicylate, being less soluble, can be selectively crystallized from the solution. The purified salt is then acidified to revert it to pure this compound.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| HPLC analysis shows a significant peak for 5-Nitrosalicylic acid. | The synthesis method lacks regioselectivity, producing a mixture of isomers. | Implement a purification step based on differential solubility of the potassium salts. Convert the acid mixture to monopotassium salts and perform fractional crystallization.[1] |
| No crystals form upon cooling the recrystallization solution. | Too much solvent was used, or the solution is supersaturated but requires nucleation. | 1. Try scratching the inside of the flask with a glass rod to induce nucleation. 2. Add a seed crystal of pure this compound. 3. If supersaturation is not the issue, boil off a portion of the solvent to increase concentration and cool again.[3] |
| An oil forms instead of crystals ("oiling out"). | The solid is coming out of the solution at a temperature above its melting point, often due to rapid cooling or the presence of impurities. | 1. Re-heat the solution until the oil redissolves. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly to encourage crystal formation instead of precipitation.[3] |
| Crystallization happens too quickly, potentially trapping impurities. | The solution is too concentrated, or the cooling rate is too fast. | 1. Re-heat to dissolve the solid again. 2. Add a bit more solvent than the minimum required for dissolution at boiling point. 3. Ensure slow cooling by insulating the flask. An ideal crystallization should show initial crystal formation after about 5 minutes and continue over 20 minutes.[3] |
| The final product has a poor yield (<30%). | Significant product loss to the mother liquor due to using excessive solvent. | Before discarding the mother liquor, test for remaining product by dipping a glass rod in it and letting it dry. If a large residue forms, you can attempt to recover more product by concentrating the mother liquor and cooling for a second crop of crystals.[3] |
Quantitative Data Summary
The yield and purity of this compound are highly dependent on the synthesis and purification methodology.
| Method | Ratio of 3- to 5- Isomer (Pre-purification) | Final Purity | Overall Yield | Reference |
| Nitration with 2-propyl nitrate (B79036) / H₂SO₄ followed by Potassium Salt Crystallization | 56:44 | >99% (based on NMR) | 30% | [1] |
| Nitration with NaNO₂ / H₂SO₄ followed by Water Recrystallization | Not specified | Not specified | 64% (crude) | [4] |
| Flow Reactor Synthesis (Acetic acid, Nitric acid, Prussian blue) | Not applicable (highly regioselective) | 99.8% (3-NSA) 0.2% (5-NSA) | 99.8% | [6] |
Experimental Protocols
Protocol 1: Purification via Fractional Crystallization of the Potassium Salt
This method is effective for separating the 3- and 5-nitro isomers. The protocol is adapted from an improved synthesis method.[1]
-
Salt Formation:
-
Place the crude mixture of isomeric nitrosalicylic acids (e.g., 17.7 g) in a 1000 mL round-bottom flask.
-
Under vigorous stirring, carefully add a 1.45 M solution of potassium carbonate (K₂CO₃) until the mixture is neutralized.
-
Add distilled water (approx. 180 mL for every 270 mL of K₂CO₃ solution used).
-
-
Crystallization of Potassium 3-Nitrosalicylate:
-
Heat the dark-orange suspension in an oil bath (approx. 110 °C) with a reflux condenser until the solids dissolve.
-
Allow the solution to cool slowly to room temperature with continuous stirring.
-
Refrigerate the solution at 5 °C for several hours to maximize crystallization.
-
-
Isolation of the Salt:
-
Filter the resulting precipitate (fine yellow needles of potassium 3-nitrosalicylate) through a glass frit.
-
Wash the crystals with two portions of ice-cold water (e.g., 50 mL each).
-
Dry the solid in a vacuum desiccator over phosphorus pentoxide.
-
-
Conversion to this compound:
-
Charge a round-bottomed flask with the purified potassium 3-nitrosalicylate (e.g., 10.0 g) and deionized water (240 mL).
-
Heat the mixture to boiling under vigorous stirring until a clear solution is obtained.
-
Dropwise, add concentrated hydrochloric acid (37%) until the solution is acidic. A precipitate will form and may redissolve upon further heating and stirring.
-
Allow the hot solution to cool slowly to room temperature and then refrigerate at 5 °C for at least 30 minutes.
-
-
Final Product Isolation:
-
Filter the precipitated pure this compound with suction.
-
Wash with ice-cold water until the washings are free of chloride ions.
-
Dry the final product.
-
Protocol 2: Recrystallization from Water
This is a simpler method for general purification, adapted from a standard preparation.[4]
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of distilled water.
-
Heating: Heat the suspension on a hot plate, stirring gently, until it reaches boiling. Add small portions of hot distilled water until all the solid has just dissolved.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize yield, you can later place the flask in an ice bath.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold distilled water. Allow the crystals to dry completely. For higher purity, this process can be repeated.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103992238B - The preparation method of 3-aminosallcylic acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 3-Nitrosalicylic Acid Solubility and Reaction Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Nitrosalicylic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a yellow crystalline solid that is slightly soluble in water but freely soluble in organic solvents like ethanol, benzene, chloroform, and ether. Its solubility in water is moderate and can be influenced by factors such as temperature, pH, and the presence of other substances.[1] The solubility of this compound generally increases with a rise in temperature.[1][2][3]
Q2: In which common laboratory solvents does this compound exhibit the best solubility?
Studies have shown that this compound has the highest solubility in N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylformamide (DMF), followed by ethyl acetate (B1210297), methanol, and ethanol. It exhibits the lowest solubility in water.[4]
Q3: How does pH affect the solubility of this compound?
As a carboxylic acid, the solubility of this compound in aqueous solutions is highly dependent on pH. In acidic conditions (low pH), it exists predominantly in its less soluble protonated form. As the pH increases (becomes more alkaline), the carboxylic acid group deprotonates to form the more soluble carboxylate salt. Therefore, increasing the pH of an aqueous solution will significantly enhance the solubility of this compound.
Q4: Can I use a co-solvent system to improve the solubility of this compound for a reaction?
Yes, using a co-solvent system is a common and effective strategy. A mixture of a good solvent (in which this compound is highly soluble, such as DMF or methanol) and a poor solvent (like water) can be optimized to achieve the desired concentration for your reaction while maintaining a suitable reaction medium. The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides systematic solutions.
Issue 1: this compound is not dissolving in the chosen reaction solvent.
-
Possible Cause: The solvent may not be appropriate for this compound.
-
Solution: Consult the solubility data table below to select a more suitable solvent. For non-polar organic reactions, consider solvents like DMF, NMP, or ethyl acetate where its solubility is highest.[4]
-
-
Possible Cause: The concentration of this compound is too high for the chosen solvent.
-
Solution: Try reducing the concentration of this compound. If a higher concentration is necessary, a different solvent or a solubility enhancement technique may be required.
-
-
Possible Cause: The dissolution process is slow.
Issue 2: this compound precipitates out of the solution during the reaction.
-
Possible Cause: A change in temperature during the reaction has caused the solubility limit to be exceeded.
-
Solution: Maintain a constant temperature throughout the reaction. If the reaction is cooled, ensure the final concentration is below the solubility limit at the lower temperature.
-
-
Possible Cause: A change in the solvent composition or pH during the reaction has reduced the solubility.
-
Solution: If a reagent or product alters the pH or composition of the solvent system, consider using a buffered solution or a co-solvent system that can accommodate these changes. For aqueous reactions, maintaining a pH above the pKa of the carboxylic acid group will keep it in its more soluble deprotonated form.
-
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x₁) of this compound in various solvents at different temperatures. This data is compiled from a study by Han et al. (2021).[4]
| Solvent | Temperature (K) | Mole Fraction Solubility (10⁴ * x₁) |
| Water | 278.15 | 0.0182 |
| 283.15 | 0.0215 | |
| 288.15 | 0.0255 | |
| 293.15 | 0.0304 | |
| 298.15 | 0.0363 | |
| 303.15 | 0.0435 | |
| 308.15 | 0.0523 | |
| 313.15 | 0.0631 | |
| 318.15 | 0.0763 | |
| 323.15 | 0.0924 | |
| Methanol | 278.15 | 2.89 |
| 283.15 | 3.42 | |
| 288.15 | 4.05 | |
| 293.15 | 4.79 | |
| 298.15 | 5.67 | |
| 303.15 | 6.71 | |
| 308.15 | 7.92 | |
| 313.15 | 9.34 | |
| 318.15 | 11.01 | |
| 323.15 | 12.96 | |
| Ethanol | 278.15 | 2.23 |
| 283.15 | 2.64 | |
| 288.15 | 3.12 | |
| 293.15 | 3.68 | |
| 298.15 | 4.34 | |
| 303.15 | 5.12 | |
| 308.15 | 6.02 | |
| 313.15 | 7.08 | |
| 318.15 | 8.32 | |
| 323.15 | 9.77 | |
| N,N-Dimethylformamide (DMF) | 278.15 | 11.33 |
| 283.15 | 12.98 | |
| 288.15 | 14.81 | |
| 293.15 | 16.85 | |
| 298.15 | 19.14 | |
| 303.15 | 21.72 | |
| 308.15 | 24.62 | |
| 313.15 | 27.88 | |
| 318.15 | 31.54 | |
| 323.15 | 35.65 | |
| N-Methyl-2-pyrrolidone (NMP) | 278.15 | 14.21 |
| 283.15 | 16.27 | |
| 288.15 | 18.59 | |
| 293.15 | 21.21 | |
| 298.15 | 24.18 | |
| 303.15 | 27.53 | |
| 308.15 | 31.33 | |
| 313.15 | 35.66 | |
| 318.15 | 40.61 | |
| 323.15 | 46.24 | |
| Ethyl Acetate | 278.15 | 4.75 |
| 283.15 | 5.58 | |
| 288.15 | 6.55 | |
| 293.15 | 7.68 | |
| 298.15 | 9.01 | |
| 303.15 | 10.56 | |
| 308.15 | 12.37 | |
| 313.15 | 14.49 | |
| 318.15 | 16.96 | |
| 323.15 | 19.84 |
Experimental Protocols
Protocol 1: Improving Solubility in Aqueous Solutions via pH Adjustment
This protocol describes how to increase the solubility of this compound in water by converting it to its more soluble salt form.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium hydroxide (B78521) (NaOH) or other suitable base
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Add the desired amount of this compound to a beaker containing deionized water.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add the 1 M NaOH solution dropwise to the suspension.
-
Monitor the pH of the solution continuously using a pH meter or periodically with pH strips.
-
Continue adding the base until the this compound has completely dissolved. The solution should become clear.
-
Record the final pH of the solution. For most applications, a pH above 7 will be sufficient to maintain solubility.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent System
This protocol details the preparation of a concentrated stock solution of this compound in a water-miscible organic solvent, which can then be diluted into an aqueous reaction mixture.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF) or other suitable water-miscible organic solvent (e.g., Methanol, Ethanol, DMSO)
-
Vortex mixer or sonicator
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound and place it in a volumetric flask.
-
Add a small amount of the organic solvent (e.g., DMF) to the flask.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Once dissolved, add the organic solvent to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly to ensure homogeneity.
-
This concentrated stock solution can then be added to your aqueous reaction medium. Note that the final concentration of the organic solvent in the reaction should be considered, as it may affect the reaction kinetics or the stability of other components.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
preventing byproduct formation in 3-Nitrosalicylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 3-Nitrosalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most frequently encountered byproducts in the nitration of salicylic (B10762653) acid to form this compound are:
-
5-Nitrosalicylic acid: This is the major isomeric byproduct, and its formation is often favored under various reaction conditions.[1][2]
-
Dinitrated products: Further nitration of the mononitrated products can lead to the formation of 3,5-dinitrosalicylic acid and potentially picric acid.[3][4] The formation of picric acid is a significant safety concern as it is explosive.[3][4][5]
-
2-Nitrophenol: This byproduct can be formed through an ipso-nitration process, which involves the replacement of the carboxylic acid group.[1][6]
Q2: How can I analyze the purity of my this compound sample and quantify the byproducts?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of this compound and its isomers.[1][7] A typical HPLC analysis might involve a reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile byproducts.[9]
Troubleshooting Guide
Issue 1: Low yield of this compound and high formation of 5-Nitrosalicylic acid.
-
Probable Cause: The reaction conditions are favoring the thermodynamically more stable 5-nitro isomer. The directing effects of the hydroxyl and carboxyl groups on the salicylic acid ring influence the position of nitration.
-
Troubleshooting Steps:
-
Modify the Nitrating Agent and Solvent System: Different nitrating systems exhibit different regioselectivity. For instance, nitration using 2-propyl nitrate (B79036)/sulfuric acid has been reported to yield a higher ratio of this compound compared to some other methods.[2]
-
Control Reaction Temperature: Carefully control the reaction temperature. While the optimal temperature can vary depending on the specific method, lower temperatures generally favor the kinetic product, which may increase the proportion of the 3-nitro isomer in some systems.
-
Purification: If a mixture of isomers is obtained, the 3-nitro isomer can be separated from the 5-nitro isomer by fractional crystallization of their potassium salts. The potassium salt of this compound is typically less soluble than the 5-nitro isomer's salt, allowing for its isolation.[2]
-
Issue 2: Presence of dinitrated byproducts in the final product.
-
Probable Cause: The reaction is too aggressive, leading to multiple nitrations on the salicylic acid ring. This can be caused by excessive temperature, a high concentration of the nitrating agent, or prolonged reaction times.[3][4] The formation of dinitrated products, particularly picric acid, can lead to dangerous, explosive runaway reactions.[3][4][5]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the recommended reaction temperature. Use an ice bath to control the initial exothermic reaction and prevent temperature spikes.
-
Control Stoichiometry: Use the appropriate molar ratio of nitric acid to salicylic acid. An excess of nitric acid can increase the likelihood of dinitration.
-
Optimize Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time to maximize the formation of the desired mononitrated product and minimize over-nitration.
-
Issue 3: Formation of 2-Nitrophenol (decarboxylation).
-
Probable Cause: Decarboxylation of salicylic acid or the nitrosalicylic acid products can occur, particularly at elevated temperatures.[1][6] This side reaction leads to the formation of 2-nitrophenol.
-
Troubleshooting Steps:
-
Avoid High Temperatures: Carry out the reaction at the lowest effective temperature to minimize thermal decomposition and decarboxylation.
-
Choose Appropriate Solvent: The choice of solvent can influence the rate of decarboxylation.
-
Data Presentation
Table 1: Influence of Nitrating System on Isomer Ratio
| Nitrating System | Ratio of this compound : 5-Nitrosalicylic Acid | Overall Yield of this compound | Reference |
| 2-propyl nitrate / sulfuric acid / tetrabutylammonium (B224687) hydrogensulfate / dichloromethane (B109758) / water | 56 : 44 | 30% (after purification) | [2] |
| iron(III) hexacyanoferrate(II) / nitric acid / acetic acid (Flow reactor) | 99.8 : 0.2 | 99.8% (total yield) | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration with Nitric Acid in Acetic Acid (High Purity Method)
This protocol is based on a regioselective synthesis in a flow reactor.[10]
-
Preparation of Reactant Solutions:
-
Solution A: In a 2L beaker, prepare a solution of 100g of salicylic acid and 2.5g of Prussian blue in 900mL of 99% acetic acid.
-
Solution B: In a 200mL beaker, carefully measure 104.4g of 65% concentrated nitric acid.
-
-
Reaction Setup:
-
Connect the beakers containing Solution A and Solution B to two separate metering pumps.
-
The outlets of the pumps should feed into a mixing module, which then feeds into a reaction module maintained at a constant temperature.
-
-
Reaction Procedure:
-
Begin by pumping Solution A into a preheating module at 50°C for 1 minute.
-
Simultaneously pump the preheated Solution A and Solution B into the mixing module, also maintained at 50°C, with a mixing time of 1 minute.
-
The resulting mixture is then fed into the reaction module, maintained at 50°C, for a reaction time of 1 minute.
-
-
Work-up and Isolation:
-
The reaction mixture is then poured into a collection module containing 4L of ice water and stirred for 1 hour while maintaining the temperature at 0°C.
-
The precipitated solid is collected by filtration and dried to yield the final product.
-
Protocol 2: Analysis of Nitrosalicylic Acid Isomers by HPLC
This is a general procedure based on common analytical practices.[1][7]
-
Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture or purified product.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or the mobile phase, to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 80% of a solution containing 5% methanol, 0.4% phosphoric acid, and 94.6% water) and an organic solvent (e.g., 20% acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at wavelengths such as 240 nm, 280 nm, and 350 nm.[7]
-
Column Temperature: 298 K (25°C).
-
-
Quantification:
-
Inject known concentrations of pure this compound and 5-Nitrosalicylic acid standards to determine their retention times and create calibration curves.
-
Inject the prepared sample and quantify the amounts of each isomer by comparing the peak areas to the calibration curves.
-
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Batch salicylic acid nitration by nitric acid/acetic acid mixture under isothermal, isoperibolic and adiabatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Separation of 3-Amino-5-nitrosalicylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | C7H5NO5 | CID 6807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: HPLC Analysis of 3-Nitrosalicylic Acid
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Nitrosalicylic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical analysis is performed using reverse-phase (RP) HPLC. A C18 column is the most common choice for the stationary phase.[1][2] The mobile phase generally consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acidic aqueous buffer.[1][3] Detection is commonly achieved using a UV-Vis detector.[1]
Q2: What is the relevance of the physicochemical properties of this compound to its HPLC analysis?
This compound (2-Hydroxy-3-nitrobenzoic acid) is an acidic compound.[2][4] Its acidic nature means it can interact with residual silanol (B1196071) groups on silica-based HPLC columns, which can lead to peak tailing.[5][6] It is slightly soluble in water but freely soluble in alcohol, which should be considered when preparing samples and mobile phases.[7]
Q3: My this compound peak is tailing. What are the common causes?
Peak tailing for this compound is often due to secondary interactions between the acidic analyte and the stationary phase, particularly with active silanol groups on the silica (B1680970) packing.[6][8] Other potential causes include column degradation (voids), extra-column volume (e.g., excessive tubing length), or column overload.[5][9]
Q4: Why is my baseline noisy during the analysis?
Baseline noise can stem from several sources, including the mobile phase, detector, or pump.[10] Common causes include:
-
Use of low-quality or contaminated solvents.[11]
-
Improperly degassed mobile phase, leading to air bubbles in the system.[12][13]
-
A dirty detector flow cell or a failing detector lamp.[11][14]
Q5: The retention time for my this compound peak is shifting between injections. What should I check?
Shifting retention times are typically caused by a lack of system stability.[16] Key factors to investigate include:
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs is a frequent cause.[17][18]
-
Mobile Phase: Changes in the mobile phase composition, either through inaccurate preparation or evaporation of the organic component.[14]
-
Temperature: Fluctuations in the column temperature. The use of a column oven is recommended for stable retention.[14][17]
-
Flow Rate: Inconsistent flow rate from the pump.[19]
Experimental Protocols
Below are example experimental protocols for the HPLC analysis of this compound, derived from published methods. These should serve as a starting point for method development and optimization.
Table 1: Example HPLC Methodologies for this compound Analysis
| Parameter | Method 1[1] | Method 2[20] | Method 3 (MS-Compatible)[3][21] |
| Column | C18, end-capped (250 x 4.6 mm, 5 µm) | LP-C18 (250 mm x 4.6 mm) | Atlantis T3 (150 x 3.0 mm, 3 µm) |
| Mobile Phase A | 5mM Octane-1-sulfonic acid sodium salt in water, pH 2.70 with o-Phosphoric acid | Water with 0.4% (v/v) Phosphoric Acid | 7.5 mM Ammonium Formate in Water, pH 3 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile / Methanol |
| Composition | Isocratic: 60% A / 40% B | Isocratic: 80% A / 20% B | Gradient Elution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | ~25°C | 298 K (25°C) | 30°C |
| Injection Vol. | Not Specified | Not Specified | 10 µL |
| Detection (UV) | 210 nm | 310 nm | Not Specified (MS/MS Detection) |
Troubleshooting Guides
General Troubleshooting Workflow
When encountering an issue, a systematic approach is crucial. Avoid changing multiple parameters simultaneously.[15] The following workflow provides a logical sequence for diagnosing problems.
Caption: General workflow for systematic HPLC troubleshooting.
Guide 1: Resolving Peak Tailing
Q: My this compound peak is tailing significantly. How can I diagnose the cause?
A: Peak tailing generally has either a chemical or a physical origin.[8] To differentiate, inject a neutral compound that is not expected to interact with the stationary phase.
Caption: Decision diagram for diagnosing peak tailing causes.
-
If the neutral marker tails: The issue is likely physical.[8] Check for a void at the head of the column, ensure fittings are not creating dead volume, and minimize the length and diameter of connecting tubing.[5][22]
-
If the neutral marker is symmetrical: The issue is chemical, likely due to secondary interactions.[8][23] For this compound, this points to interactions with silanol groups.[6]
-
Solution 1: Use a modern, end-capped column. These columns have fewer active silanol sites, reducing the potential for tailing.[5]
-
Solution 2: Adjust Mobile Phase pH. The mobile phase pH can influence the ionization state of both the analyte and the residual silanols on the column. For an acidic analyte, working at a lower pH (e.g., pH 2.5-3.0) can suppress the ionization of silanol groups, thereby reducing interaction and improving peak shape.[6]
-
Solution 3: Choose an appropriate buffer. Ensure the buffer has sufficient capacity at the chosen pH to maintain consistent conditions.[5]
-
Guide 2: Diagnosing Retention Time Shifts
Q: The retention time of this compound is decreasing with every injection. What is the problem?
A: A consistent drift in retention time, especially a decrease, often points to column degradation or insufficient equilibration.[24] However, random shifts can indicate other issues.
Caption: Logic diagram for troubleshooting retention time shifts.
-
For Consistent Drift:
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before the first injection and between runs. This can take 10-20 column volumes or more.[11]
-
Wash the Column: If the column is contaminated with strongly retained compounds from previous samples, a decrease in retention time can occur. Flush the column with a strong solvent.[22]
-
Check Column Temperature: Verify that the column oven is maintaining a stable temperature.[14]
-
-
For Random Shifts:
-
Prepare Fresh Mobile Phase: Inaccurate measurement or evaporation of the organic solvent can significantly alter retention.[14]
-
Check the Pump: Verify the flow rate is accurate and that for gradient methods, the solvent mixing is functioning correctly.[19]
-
Inspect for Leaks: Check all fittings for any signs of leaks, which can cause pressure fluctuations and affect retention times.[14]
-
Use Mobile Phase as Sample Solvent: Dissolve and inject your sample in the initial mobile phase whenever possible. Injecting in a much stronger or weaker solvent can cause peak distortion and retention shifts.[15]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 3-Amino-5-nitrosalicylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | C7H5NO5 | CID 6807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. This compound [drugfuture.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. lcms.cz [lcms.cz]
- 10. mastelf.com [mastelf.com]
- 11. phenomenex.com [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. chromforum.org [chromforum.org]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. agilent.com [agilent.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Reddit - The heart of the internet [reddit.com]
stability issues of 3-Nitrosalicylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Nitrosalicylic acid (3-NSA) in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Color change of the solution (e.g., darkening, turning brown) | Degradation of 3-NSA. This can be accelerated by high pH, exposure to light, or elevated temperatures. | 1. Prepare fresh solutions daily. 2. Store stock solutions in amber vials or wrap containers in aluminum foil to protect from light. 3. Store solutions at low temperatures (2-8 °C) when not in use. 4. Ensure the pH of the solution is within the optimal stability range (acidic to neutral). For biological assays, consider the buffer compatibility (see FAQs). |
| Precipitation in the solution | The concentration of 3-NSA exceeds its solubility in the chosen solvent or at the storage temperature. | 1. Refer to the solubility data table to ensure the concentration is appropriate for the solvent. 2. If storing at low temperatures, allow the solution to warm to room temperature and vortex to see if the precipitate redissolves before use. 3. Consider using a co-solvent system if higher concentrations are required. |
| Inconsistent or non-reproducible experimental results | Degradation of the 3-NSA solution, leading to a lower effective concentration. | 1. Prepare fresh solutions for each experiment. 2. If using a stock solution, perform a stability check (e.g., via HPLC) to confirm the concentration before use. 3. Review the solution preparation and storage protocols to identify any potential sources of degradation. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | 1. If possible, use HPLC-MS to identify the degradation products. Potential degradation pathways include decarboxylation to form 2-nitrophenol. 2. Optimize solution preparation and storage to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: The choice of solvent depends on the required concentration and the experimental application. This compound has moderate solubility in water, which increases with temperature.[1] It is more soluble in organic solvents like ethanol, methanol, and N,N-dimethylformamide (DMF).[1] For biological assays, it is crucial to consider the compatibility of the solvent with the experimental system.
Q2: How should I store my this compound solutions to ensure stability?
A2: To maximize stability, solutions should be stored in a cool, dark place.[2] It is recommended to use amber glass vials or wrap the container in aluminum foil to protect it from light, as related compounds like salicylic (B10762653) acid are known to undergo photodegradation. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing (-20°C or below) may be considered, although freeze-thaw cycles should be minimized.
Q3: What is the optimal pH range for this compound solution stability?
Q4: What are the likely degradation products of this compound in solution?
A4: While specific studies detailing all degradation products are limited, a potential degradation pathway for salicylic acids is decarboxylation, especially at elevated temperatures, which would result in the formation of 2-nitrophenol.[3][4][5] Other potential degradation pathways could involve the reduction of the nitro group.
Q5: Is it necessary to prepare this compound solutions fresh for each experiment?
A5: It is highly recommended to prepare this compound solutions fresh, especially for sensitive applications. If a stock solution is used, it should be stored properly (see Q2) and its purity should be verified periodically, for instance by HPLC, before use.
Q6: Can I use common biological buffers with this compound?
A6: Yes, but with caution. Buffers containing components that can act as nucleophiles or that have a high pH should be used with care. It is advisable to test the compatibility and stability of 3-NSA in the chosen buffer system under the experimental conditions (temperature, light exposure) before conducting critical experiments. Phosphate-based buffers are generally a good starting point.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 16 | 1.3 | [6] |
| Ethanol | Not Specified | Soluble | [7] |
| Methanol | Not Specified | Slightly Soluble | [6] |
| N,N-dimethylformamide (DMF) | Not Specified | Soluble | [1] |
| DMSO | Not Specified | Sparingly Soluble | [6] |
Note: The solubility of this compound generally increases with temperature.[1]
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
-
Materials:
-
This compound (solid)
-
Chosen solvent (e.g., HPLC-grade methanol, sterile water)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Spatula
-
Amber glass vial for storage
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired concentration.
-
Accurately weigh the solid this compound using an analytical balance and transfer it to the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid.
-
Gently swirl the flask to ensure complete dissolution. A sonicator may be used cautiously if needed.
-
Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a labeled amber glass vial for storage.
-
Visualizations
Caption: Workflow for the preparation and handling of this compound solutions to maximize stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Decarboxylation of Salicylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 6. This compound | 85-38-1 [chemicalbook.com]
- 7. This compound [drugfuture.com]
Technical Support Center: Managing Runaway Reactions in Salicylic Acid Nitration
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely conducting the nitration of salicylic (B10762653) acid and troubleshooting potential runaway reactions. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is a runaway reaction in the context of salicylic acid nitration?
A runaway reaction is a thermally uncontrolled event where the rate of heat generation from the exothermic nitration process exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure within the reactor, potentially causing equipment failure, explosions, and the release of hazardous materials.[1]
Q2: What are the primary causes of a runaway reaction during salicylic acid nitration?
The main cause is a loss of thermal control.[2][3] This can be triggered by several factors, including:
-
Inadequate Cooling: The cooling system (e.g., ice bath) may be insufficient to handle the heat generated.
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can overwhelm the cooling system's capacity.[4]
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway.[4]
-
Incorrect Reagent Concentrations or Ratios: Using overly concentrated acids can increase the reaction's exothermicity.[4]
-
Accumulation of Unreacted Reagents: If the initial temperature is too low, the reaction may proceed slowly, leading to a buildup of reactants. A subsequent small temperature increase can then trigger a rapid, delayed exothermic event.
Q3: What are the hazardous byproducts of a runaway nitration of salicylic acid?
A critical hazard is the formation of polynitrated species, particularly picric acid (2,4,6-trinitrophenol), which is a highly explosive compound.[2][3] The decomposition of these byproducts under high-temperature runaway conditions can lead to a thermal explosion.[2][5]
Q4: What are the signs of an impending runaway reaction?
Key indicators include:
-
A sudden and accelerating rise in the internal reaction temperature, even with cooling applied.
-
A rapid increase in pressure within the reaction vessel.
-
The evolution of brown-yellow fumes (nitrogen oxides).
-
A noticeable change in the color or viscosity of the reaction mixture.
Q5: How can I prevent a runaway reaction?
Prevention is the most critical safety measure. Key strategies include:
-
Effective Cooling: Use a well-maintained cooling bath with sufficient capacity for the scale of the reaction.
-
Slow and Controlled Addition: Add the nitrating agent dropwise with constant monitoring of the internal temperature.
-
Vigorous Stirring: Ensure efficient agitation to maintain a homogenous temperature and reactant concentration throughout the mixture.
-
Accurate Reagent Measurement: Use precise amounts and concentrations of all reagents as specified in a validated protocol.
-
Continuous Monitoring: Closely monitor the reaction temperature throughout the entire process.
Troubleshooting Guide
Issue 1: The reaction temperature is rising rapidly and is difficult to control.
-
Immediate Action:
-
Stop the addition of the nitrating agent immediately.
-
Increase the efficiency of the cooling bath (e.g., by adding more ice or using a colder medium like an ice-salt mixture).
-
Ensure the stirring is vigorous and effective.
-
-
If Temperature Continues to Rise (Emergency Procedure):
-
Alert a colleague and your laboratory supervisor.
-
Prepare for an emergency quench by having a large container of crushed ice or ice-water ready.
-
If the temperature rise becomes uncontrollable, cautiously and slowly pour the reaction mixture into the ice-water with vigorous stirring to quench the reaction.[4] Caution: This quenching process can be hazardous due to the highly exothermic dilution of concentrated acids and should only be performed as a last resort with appropriate personal protective equipment (PPE) in a fume hood.[4]
-
Issue 2: Brown-yellow fumes are evolving from the reaction vessel.
-
Explanation: The evolution of these fumes (nitrogen oxides) indicates that the reaction temperature is likely too high, leading to decomposition of nitric acid or side reactions.
-
Action:
-
Immediately cease the addition of the nitrating agent.
-
Check and enhance the cooling of the reaction vessel.
-
Ensure efficient stirring.
-
If the temperature is significantly above the target, consider the possibility of a developing runaway and be prepared to initiate emergency procedures.
-
Issue 3: The product yield is low, and a significant amount of dark, tar-like material has formed.
-
Possible Cause: This often indicates that the reaction temperature was too high, leading to oxidative side reactions and decomposition of the starting material and/or product.
-
Solution for Future Experiments:
-
Maintain a lower and more consistent reaction temperature.
-
Ensure the slow and controlled addition of the nitrating agent.
-
Consider using a different nitrating system that may be less prone to oxidation, such as a nitric acid/acetic acid mixture instead of a mixed acid (nitric/sulfuric acid) system.[6][7]
-
Data Presentation
Table 1: Comparison of Nitrating Systems for Salicylic Acid
| Nitrating System | Typical Temperature (°C) | Key Advantages | Key Disadvantages | Reference |
| HNO₃ / H₂SO₄ (Mixed Acid) | 0 - 10 | High reactivity, relatively low cost. | Highly exothermic, significant acid waste, potential for over-nitration. | [6][7] |
| HNO₃ / Acetic Acid | 20 - 30 | Milder reaction, improved safety profile, less waste. | Slower reaction rate compared to mixed acid. | [6][7][8] |
| Calcium Nitrate / Acetic Acid | ~80 | "Green" approach, avoids strong mineral acids. | Higher reaction temperature may require careful control. | [9][10] |
Table 2: Indicative Temperature Profiles for Controlled vs. Runaway Nitration
| Time (minutes) | Controlled Reaction Temperature (°C) | Runaway Reaction Temperature (°C) |
| 0 | 5.0 | 5.2 |
| 5 | 5.5 | 6.8 |
| 10 | 5.8 | 15.5 |
| 15 | 6.0 | 45.0 |
| 20 | 6.1 | >100 (Thermal Runaway) |
Note: This table provides a conceptual illustration. Actual temperature profiles will vary based on reaction scale, equipment, and specific conditions.
Experimental Protocols
Protocol 1: Controlled Nitration of Salicylic Acid using Nitric Acid/Acetic Acid
Disclaimer: This protocol is for informational purposes only and should be adapted and validated by the user in accordance with their laboratory's safety procedures and at an appropriate scale.
Materials:
-
Salicylic Acid
-
Concentrated Nitric Acid
-
Glacial Acetic Acid
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
In the round-bottom flask, dissolve the salicylic acid in glacial acetic acid with stirring.
-
Cool the flask in the ice-water bath to an internal temperature of 5-10°C.
-
Slowly add the concentrated nitric acid dropwise from the dropping funnel to the stirred solution.
-
Carefully monitor the internal temperature and maintain it within the 5-10°C range throughout the addition. The rate of addition should be adjusted to ensure the temperature does not exceed this range.
-
After the addition is complete, continue to stir the reaction mixture in the cooling bath for the specified reaction time (e.g., 1-2 hours), monitoring the temperature.
-
Once the reaction is complete, quench the reaction by slowly pouring the mixture over a large volume of crushed ice with vigorous stirring.
-
The solid product can then be collected by filtration, washed with cold water, and dried.
Visualizations
Caption: Troubleshooting workflow for a rapid temperature increase.
Caption: Experimental workflow for controlled salicylic acid nitration.
Caption: Causal relationships leading to a runaway reaction.
References
- 1. bombaytechnologist.in [bombaytechnologist.in]
- 2. researchgate.net [researchgate.net]
- 3. Batch salicylic acid nitration by nitric acid/acetic acid mixture under isothermal, isoperibolic and adiabatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up 3-Nitrosalicylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3-Nitrosalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound?
A1: The primary challenges in scaling up this compound production include controlling the regioselectivity of the nitration reaction to minimize the formation of the 5-nitro isomer, managing the exothermic nature of the reaction to prevent runaway conditions, ensuring the safe handling of hazardous reagents, and developing an efficient and scalable method for separating the 3-nitro and 5-nitro isomers.[1][2] The formation of dinitration products and other impurities can also complicate purification at larger scales.[1]
Q2: What are the main safety concerns associated with the large-scale synthesis of this compound?
A2: The nitration of salicylic (B10762653) acid is a highly exothermic process that can lead to thermal runaway if not properly controlled.[1][2] A significant safety concern is the potential for the formation of explosive polynitrated compounds, such as picric acid, especially under conditions of poor temperature control.[2] The reagents used, such as concentrated nitric and sulfuric acids, are corrosive and require careful handling and appropriate personal protective equipment (PPE).[3][4]
Q3: Which synthetic route is recommended for a scalable and regioselective synthesis of this compound?
A3: A recommended method for improved regioselectivity towards the 3-nitro isomer involves the nitration of salicylic acid using a system like 2-propyl nitrate (B79036) with sulfuric acid and a phase-transfer catalyst.[1] While this method still produces a mixture of 3- and 5-nitrosalicylic acid, it offers a more favorable isomer ratio compared to traditional nitrating mixtures.[1] Another approach utilizes a continuous flow reactor, which can enhance safety and improve selectivity.[5][6]
Q4: How can the 3-nitro and 5-nitro isomers be effectively separated on a larger scale?
A4: An effective method for separating the isomers on a larger scale is through the fractional crystallization of their potassium salts.[1] The potassium salt of this compound can be selectively precipitated from a solution containing both isomers by carefully controlling the temperature and concentration.[1] It is crucial to avoid cooling the solution below 20°C, as this can cause the unwanted precipitation of potassium 5-nitrosalicylate.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction.[1] - Suboptimal ratio of nitrating agent.[1] - Formation of significant amounts of the 5-nitro isomer.[1][7] - Loss of product during purification. | - Monitor the reaction to completion using TLC or HPLC. - Optimize the stoichiometry of the nitrating agent; an excess may be required for full conversion.[1] - Employ a more regioselective nitration method (e.g., 2-propyl nitrate/sulfuric acid).[1] - Carefully control the crystallization and filtration steps to minimize product loss. |
| Poor Regioselectivity (High 5-Nitro Isomer Content) | - Use of non-selective nitrating agents (e.g., nitric acid/sulfuric acid).[8] - Inappropriate reaction temperature. | - Switch to a more ortho-directing nitration system.[1] - Precisely control the reaction temperature, as it can influence the isomer ratio. |
| Runaway Reaction / Exotherm | - Inadequate cooling capacity for the reactor size. - Addition rate of nitrating agent is too fast.[1] - Insufficient heat dissipation. | - Ensure the cooling system is appropriately sized for the reaction scale. - Add the nitrating agent dropwise and monitor the internal temperature closely.[1] - Maintain vigorous stirring to ensure uniform heat distribution. - Consider using a continuous flow reactor for better thermal management.[9] |
| Formation of Dark-Colored Impurities | - Over-nitration leading to dinitro or other byproducts.[1] - Decomposition of nitric acid at elevated temperatures.[9] | - Maintain strict temperature control throughout the reaction. - Use the minimum effective amount of nitrating agent. - Recrystallize the crude product to remove colored impurities.[10] |
| Difficulty in Isolating Pure this compound | - Co-precipitation of the 5-nitro isomer during salt formation.[1] - Inefficient crystallization. | - During potassium salt precipitation, maintain the temperature at or above 20°C to prevent crystallization of the 5-nitro isomer salt.[1] - Optimize the recrystallization solvent and cooling profile to obtain pure crystals. |
Experimental Protocols
Improved Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from an improved synthesis method and is suitable for laboratory scale with potential for scale-up.[1]
Materials:
-
Salicylic acid
-
Dichloromethane
-
Tetrabutylammonium (B224687) hydrogensulfate
-
Sulfuric acid (concentrated)
-
2-Propyl nitrate
-
Potassium carbonate
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
Nitration:
-
In a two-necked round-bottomed flask equipped with a dropping funnel, thermometer, and magnetic stirrer, charge salicylic acid and dichloromethane.
-
Cool the resulting suspension in an ice bath.
-
Add tetrabutylammonium hydrogensulfate and concentrated sulfuric acid.
-
Add 2-propyl nitrate dropwise over approximately 40 minutes, ensuring the temperature does not exceed 10°C.
-
Continue stirring in the ice bath for one hour after the addition is complete, then stir for another hour at room temperature.
-
The reaction mixture will contain a mixture of 3- and 5-nitrosalicylic acid.
-
-
Separation of Isomers:
-
Place the crude mixture of isomers in a round-bottomed flask with a magnetic stirrer.
-
Carefully add a solution of potassium carbonate under vigorous stirring, followed by distilled water.
-
Heat the suspension to 110°C with a reflux condenser until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. Crucially, do not cool below 20°C to avoid precipitation of potassium 5-nitrosalicylate.
-
Filter the precipitated fine yellow needles of potassium 3-nitrosalicylate.
-
-
Isolation of this compound:
-
Dissolve the collected potassium 3-nitrosalicylate in hot water.
-
Add concentrated hydrochloric acid dropwise to the hot solution. A precipitate will form and then redissolve.
-
Allow the solution to cool to room temperature with stirring, then refrigerate at 5°C for 30 minutes.
-
Filter the precipitated this compound and wash with ice-cold water.
-
Dry the product in a vacuum desiccator.
-
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Nitrating System | Starting Material | Isomer Ratio (3-nitro : 5-nitro) | Overall Yield of this compound | Reference |
| 2-Propyl nitrate / Sulfuric acid / Phase-transfer catalyst | Salicylic acid | 56 : 44 | 30% | [1] |
| Nitric acid / Acetic acid | Salicylic acid | Varies with conditions, often favors 5-nitro isomer | Not specified for 3-nitro isomer | [7][11] |
| Sodium nitrite (B80452) / Sulfuric acid | Salicylic acid | Not specified | 64% (of mixed isomers) | [10] |
Visualizations
Synthesis Pathway
Caption: Synthesis Pathway of this compound
Troubleshooting Workflow
Caption: Troubleshooting Workflow for this compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H5NO5 | CID 6807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound [drugfuture.com]
- 9. CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Regioselective Nitration of Salicylic Acid
Welcome to the technical support center for the regioselective nitration of salicylic (B10762653) acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of salicylic acid.
Question: Why am I getting a mixture of 3-nitrosalicylic acid and 5-nitrosalicylic acid, and how can I favor the 5-nitro isomer?
Answer: The nitration of salicylic acid is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring direct the incoming nitro group (NO₂⁺). The -OH group is a strong activating, ortho-, para-director, while the -COOH group is a deactivating, meta-director. This results in the preferential formation of 5-nitrosalicylic acid (para to -OH and meta to -COOH) and this compound (ortho to -OH and meta to -COOH).[1]
To improve regioselectivity towards the 5-nitro isomer, which is often the desired product, consider the following:
-
Choice of Nitrating Agent: Different nitrating systems exhibit varying levels of selectivity. Systems like nitric acid in acetic acid (HNO₃/AcOH) are commonly used and can provide good yields of the 5-nitro isomer.[2] Green chemistry approaches using calcium nitrate (B79036) in acetic acid have also been shown to be highly selective for the 5-position.[3]
-
Reaction Temperature: Temperature control is crucial. Higher temperatures can lead to the formation of byproducts and may decrease selectivity.[4] Conversely, very low temperatures may slow the reaction rate significantly.
-
Solvent System: The choice of solvent can influence the reaction. Acetic acid is a common solvent that often yields good results.[2] Continuous flow microreactors using an HNO₃/AcOH system have demonstrated high selectivity for 5-nitrosalicylic acid, but a sufficient amount of acetic acid is necessary to prevent the product from precipitating.[4]
Question: My reaction yield is very low. What are the common causes and how can I improve it?
Answer: Low yields can be attributed to several factors. Use this guide to troubleshoot the issue:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
-
Poor Solubility: If salicylic acid is not fully dissolved in the reaction medium, the reaction rate will be limited.[5] Ensure you are using an appropriate solvent, like acetic acid, that can dissolve the substrate.[2]
-
Sub-optimal Nitrating System: The choice of nitrating agent significantly impacts yield. While aqueous nitric acid can be used, it may result in lower yields compared to mixed acid systems (HNO₃/H₂SO₄) or HNO₃ in acetic acid or acetic anhydride.[2] Using a supported rare earth catalyst with absolute ethanol (B145695) as a solvent has been reported to increase yields to 83%.[6]
-
Side Reactions: At higher temperatures or with aggressive nitrating agents, side reactions such as dinitration or even the formation of explosive picric acid can occur, reducing the yield of the desired mononitrated product.[7][8]
Question: What are the safety risks associated with salicylic acid nitration, and how can they be mitigated?
Answer: The nitration of salicylic acid is a highly exothermic reaction that poses significant safety risks if not properly controlled.
-
Runaway Reactions: The primary hazard is a runaway thermal reaction, which can lead to a thermal explosion.[7][8] This is often caused by the formation and subsequent decomposition of polynitrated byproducts like picric acid (2,4,6-trinitrophenol).[7][9]
-
Corrosive Reagents: The acids used (nitric, sulfuric) are highly corrosive.[10]
-
Toxic Fumes: The reaction can produce red fumes (NOx gases), which are toxic.[2]
Mitigation Strategies:
-
Strict Temperature Control: Use an ice bath to maintain the recommended reaction temperature and add the nitrating agent slowly and dropwise.[11]
-
Proper Ventilation: Always perform the reaction in a well-ventilated fume hood.
-
Quenching: Be prepared to quench the reaction if it becomes uncontrollable. Pouring the reaction mixture into a large volume of ice water is a common procedure.[3]
-
Continuous Flow Chemistry: Using microreactors can significantly improve safety by offering superior heat and mass transfer, thereby minimizing the risk of thermal runaway.[4][12]
Data Presentation: Comparison of Nitrating Systems
The regioselectivity and yield of salicylic acid nitration are highly dependent on the chosen methodology. The table below summarizes the performance of various common nitrating systems.
| Nitrating System | Key Conditions | Isomer Ratio (5-nitro : 3-nitro) | Total Yield (5-nitro) | Reference |
| HNO₃ / H₂SO₄ / H₂O | Reaction time: 135 min | 68 : 32 | 50.4% | [2] |
| HNO₃ / Ac₂O / AcOH | - | 75 : 25 (Purity of solid) | 50.3% | [2] |
| HNO₃ / AcOH | T = 298 K | Predominantly 5-nitro | Good yields, comparable to mixed acid | [2] |
| Aqueous HNO₃ (70%) | T = 343 K | - | 40.9% (Poorest results) | [2] |
| Calcium Nitrate / AcOH | Heat on water bath (80°C) for 5 min | Highly selective for 5-nitro | - | [3] |
| 2-Propyl Nitrate / H₂SO₄ | Dichloromethane/water solvent | 44 : 56 | 30% (Overall for pure 3-nitro isomer) | [11][13] |
| Supported Rare Earth Catalyst | Absolute ethanol solvent | - | 83% | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments discussed in the literature.
Protocol 1: Green Nitration using Calcium Nitrate
This method offers a highly regioselective route to 5-nitrosalicylic acid using an environmentally friendlier approach.[3]
-
Preparation: In a 250 mL beaker, dissolve 1.5 g of calcium nitrate in 5 mL of warm acetic acid.
-
Addition of Substrate: While stirring, add 1.0 g of salicylic acid to the mixture.
-
Heating: Heat the mixture in a water bath at approximately 80°C for 5 minutes. Observe for a color change to dark red as the salicylic acid dissolves.
-
Precipitation: Pour the warm, dark red solution into 10 mL of ice-cold water.
-
Isolation: Place the resulting turbid solution in a refrigerator. Allow the yellow crystals of 5-nitrosalicylic acid to separate over approximately 30 minutes.
-
Purification: Filter the crystals and wash them with ice-cold water to remove any residual acid.
-
Drying: Dry the purified product. The expected yield is approximately 0.6 g.[3]
Protocol 2: Nitration using Nitric Acid / Acetic Acid
This is a conventional method that provides a good yield of 5-nitrosalicylic acid.[2]
-
Preparation: In a suitable reaction flask equipped with a stirrer and thermometer, prepare a solution of salicylic acid in acetic acid.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., below 10°C) using an ice bath.
-
Nitration: Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the stirred solution, ensuring the temperature remains stable.
-
Reaction: Continue stirring the mixture at the controlled temperature for a specified duration (e.g., 60-135 minutes), monitoring progress with TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Isolation & Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., an ethanol/water mixture) to obtain pure 5-nitrosalicylic acid.[6]
Protocol 3: Method Favoring this compound
This protocol uses a phase-transfer catalyst and an alternative nitrating agent to shift the selectivity towards the 3-nitro isomer.[11][13]
-
Preparation: In a 500 mL two-necked flask equipped with a stirrer and thermometer, suspend 20.7 g (0.150 mol) of salicylic acid in 300 mL of dichloromethane.
-
Cooling: Cool the suspension in an ice bath.
-
Addition of Reagents: Add tetrabutylammonium (B224687) hydrogensulfate (2.55 g, 7.5 mmol) and 2-propyl nitrate (38 mL, 0.38 mol).
-
Nitration: Add concentrated sulfuric acid (21 mL) dropwise over 40 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture for 1 hour with cooling, then for another hour without cooling (the temperature may rise to ambient).
-
Quenching & Isolation: Pour the reaction mixture onto 500 g of crushed ice. After 10 minutes, filter the precipitate. Wash the solid with water (3 x 100 mL) and dry under vacuum to yield a mixture of 3- and 5-nitrosalicylic acid (ratio approx. 56:44).
-
Separation: The isomers can then be separated via crystallization of their potassium salts.[11]
Visualizations: Diagrams and Workflows
Reaction Mechanism
Caption: Mechanism of the electrophilic aromatic nitration of salicylic acid.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common nitration issues.
Comparison of Nitration Approaches
Caption: Logical relationship between different methods for salicylic acid nitration.
References
- 1. Solved ost-laboratory Assignment- Nitration of Salicylic | Chegg.com [chegg.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Batch salicylic acid nitration by nitric acid/acetic acid mixture under isothermal, isoperibolic and adiabatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Picric acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthetic method of 5-nitrosalicylic acid (2017) | Jin Gang [scispace.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: High-Purity 3-Nitrosalicylic Acid Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 3-Nitrosalicylic acid for achieving high purity.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you might face when purifying this compound.
| Problem Encountered | Probable Cause(s) | Recommended Solutions |
| No Crystal Formation Upon Cooling | The solution is not supersaturated; too much solvent was used.[1][2] | - Boil off excess solvent: Gently heat the solution to reduce its volume, then allow it to cool again.[1]- Induce crystallization: Scratch the inner wall of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound.[1][3]- Utilize a different solvent system: If the issue persists, removing the solvent via rotary evaporation and attempting recrystallization with a different solvent may be necessary.[1] |
| Oiling Out (Formation of a Liquid Instead of Crystals) | The melting point of the solute is lower than the boiling point of the solvent, or significant impurities are present, depressing the melting point.[2] | - Reheat and add more solvent: Reheat the solution until the oil dissolves, add a small amount of additional solvent, and cool slowly.[2]- Lower the cooling temperature gradually: Avoid rapid cooling which can promote oiling. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[4][5]- Change the solvent: Select a solvent with a lower boiling point. |
| Low Crystal Yield | - Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[1][3]- Premature crystallization occurred during hot filtration.- The solution was not cooled sufficiently.[6] | - Concentrate the mother liquor: Reduce the volume of the filtrate by boiling and cool it again to recover more crystals.- Preheat the filtration apparatus: Warm the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely.[4]- Ensure adequate cooling: Cool the solution in an ice-water bath to maximize crystal precipitation.[4] |
| Discolored Crystals (Yellowish Tinge) | - The presence of impurities, such as the isomeric 5-Nitrosalicylic acid.[7]- The anhydrous form of this compound is yellow, while the monohydrate can be yellowish.[8][9] | - Perform a second recrystallization: A repeated recrystallization can help remove residual impurities.- Use activated charcoal: If colored impurities are suspected, add a small amount of activated charcoal to the hot solution before filtration. Note: This may not be effective for removing isomeric impurities.- Control hydration: The color may be inherent to the anhydrous form. Recrystallization from water is likely to yield the monohydrate. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent is critical for successful recrystallization. This compound has varying solubility in different solvents. It is slightly soluble in water and freely soluble in alcohol, benzene, chloroform, and ether.[8] For purification, a solvent is needed in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Water or an ethanol-water mixture can be effective. A study on the equilibrium solubility of this compound in thirteen different monosolvents provides extensive data that can aid in solvent selection.[7][10]
Quantitative Solubility Data of this compound in Various Solvents
| Solvent | Molar Fraction Solubility (x10^3) at 278.15 K (5°C) | Molar Fraction Solubility (x10^3) at 323.15 K (50°C) |
| Water | 0.23 | 1.03 |
| Ethanol | 59.81 | 184.26 |
| Ethyl Acetate | 81.25 | 235.14 |
| Methanol | 65.34 | 201.58 |
| N,N-Dimethylformamide (DMF) | 185.42 | 398.71 |
| N-methyl-2-pyrrolidinone (NMP) | 215.33 | 452.17 |
Data extracted from the Journal of Chemical & Engineering Data.[10]
Q2: My this compound crystals are yellow. Does this indicate impurity?
A2: Not necessarily. While impurities, particularly the 5-nitrosalicylic acid isomer formed during synthesis, can cause discoloration, the physical properties of this compound itself are a factor.[7] The anhydrous form is described as yellow crystals, while the monohydrate can also appear yellowish.[8][9] To confirm purity, it is recommended to measure the melting point. The anhydrous form has a melting point of approximately 148°C.[8]
Q3: How can I separate this compound from the 5-Nitrosalicylic acid isomer?
A3: The separation can be challenging due to their similar structures. One documented method involves the conversion of the acid mixture to their potassium salts. Potassium 3-nitrosalicylate is less soluble and can be selectively crystallized from a potassium carbonate solution. The purified salt is then acidified to regenerate the high-purity this compound.[9]
Q4: Is it possible to improve the crystal size?
A4: Yes. Larger crystals are generally formed through slow cooling.[4] After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool gradually to room temperature without disturbance. Placing the flask on an insulating surface like a wooden block can help slow the cooling rate.[1] Once the solution has reached room temperature, it can be transferred to an ice bath to maximize yield.
Experimental Protocol: Recrystallization of this compound from Water
This protocol outlines a standard procedure for the recrystallization of this compound using water as the solvent.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate
-
Glass stirring rod
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture on a hot plate to near boiling, stirring continuously with a glass rod. Continue adding small portions of hot deionized water until the this compound is completely dissolved. Avoid adding an excess of water to ensure the solution is saturated.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel. Place a piece of fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.[4] Do not disturb the flask during this period to promote the formation of larger crystals. Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize the precipitation of the crystals.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a vacuum flask.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.
Visualizations
Recrystallization Workflow
Caption: A workflow diagram illustrating the key steps in the recrystallization process.
Troubleshooting Flowchart
Caption: A flowchart to guide troubleshooting common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Advice for Crystallization [chem.uni-potsdam.de]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound [drugfuture.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 3-Nitrosalicylic Acid and 5-Nitrosalicylic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, spectral characteristics, and biological activities of 3-Nitrosalicylic acid and 5-Nitrosalicylic acid. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.
Physicochemical Properties: A Side-by-Side Comparison
The position of the nitro group on the salicylic (B10762653) acid backbone significantly influences the physicochemical properties of these isomers. Below is a summary of their key properties.
| Property | This compound | 5-Nitrosalicylic Acid |
| CAS Number | 85-38-1[1][2] | 96-97-9[3][4] |
| Molecular Formula | C₇H₅NO₅[1][2] | C₇H₅NO₅[3][4] |
| Molecular Weight | 183.12 g/mol [1][2] | 183.12 g/mol [3] |
| Appearance | Yellow crystalline powder[1] or yellowish crystals[2]. | Yellow crystalline solid[3] or light yellow solid[5]. |
| Melting Point | 142-147 °C[1], 148 °C (anhydrous)[2], 149 °C | 228-230 °C[5][6], 235-237 °C[3], 228 °C to 236 °C[4] |
| pKa | 1.87 (at 25 °C)[1][7] | 2.12 (at 25 °C)[6][8] |
| Water Solubility | 1.3 g/L (at 16 °C)[7], slightly soluble[2]. | 1 g/1475 mL (approximately 0.68 g/L)[4][5][9], slightly soluble[3]. |
| Solubility in Organic Solvents | Freely soluble in alcohol, benzene, chloroform, and ether[2]. Sparingly soluble in DMSO and slightly soluble in methanol[1]. | Soluble in ethanol, methanol, and acetone[3]. |
Spectral Properties
Biological Activity and Applications
Both isomers serve as important intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyes[4][13].
This compound is utilized as a corrosion inhibitor and as a ligand for the synthesis of iron and aluminum complexes for chelation therapy[1][7]. It is also described as a nitrohumic acid that can bind to Molybdenum, playing a role in the activity of nitrogenase[7][14][15].
5-Nitrosalicylic Acid has demonstrated anti-inflammatory effects, particularly against colitis[6][8]. It is a versatile chelating agent and a key intermediate in the synthesis of dyes, ligands for metal complexes, and pharmaceutical precursors[11].
Experimental Protocols
Synthesis of this compound and 5-Nitrosalicylic Acid
A common method for the synthesis of both 3- and 5-nitrosalicylic acid is the nitration of salicylic acid. This process typically yields a mixture of the two isomers.
Example Protocol: Nitration of Salicylic Acid [13][16]
-
Salicylic acid is dissolved in a suitable solvent, such as dichloromethane[17] or acetic acid[18].
-
A nitrating agent, such as a mixture of 2-propyl nitrate (B79036) and sulfuric acid[13][16] or nitric acid in acetic acid[18], is added to the solution while maintaining a controlled temperature.
-
The reaction mixture is stirred for a specified period to allow for the nitration to occur.
-
The resulting mixture, containing both this compound and 5-nitrosalicylic acid, is then subjected to separation and purification processes. One described method involves the crystallization of potassium 3-nitrosalicylate to separate it from the 5-nitro isomer[13][16].
The ratio of the two isomers can be influenced by the reaction conditions[13][16].
Determination of Physicochemical Properties
Melting Point Determination: The melting point is determined using a standard melting point apparatus where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded.
Solubility Determination: The equilibrium solubility can be measured by the saturation shake-flask technique[19]. An excess amount of the acid is added to a specific solvent in a flask. The flask is then shaken in a thermostatic shaker at a constant temperature until equilibrium is reached. The concentration of the dissolved acid in the supernatant is then determined by a suitable analytical method, such as UV-Vis spectrophotometry.
pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the base, and the pKa is calculated from the titration curve.
Visualizing Synthesis and Separation
The following diagrams illustrate the general workflow for the synthesis and separation of this compound and 5-Nitrosalicylic acid.
Caption: General workflow for the synthesis of nitrosalicylic acid isomers.
Caption: Potential strategies for separating the 3- and 5-nitrosalicylic acid isomers.
References
- 1. This compound CAS#: 85-38-1 [m.chemicalbook.com]
- 2. This compound [drugfuture.com]
- 3. 5-Nitro Salicylic Acid BP EP USP CAS 96-97-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. 5-Nitrosalicylic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 5-Nitrosalicylic Acid Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 6. 5-Nitrosalicylic acid - Protheragen [protheragen.ai]
- 7. This compound | 85-38-1 [chemicalbook.com]
- 8. 5-Nitrosalicylic acid CAS#: 96-97-9 [m.chemicalbook.com]
- 9. 5-Nitrosalicylic acid | 96-97-9 [chemicalbook.com]
- 10. This compound(85-38-1) 1H NMR spectrum [chemicalbook.com]
- 11. 5-Nitrosalicylic Acid | High Purity Reagent | Supplier [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scbt.com [scbt.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 3-Nitrosalicylic Acid and Salicylic Acid as Metal Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Nitrosalicylic acid and salicylic (B10762653) acid as metal chelators, focusing on their performance backed by experimental data. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of an appropriate chelating agent for their specific applications.
Introduction
Salicylic acid, a well-known phenolic compound, and its derivatives have long been recognized for their ability to form stable complexes with a variety of metal ions. This chelating property is integral to their biological activities and diverse applications, including in pharmaceuticals and analytical chemistry. The introduction of a nitro group to the salicylic acid scaffold, as in this compound, can significantly alter its electronic properties and, consequently, its coordination chemistry. This guide delves into a quantitative and qualitative comparison of these two compounds as metal chelators.
Quantitative Comparison of Metal Chelation
The stability of the metal complexes formed by a ligand is a critical parameter for evaluating its efficacy as a chelator. The stability constant (log K) is a quantitative measure of the affinity of a ligand for a metal ion. A higher log K value indicates a more stable complex.
The following table summarizes the potentiometrically determined stability constants for the 1:1 (ML) and 1:2 (ML₂) complexes of salicylic acid and this compound with several divalent metal ions.
Table 1: Stability Constants (log K) of Salicylic Acid and this compound Complexes with Divalent Metal Ions
| Metal Ion | Salicylic Acid (log K₁) | This compound (log K₁) | Salicylic Acid (log K₂) | This compound (log K₂) |
| Mg²⁺ | 4.80 | 4.10 | 8.35 (β₂) | 7.12 (β₂) |
| Mn²⁺ | 6.30 | 5.35 | 10.60 (β₂) | 9.14 (β₂) |
| Cu²⁺ | 10.60 | 9.15 | 18.90 (β₂) | 16.32 (β₂) |
| Zn²⁺ | 8.20 | 7.05 | 14.40 (β₂) | 12.42 (β₂) |
Note: β₂ represents the overall stability constant for the ML₂ complex (log K₁ + log K₂). Data sourced from Mercê et al. (1996).
For trivalent metal ions such as iron(III) and aluminum(III), the chelation behavior is also of significant interest.
Table 2: Stability Constants (log K) of Salicylic Acid and this compound Complexes with Trivalent Metal Ions
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ |
| Fe³⁺ | Salicylic Acid | 16.37 | 11.57 | 7.90 |
| Fe³⁺ | This compound | ~14 | ~10 | ~7 |
| Al³⁺ | Salicylic Acid | 13.7 | 10.5 | 7.4 |
| Al³⁺ | This compound | 12.1 | 9.2 | - |
From the data, a clear trend emerges: salicylic acid consistently forms more stable complexes with the tested metal ions compared to this compound . The presence of the electron-withdrawing nitro group in the 3-position of the salicylic acid ring reduces the basicity of the phenolate (B1203915) and carboxylate groups, thereby decreasing their affinity for metal cations.
Experimental Protocols
Accurate determination of metal-ligand stability constants relies on precise experimental techniques. The following are detailed methodologies for three commonly employed methods.
Potentiometric Titration (Irving-Rossotti Method)
This is a widely used technique to determine the stepwise stability constants of metal complexes in solution.
Principle: The formation of a metal-ligand complex involves the release of protons from the ligand. By monitoring the pH change of a solution containing the ligand and the metal ion upon titration with a standard base, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated. A plot of n̄ versus pL (-log[L]) yields the formation curve, from which the stability constants can be derived.
Protocol:
-
Solution Preparation:
-
Prepare standard solutions of the ligand (salicylic acid or this compound), the metal salt (e.g., metal nitrate (B79036) or perchlorate), a strong acid (e.g., HNO₃ or HClO₄), and a carbonate-free strong base (e.g., NaOH).
-
Maintain a constant ionic strength in all solutions using an inert electrolyte (e.g., KNO₃ or NaClO₄).
-
-
Titration Setup:
-
Use a calibrated pH meter with a combination glass electrode.
-
Maintain a constant temperature using a water bath or a thermostated titration vessel.
-
Purge the titration vessel with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.
-
-
Titration Procedure:
-
Perform three sets of titrations:
-
(A) Acid alone.
-
(B) Acid + Ligand.
-
(C) Acid + Ligand + Metal ion.
-
-
Titrate each solution with the standard base, recording the pH after each addition.
-
-
Data Analysis:
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
From the ligand and metal-ligand titration curves, calculate the formation function (n̄) and the free ligand exponent (pL).
-
Plot n̄ versus pL to obtain the formation curve.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-integral values of n̄ (e.g., at n̄ = 0.5, pL = log K₁).
-
Spectrophotometry (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of a metal-ligand complex.
Principle: A series of solutions are prepared in which the mole fraction of the metal and ligand are varied while keeping the total molar concentration constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally, but the individual reactants do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[2][3][4][5]
Protocol:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and the ligand.
-
-
Preparation of the Series:
-
Prepare a series of solutions by mixing the metal and ligand solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant. The total molar concentration of metal plus ligand is therefore constant across the series.
-
-
Spectrophotometric Measurement:
-
Determine the absorption spectrum of the complex to identify the wavelength of maximum absorbance (λₘₐₓ).
-
Measure the absorbance of each solution in the series at λₘₐₓ.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For a complex MₐLₑ, the maximum will be at a ligand mole fraction of b / (a + b).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.
Principle: A solution of the ligand is titrated into a solution of the metal ion in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured after each injection. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to metal. Fitting this binding isotherm to a suitable binding model yields the thermodynamic parameters of the interaction.[6][7]
Protocol:
-
Sample Preparation:
-
Prepare solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment:
-
Load the metal solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
Perform an initial injection to account for any initial mixing effects, which is typically discarded from the data analysis.
-
Carry out a series of injections of the ligand into the metal solution.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Mandatory Visualizations
Experimental Workflow for Comparing Metal Chelators
Caption: Experimental workflow for comparing metal chelators.
Signaling Pathway Context
Caption: Role of salicylic acid's metal chelation in plant stress response.
Biological and Pharmaceutical Context
The ability of salicylic acid and its derivatives to chelate metal ions is crucial to their biological functions. In plants, salicylic acid is a key signaling molecule in defense against pathogens and in the response to abiotic stresses like heavy metal toxicity.[8][9][10][11] Its chelating properties are thought to contribute to the detoxification of heavy metals by forming stable, less toxic complexes that can be sequestered within the plant.[12]
In the context of drug development, the metal chelating ability of these compounds can be both beneficial and detrimental. For instance, the chelation of iron by salicylic acid has been implicated in its anti-inflammatory and antioxidant effects.[13] Conversely, excessive chelation of essential metal ions can disrupt normal physiological processes.
This compound has been investigated for various applications, including as a corrosion inhibitor and as a potential ligand in chelation therapy.[14] However, its biological roles are less well-characterized compared to salicylic acid. The reduced metal binding affinity of this compound, as demonstrated by the stability constant data, suggests that it would be a weaker chelator in biological systems. This could be advantageous in scenarios where only a moderate chelation effect is desired to avoid disrupting the homeostasis of essential metals. However, for applications requiring strong metal sequestration, such as in the treatment of heavy metal poisoning, salicylic acid would likely be more effective.
Conclusion
This comparative guide demonstrates that salicylic acid is a stronger metal chelator than this compound for a range of divalent and trivalent metal ions. This difference is attributed to the electron-withdrawing nature of the nitro group in the 3-position, which reduces the ligand's basicity. The choice between these two chelators will depend on the specific application, with salicylic acid being more suitable for applications requiring strong metal binding and this compound potentially offering a more nuanced chelation effect where avoiding the depletion of essential metals is a concern. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the coordination chemistry of these and other related compounds.
References
- 1. scispace.com [scispace.com]
- 2. asdlib.org [asdlib.org]
- 3. Job's continuous variation method: Significance and symbolism [wisdomlib.org]
- 4. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 5. Job plot - Wikipedia [en.wikipedia.org]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. azom.com [azom.com]
- 8. The role of salicylic acid and gibberellin signaling in plant responses to abiotic stress with an emphasis on heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salicylic acid - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 85-38-1 [chemicalbook.com]
Validated HPLC Method for 3-Nitrosalicylic Acid Analysis: A Comparative Guide
The accurate and precise quantification of 3-Nitrosalicylic acid is crucial in various fields, including pharmaceutical development and environmental monitoring. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method with other analytical techniques, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of HPLC with other common techniques for the analysis of nitroaromatic compounds like this compound.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Measurement of the absorbance of light by the analyte in a solution at a specific wavelength. |
| Advantages | High resolution and selectivity for complex mixtures. Well-established and robust technique. Suitable for non-volatile and thermally labile compounds.[1] | High sensitivity and specificity due to mass detection. Excellent for the identification of unknown compounds. | Simple, rapid, and cost-effective. |
| Limitations | Requires derivatization for some non-UV absorbing compounds. Can be time-consuming for method development. | Typically requires derivatization for polar compounds to increase volatility. Not suitable for non-volatile or thermally labile compounds.[2] | Low selectivity, as multiple compounds may absorb at the same wavelength, leading to potential interferences.[2] Generally lower sensitivity compared to chromatographic methods. |
| Sample Preparation | Sample dissolution in a suitable solvent and filtration. | May involve extraction and derivatization to make the analyte volatile.[2] | Sample dissolution in a transparent solvent. |
Validated HPLC Method for this compound
A specific, sensitive, and rapid HPLC method has been developed and validated for the determination of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[3]
HPLC Method Validation Parameters
The following table summarizes the performance characteristics of the validated HPLC method for the analysis of this compound.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | ||
| >0.999 | R² ≥ 0.995 | |
| Accuracy (% Recovery) | 99.5% - 100.5% | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 mg/L | Reportable |
| Limit of Quantification (LOQ) | 1.0 mg/L | Reportable |
Data extracted from a study on a validated HPLC method for a mixture including this compound.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections provide the protocols for the validated HPLC method and alternative techniques.
Validated HPLC Method Protocol
This protocol is based on a validated method for the separation and quantification of this compound.[4]
1. Chromatographic Conditions:
-
Column: C18, end-capped (250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: A mixture of a buffer solution and methanol (B129727) (60:40 v/v). The buffer is prepared by dissolving 5mM octane-1-sulfonic acid sodium salt in water and adjusting the pH to 2.70 with ortho-phosphoric acid.[4]
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 25°C[4]
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 20 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 ppm to 10 ppm.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
Alternative Method Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (General):
-
Sample Preparation and Derivatization: Accurately weigh the sample and dissolve it in a suitable solvent. Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to complete the derivatization.[2]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Data Analysis: Identify the this compound derivative based on its retention time and mass spectrum.
2. UV-Vis Spectrophotometry Protocol (General):
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., ethanol, water) to obtain a concentration within the linear range of the instrument.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across a range of wavelengths.
-
Measure the absorbance of the sample solution at the determined λmax.
-
-
Quantification: Calculate the concentration of this compound in the sample using a calibration curve prepared from standard solutions of known concentrations.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis.
References
A Comparative Analysis of Corrosion Inhibitors: 3-Nitrosalicylic Acid and its Analogs Versus Traditional Inhibitors
A detailed guide for researchers and scientists on the performance and mechanisms of various corrosion inhibitors, with a focus on the potential of nitro-substituted aromatic acids.
In the ongoing battle against metal degradation, the selection of an effective corrosion inhibitor is paramount. This guide provides a comprehensive comparative study of the corrosion inhibition performance of 3-Nitrosalicylic acid and its structural analogs against a selection of widely used corrosion inhibitors. This objective analysis, supported by experimental data from various studies, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their respective fields.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following tables summarize the performance of this compound analogs and other common inhibitors on mild steel in acidic environments, as determined by various experimental techniques.
Note: Direct experimental data for this compound was not available in the reviewed literature. Therefore, data for structurally similar compounds, 3-Nitroacetophenone and 3-Nitrobenzoic acid, are presented as proxies to infer the potential performance of this compound. This assumption is based on the shared functional groups (nitro group and aromatic ring) that are known to contribute to corrosion inhibition.
Table 1: Weight Loss Method - Inhibition Efficiency (%)
| Inhibitor | Concentration | Corrosive Medium | Inhibition Efficiency (%) |
| 3-Nitroacetophenone | Various | 1 N HCl | Increases with concentration |
| 3-Nitrobenzoic Acid | 0.01 M | 0.1 M H2SO4 | 87.15[1] |
| 2-Mercaptobenzimidazole | 5 x 10⁻³ M | 1.0 M HCl | 93.4[2] |
| Thiourea | 5 x 10⁻³ M | 1.0 M HCl | 98.96 (at 60°C)[3] |
| Benzotriazole (1-Acetyl-1H) | Various | 1M HCl | Increases with concentration |
| Aniline (3-(1,3-oxazol-5-yl)) | 0.05 mM | 1 M HCl | 93.5[4][5] |
Table 2: Electrochemical Methods - Inhibition Efficiency (%)
| Inhibitor | Method | Concentration | Corrosive Medium | Inhibition Efficiency (%) |
| 3-Nitrobenzoic Acid | Potentiodynamic Polarization | 0.01 M | 0.1 M H2SO4 | 90.51[1] |
| 3-Nitrobenzoic Acid | Linear Polarization | 0.01 M | 0.1 M H2SO4 | 95.42[1] |
| 3-Nitrobenzoic Acid | Electrochemical Impedance Spectroscopy | 0.01 M | 0.1 M H2SO4 | 99.40[1] |
| 2-Mercaptobenzimidazole | Potentiodynamic Polarization | 5 x 10⁻³ M | 1.0 M HCl | Acts as mixed-type inhibitor[2] |
| Thiourea | Potentiodynamic Polarization | 5 x 10⁻³ M | 1.0 M HCl | Reduces cathodic and anodic currents[3] |
| Benzotriazole (1-Acetyl-1H) | Potentiodynamic Polarization | Various | 1M HCl | Acts as mixed-type inhibitor |
| Aniline (3-(1,3-oxazol-5-yl)) | Potentiodynamic Polarization | 0.05 mM | 1 M HCl | - |
Experimental Protocols
The data presented in this guide are derived from standard corrosion testing methodologies. Below are detailed protocols for the key experiments cited.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions are abraded with various grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specified temperature for a set duration.
-
Cleaning: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl and a scrubbing agent) to remove corrosion products, rinsed with distilled water and acetone, and then dried.
-
Final Weighing: The final weight of each coupon is recorded.
-
Calculation:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in milligrams, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the exposure time in hours.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics and mechanisms of corrosion and inhibition.
Apparatus: A standard three-electrode cell is used, consisting of a working electrode (mild steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
1. Potentiodynamic Polarization (PDP):
-
Procedure: The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached. A potentiodynamic scan is then performed by polarizing the electrode potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the cathodic and anodic curves back to E_corr. The inhibition efficiency is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
2. Electrochemical Impedance Spectroscopy (EIS):
-
Procedure: After reaching a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist plots (imaginary impedance vs. real impedance). The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger R_ct value indicates a higher resistance to corrosion. The inhibition efficiency is calculated as: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
Visualizing Corrosion Inhibition Mechanisms
The following diagrams, generated using Graphviz, illustrate the general workflow of corrosion inhibition experiments and the logical relationship of the key parameters involved.
References
A Researcher's Guide to Assessing the Purity of Synthesized 3-Nitrosalicylic Acid
For professionals in chemical research and drug development, ensuring the purity of synthesized compounds is a critical, non-negotiable step. The biological activity, safety, and reproducibility of experimental results hinge on the purity of the starting materials. 3-Nitrosalicylic acid, a key intermediate in the synthesis of pharmaceuticals like Mesalazine, is a prime example where rigorous purity assessment is paramount.
This guide provides a comparative analysis of common analytical techniques used to evaluate the purity of synthesized this compound. We will focus on practical, accessible methods, providing experimental data to differentiate the target compound from its most common impurity, 5-Nitrosalicylic acid.
The Primary Impurity: An Inevitable Consequence of Synthesis
The most prevalent method for synthesizing this compound is the direct nitration of salicylic (B10762653) acid. However, this reaction is not perfectly regioselective. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene (B151609) ring direct the incoming nitro (-NO₂) group to different positions, leading to the formation of two primary isomers: the desired this compound and the isomeric impurity, 5-Nitrosalicylic acid.[1][2][3] Often, the crude product is a mixture of these two compounds, necessitating robust analytical methods to confirm the purity of the isolated product.[1][2]
The logical relationship between the synthesis and the resulting products is illustrated below.
Comparative Analysis of Purity Assessment Techniques
We will compare three widely used analytical techniques: Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), and ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy. An overall workflow for assessing a new batch is also provided.
Melting Point Analysis
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, typically causing the melting point to become depressed and broaden over a range. This makes it a fast and effective initial test for purity.
Experimental Protocol:
-
Ensure the synthesized sample is completely dry.
-
Load a small amount of the crystalline sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.
Comparative Data:
| Compound | Expected Melting Point (°C) | Observation for Impure Sample |
| This compound (anhydrous) | 148[4] | A broad range significantly below 148°C. |
| 5-Nitrosalicylic Acid (impurity) | 228 - 236[2][5][6][7] | N/A (This is the impurity being detected). |
Interpretation: A sharp melting range close to 148°C is a strong indicator of high purity. A broad melting range (e.g., 135-142°C) suggests the presence of impurities, likely including 5-Nitrosalicylic acid.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. Each compound will have a characteristic retention time under specific conditions. Purity is assessed by the relative area of the main peak compared to any impurity peaks.
Experimental Protocol: This protocol is based on a method developed for separating related aromatic acids and impurities.[8]
-
Column: C18, end-capped (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of aqueous buffer and organic solvent. An example is 60:40 (v/v) aqueous buffer to acetonitrile.[8]
-
The aqueous buffer can be prepared with 5mM octane-1-sulfonic acid sodium salt, with the pH adjusted to 2.70 using ortho-phosphoric acid.[8]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 210 nm.[8]
-
Temperature: 25°C.[8]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized acid in the mobile phase to create a solution of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Comparative Data:
| Compound | Expected Retention Time (min) | Observation for Impure Sample |
| This compound | Varies by system; will be a distinct, reproducible time (e.g., ~4-5 min). | A major peak for the product and a secondary, smaller peak at a different retention time. |
| 5-Nitrosalicylic Acid | Will have a different retention time from the 3-nitro isomer due to polarity differences. | The appearance of a peak corresponding to the retention time of a 5-Nitrosalicylic acid standard. |
Interpretation: A chromatogram showing a single, sharp peak indicates high purity. The purity can be quantified by peak area percentage. For example, a purity of >98% is often required for research applications.[9][10] The presence of a second significant peak strongly suggests contamination with the 5-nitro isomer or other impurities.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR provides detailed information about the chemical structure of a molecule by observing the magnetic properties of hydrogen nuclei. Each unique proton in a molecule gives a signal at a specific chemical shift (δ), and the signal's integration corresponds to the number of protons it represents. Impurities will present their own distinct set of signals.
Experimental Protocol:
-
Dissolve 5-10 mg of the dry sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectrum: reference the solvent peak, phase the spectrum, and integrate all signals.
Comparative Data: The chemical shifts for the aromatic protons are highly diagnostic. (Solvent: DMSO-d₆)
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Observation for Impure Sample |
| This compound | ~8.17 (dd), ~8.14 (dd), ~7.10 (t)[3] | The primary set of signals will match these shifts. |
| 5-Nitrosalicylic Acid | ~8.55 (d), ~8.33 (dd), ~7.15 (d)[11] | The presence of small, distinct signals in the 8.3-8.6 ppm region. |
Interpretation: The spectrum of pure this compound will show three distinct signals in the aromatic region with an integration ratio corresponding to 1:1:1. The presence of signals around 8.55 ppm or 8.33 ppm, which are characteristic of 5-Nitrosalicylic acid, is a clear indication of isomeric impurity. The relative integration of the impurity signals to the product signals can be used to estimate the purity level.
References
- 1. Naarini Molbio Pharma [naarini.com]
- 2. 5-Nitrosalicylic Acid [drugfuture.com]
- 3. This compound(85-38-1) 1H NMR spectrum [chemicalbook.com]
- 4. This compound [drugfuture.com]
- 5. 5-Nitrosalicylic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 5-Nitro Salicylic Acid BP EP USP CAS 96-97-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. 5-Nitrosalicylic acid | 96-97-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Nitrosalicylic Acid | High Purity Reagent | Supplier [benchchem.com]
- 10. This compound = 98.0 HPLC 85-38-1 [sigmaaldrich.com]
- 11. 5-Nitrosalicylic acid(96-97-9) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Reactivity of 3-Nitrosalicylic Acid and 5-Nitrosalicylic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthesis and reactivity of 3-nitrosalicylic acid and 5-nitrosalicylic acid, two critical isomers used as intermediates in the pharmaceutical and fine chemical industries. While direct comparative experimental data on their reactivity in subsequent synthetic transformations is not extensively available in the public domain, this document offers a comprehensive analysis based on established chemical principles, physical properties, and available experimental protocols for their synthesis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 5-nitrosalicylic acid is presented in Table 1. A notable difference lies in their acidity, with this compound being a stronger acid (lower pKa) than its 5-nitro isomer.[1][2][3][4] This is a critical factor influencing their reactivity in various synthetic applications.
| Property | This compound | 5-Nitrosalicylic Acid |
| CAS Number | 85-38-1[2] | 96-97-9[3] |
| Molecular Formula | C₇H₅NO₅[2] | C₇H₅NO₅[3] |
| Molecular Weight | 183.12 g/mol [2] | 183.12 g/mol [3] |
| Appearance | Pale beige to beige solid[2] | Yellowish solid[5] |
| Melting Point | Approx. 144 °C | 228-230 °C[6] |
| pKa (25 °C) | 1.87[1][2] | 2.12[3][4] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol (B129727).[1][2] | Soluble in water (1g/1475ml).[3] |
Synthesis of 3- and 5-Nitrosalicylic Acid
Both isomers are primarily synthesized via the electrophilic nitration of salicylic (B10762653) acid. The regioselectivity of this reaction is highly dependent on the nitrating agent and reaction conditions.
-
Formation of 5-Nitrosalicylic Acid: Traditional nitration methods using mixed acids (HNO₃/H₂SO₄) tend to favor the formation of the 5-nitro isomer.
-
Formation of this compound: Specific conditions, such as the use of 2-propyl nitrate (B79036) and sulfuric acid, can lead to a higher proportion of the 3-nitro isomer.
The general workflow for the synthesis and separation of 3- and 5-nitrosalicylic acid is depicted below.
Comparative Reactivity in Synthesis
The reactivity of 3- and 5-nitrosalicylic acid in synthetic transformations such as esterification and amidation is governed by both electronic and steric effects imparted by the nitro group's position.
Electronic Effects
The nitro group is a strong electron-withdrawing group, which influences the reactivity of both the carboxylic acid and the aromatic ring.
-
Acidity: The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid compared to salicylic acid. As indicated by the pKa values, the ortho-nitro group in this compound has a stronger acid-strengthening effect than the para-nitro group in the 5-isomer.[1][3] This is attributed to the ortho effect , where steric hindrance between the ortho-substituent and the carboxylic acid group forces the latter out of the plane of the benzene (B151609) ring. This reduces resonance stabilization of the neutral carboxylic acid, leading to a greater ease of deprotonation.[7][8][9]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, directing incoming nucleophiles to the ortho and para positions relative to the nitro group.
Steric Effects
The proximity of the nitro group to the carboxylic acid in this compound results in significant steric hindrance. This is expected to decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon of the carboxylic acid, such as esterification and amidation, when compared to the 5-nitro isomer where the nitro group is more distant.[7][10]
Expected Reactivity in Key Reactions
Based on the interplay of these electronic and steric factors, the following reactivity trends can be predicted:
| Reaction Type | Expected Reactivity of this compound | Expected Reactivity of 5-Nitrosalicylic Acid | Rationale |
| Esterification | Slower | Faster | The ortho-nitro group in the 3-isomer sterically hinders the approach of the alcohol nucleophile to the carboxylic acid group.[7] |
| Amidation | Slower | Faster | Similar to esterification, the ortho-nitro group presents steric hindrance to the incoming amine nucleophile. |
| Reactions at the Aromatic Ring (Nucleophilic Substitution) | Potentially more reactive at positions activated by the nitro group. | Potentially less reactive compared to the 3-isomer due to a less pronounced activating effect in some cases. | The specific reactivity would depend on the reaction conditions and the nature of the nucleophile. |
Representative Experimental Protocol: Comparative Esterification
The following protocol is a representative procedure for a comparative study of the esterification of 3- and 5-nitrosalicylic acid with methanol. This protocol is based on general Fischer esterification methods.
Objective: To compare the reaction yield of methyl 3-nitrosalicylate and methyl 5-nitrosalicylate under identical reaction conditions.
Materials:
-
This compound
-
5-Nitrosalicylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flasks
-
Reflux condensers
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In two separate 50 mL round-bottom flasks, place 1.83 g (10 mmol) of this compound and 1.83 g (10 mmol) of 5-nitrosalicylic acid, respectively.
-
To each flask, add 20 mL of anhydrous methanol and stir until the solid dissolves.
-
Carefully add 0.5 mL of concentrated sulfuric acid to each flask while cooling in an ice bath.
-
Reaction: Equip each flask with a reflux condenser and heat the mixtures to reflux for 2 hours.
-
Work-up: After cooling to room temperature, pour each reaction mixture into a separatory funnel containing 50 mL of water and 25 mL of dichloromethane.
-
Separate the organic layer. Wash the organic layer sequentially with 25 mL of water and 25 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Determine the mass of the crude product for each reaction and calculate the yield. Further purification can be achieved by recrystallization. The products can be characterized by melting point, NMR, and IR spectroscopy to confirm their identity and purity.
Biological Relevance and Signaling Pathways of Derivatives
The primary biological significance of these molecules lies in their role as precursors to aminosalicylic acids. 5-Aminosalicylic acid, also known as mesalamine, is the active metabolite of sulfasalazine (B1682708) and is widely used in the treatment of inflammatory bowel disease (IBD).[11][12]
The mechanism of action of mesalamine is not fully elucidated but is known to involve multiple pathways to exert its anti-inflammatory effects.[11][13][14]
While 5-aminosalicylic acid is a well-established therapeutic agent, 3-aminosalicylic acid is also of interest in medicinal chemistry, though its biological roles and mechanisms are less characterized.[15][16][17]
Conclusion
References
- 1. This compound CAS#: 85-38-1 [m.chemicalbook.com]
- 2. This compound | 85-38-1 [chemicalbook.com]
- 3. 5-Nitrosalicylic acid CAS#: 96-97-9 [m.chemicalbook.com]
- 4. 5-Nitrosalicylic acid - Protheragen [protheragen.ai]
- 5. 5-Nitrosalicylic acid | C7H5NO5 | CID 7318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Nitrosalicylic Acid Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 7. echemi.com [echemi.com]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. The Ortho Effect of benzoic acids [mail.almerja.com]
- 10. m.youtube.com [m.youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Mesalazine - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. Human Metabolome Database: Showing metabocard for 3-Aminosalicylic acid (HMDB0001972) [hmdb.ca]
- 16. 3-Aminosalicylic acid | C7H7NO3 | CID 68443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Showing Compound 3-Aminosalicylic acid (FDB022771) - FooDB [foodb.ca]
Performance Showdown: 3-Nitrosalicylic Acid-Based Dyes Versus Commercial Dyes in Scientific Applications
In the dynamic landscape of scientific research, the selection of high-performance dyes is critical for the accuracy and reliability of experimental outcomes. This guide provides a detailed comparison of newly synthesized azo dyes derived from 3-Nitrosalicylic acid against established commercial fluorescent dyes. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Key Performance Indicators
| Property | This compound-Based Azo Dyes (Inferred) | Commercial Fluorescent Dyes (e.g., Alexa Fluor™, CF™ Dyes) |
| Excitation Wavelength (λex) | Typically in the UV-Visible range (e.g., ~449-541 nm for some synthesized examples)[1] | Wide range across the spectrum (UV to near-IR) |
| Emission Wavelength (λem) | Expected in the visible range | Wide range across the spectrum |
| Quantum Yield (Φ) | Generally low to moderate for azo dyes, but can be enhanced by structural modifications | Generally high to very high |
| Photostability | Can be variable; some azo dyes are known to have good photostability, while others are prone to photofading | Generally high, optimized for microscopy applications |
| Brightness (ε × Φ) | Expected to be moderate | High to very high |
| Solubility | Can be tailored through synthesis | Generally high in aqueous buffers |
Note: The data for this compound-Based Azo Dyes is largely inferred from the properties of structurally related azo compounds due to the limited availability of specific fluorescence data for dyes synthesized directly from this compound.
In-Depth Analysis of Dye Characteristics
This compound-Based Azo Dyes:
Azo dyes synthesized from this compound represent a novel class of compounds with potential applications in various fields. The synthesis involves the reduction of the nitro group to an amine, followed by diazotization and coupling with different aromatic compounds.[1] This synthetic versatility allows for the tuning of their absorption and, potentially, emission properties.
The UV-Visible absorption spectra of some synthesized this compound-based azo dyes show maxima in the range of 449-541 nm, indicating their potential as colorimetric indicators or dyes for materials.[1] However, their fluorescence characteristics, which are crucial for applications in life sciences and drug development, are not well-documented. While some azo dyes are known to be fluorescent, many exhibit low quantum yields due to non-radiative decay processes. The photostability of azo dyes can also be a concern, as the azo bond can be susceptible to photochemical degradation.
Commercial Fluorescent Dyes:
Commercial dyes, such as the Alexa Fluor™ and CF™ series, have been extensively optimized for fluorescence-based applications. These dyes are characterized by:
-
High Quantum Yields: They efficiently convert absorbed light into emitted fluorescence, resulting in bright signals.
-
Excellent Photostability: They are designed to resist photobleaching, allowing for prolonged imaging and quantitative analysis.
-
Broad Spectral Range: They are available in a wide array of excitation and emission wavelengths, enabling multicolor imaging and multiplexing.
-
High Water Solubility and Biocompatibility: They are well-suited for use in biological systems with minimal perturbation.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a general framework for the synthesis of this compound-based azo dyes and the evaluation of fluorescent dye performance.
Synthesis of this compound-Based Azo Dyes
This protocol is based on the synthesis of novel azo dyes starting from this compound.[1]
Step 1: Reduction of this compound to 3-Aminosalicylic Acid
-
Dissolve this compound in a suitable solvent.
-
Add a reducing agent (e.g., zinc powder and hydrochloric acid).
-
Reflux the mixture for a specified time.
-
Isolate and purify the resulting 3-Aminosalicylic acid.
Step 2: Diazotization of 3-Aminosalicylic Acid
-
Dissolve 3-Aminosalicylic acid in an acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature.
-
The resulting solution contains the diazonium salt of 3-Aminosalicylic acid.
Step 3: Azo Coupling
-
Prepare a solution of the desired coupling component (e.g., a phenol (B47542) or an amine) in an alkaline solution.
-
Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring.
-
Allow the reaction to proceed at low temperature.
-
The azo dye will precipitate out of the solution.
-
Isolate the dye by filtration, wash, and purify.
Evaluation of Fluorescent Dye Performance
This generalized protocol can be used to assess the key performance indicators of fluorescent dyes.
1. Measurement of Photophysical Properties:
-
Absorption and Emission Spectra: Dissolve the dye in a suitable solvent (e.g., ethanol (B145695) or PBS) and measure the absorption spectrum using a UV-Vis spectrophotometer. Measure the fluorescence emission spectrum using a spectrofluorometer at an excitation wavelength corresponding to the absorption maximum.
-
Quantum Yield (Φ): Determine the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
-
Photostability: Expose a solution of the dye to continuous excitation light in a fluorometer or on a microscope and monitor the decrease in fluorescence intensity over time.
2. Cellular Imaging Protocol (for Live or Fixed Cells):
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture under appropriate conditions.
-
Staining:
-
For live-cell imaging, incubate the cells with a working solution of the dye in a cell culture medium.
-
For fixed-cell imaging, fix the cells with a suitable fixative (e.g., paraformaldehyde), permeabilize if necessary (e.g., with Triton X-100), and then incubate with the dye solution.
-
-
Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove unbound dye.
-
Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the dye's excitation and emission wavelengths.
Conclusion
While this compound-based azo dyes present an interesting avenue for the development of new colorimetric compounds, their performance as fluorescent probes for research and drug development remains largely uncharacterized. In contrast, commercial fluorescent dyes offer a well-established and reliable option with superior brightness, photostability, and a wide range of spectral properties. For applications requiring high sensitivity and quantitative accuracy, such as fluorescence microscopy and cellular analysis, established commercial dyes are currently the more prudent choice. Further research into the fluorescence properties of this compound-derived dyes is necessary to fully assess their potential to compete with these commercial standards.
References
A Comparative Guide to the 3,5-Dinitrosalicylic Acid (DNS) Assay for Reducing Sugar Quantification
For researchers and drug development professionals, the accurate and precise quantification of reducing sugars is a critical step in various analytical procedures, from monitoring enzymatic reactions to quality control of biopharmaceuticals. The 3,5-Dinitrosalicylic acid (DNS or DNSA) assay is a widely used colorimetric method for this purpose. This guide provides an objective comparison of the DNS assay's performance against other common alternatives, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
Principle of the DNS Assay
The DNS assay is based on the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid in alkaline conditions by reducing sugars. This reaction results in a color change from yellow to reddish-brown, and the intensity of the color, measured spectrophotometrically at approximately 540 nm, is proportional to the concentration of reducing sugars in the sample.[1][2]
Performance Characteristics: A Comparative Analysis
The choice of a reducing sugar assay depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific type of carbohydrate being analyzed. The following tables summarize the performance of the DNS assay in comparison to other common methods.
Table 1: Accuracy and Precision of Reducing Sugar Assays
| Assay Method | Analyte | Accuracy (Recovery %) | Precision (Relative Standard Deviation - RSD) | Key Remarks |
| DNS Assay | Glucose | 91.4% - 105.8%[3] | ~5%[3] | Prone to overestimation, especially with non-cellulase enzymes.[4][5] |
| Nelson-Somogyi (NS) Assay | Glucose | High (Considered more accurate than DNS) | High (Differences in repeated assays did not exceed 20% in one study)[4] | More sensitive than the DNS assay.[4] |
| Modified Benedict's Test | Glucose | > 97%[6] | Not explicitly stated, but method shows good reproducibility. | A quantitative adaptation of a traditionally qualitative test.[6] |
| Enzymatic Assay (Glucose Oxidase) | D-Glucose | High (Generally considered very accurate) | Intra-assay CV: 5.33% - 6.65%; Inter-assay CV: 4.58% (for fructose (B13574), sucrose)[7] | Highly specific for D-glucose.[8][9] |
| Fehling's Test | Reducing Sugars | Semi-quantitative at best | Low | Primarily a qualitative test; not suitable for precise quantification.[10][11][12] |
Table 2: Detection and Quantification Limits
| Assay Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range |
| DNS Assay | 3 µg per well (in a microplate assay)[3] | Not explicitly stated, but follows from LOD. | 0.05 - 7 mg/well (for a microplate assay)[3] |
| Nelson-Somogyi (NS) Assay | Lower than DNS (approx. 10 times more sensitive)[4] | Not explicitly stated. | 100 - 2000 µg glucose/ml (for a microassay)[1] |
| Modified Benedict's Test | 0.08 mg/mL (for fructose)[6] | 0.170 mg/mL (for glucose)[6] | 0.167 - 10 mg/mL[6] |
| Enzymatic Assay (Glucose Oxidase) | 2 mg/L (for one commercial kit)[13] | 6 mg/L (for one commercial kit)[13] | 1 - 150 µg of D-glucose per assay[13] |
Known Interferences and Limitations
A significant drawback of the DNS assay is its susceptibility to interference from various components in the sample matrix, which can lead to inaccurate results.
-
Non-Sugar Reducing Agents: The DNS reagent can react with other reducing substances present in the sample, leading to an overestimation of the sugar concentration.
-
Amino Acids: Certain amino acids, such as tryptophan, cysteine, and histidine, have been shown to interfere with the DNS assay, causing an overestimation of glucose by as much as 76%.[6]
-
Furfural and 5-Hydroxymethylfurfural (5-HMF): These compounds, which can be formed during the acid hydrolysis of lignocellulosic biomass, are known to react with the DNS reagent and can lead to a significant overestimation of reducing sugars, in some cases as high as 68%.[8][11]
-
Lack of Stoichiometry: The DNS assay does not provide a stoichiometric reaction with oligosaccharides, often giving a higher signal than the actual number of reducing ends.[4] This can result in a gross overestimation of enzymatic activity when compared to methods like the Nelson-Somogyi assay, with reported differences ranging from 3- to 13-fold for certain carbohydrases.[4][5]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results.
3,5-Dinitrosalicylic Acid (DNS) Assay Protocol
Reagent Preparation: The DNS reagent is typically prepared by dissolving 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water.[12] To this solution, 30 g of sodium potassium tartrate tetrahydrate (Rochelle salt) is slowly added, followed by 20 mL of 2 M NaOH.[12] The final volume is then adjusted to 100 mL with distilled water.[12] The reagent should be stored in a dark bottle and is stable for several months.[3]
Procedure:
-
Prepare a series of standard solutions of a known reducing sugar (e.g., glucose) with concentrations ranging from 0.2 to 1.0 mg/mL.[3]
-
Pipette 1 mL of each standard or sample solution into separate test tubes.
-
Add 1 mL of the DNS reagent to each tube.
-
Incubate the tubes in a boiling water bath for 5-15 minutes.[14]
-
Cool the tubes to room temperature.
-
Add 3 mL of distilled water to each tube and mix well.[15]
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer.[1][3]
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of reducing sugars in the samples by interpolating their absorbance values on the standard curve.[1]
Nelson-Somogyi (NS) Assay Protocol
Reagent Preparation:
-
Copper Reagent: Prepare by dissolving potassium sodium tartrate and sodium carbonate in water. To this, add a solution of copper sulfate (B86663) and sodium bicarbonate with continuous stirring. Finally, add sodium sulfate and dilute to the final volume.
-
Arsenomolybdate Reagent: Dissolve ammonium (B1175870) molybdate (B1676688) in water and add sulfuric acid. Then, add a solution of sodium arsenate in water and incubate.
Procedure:
-
Pipette 1 mL of the standard or sample solution into a test tube.
-
Add 1 mL of the copper reagent to each tube and mix.
-
Heat the tubes in a boiling water bath for 10 minutes.[16]
-
Cool the tubes to room temperature and add 1 mL of the arsenomolybdate reagent.[16]
-
After color development, measure the absorbance at 520 nm.[16]
-
Construct a standard curve and determine the sample concentrations as described for the DNS assay.
Workflow and Pathway Visualizations
To better illustrate the experimental process, the following diagrams are provided.
Caption: Workflow of the 3,5-Dinitrosalicylic Acid (DNS) Assay.
Caption: Chemical Reaction Pathway of the DNS Assay.
Conclusion
The 3,5-Dinitrosalicylic acid assay is a simple, rapid, and cost-effective method for the quantification of reducing sugars. However, its accuracy and precision can be compromised by interfering substances and a lack of stoichiometric response with different types of sugars. For applications requiring high specificity and accuracy, particularly in complex biological matrices, alternative methods such as enzymatic assays or the more robust Nelson-Somogyi method may be more suitable. The choice of assay should be carefully considered based on the specific requirements of the experiment and validated accordingly.
References
- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. scielo.br [scielo.br]
- 4. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of two methods for assaying reducing sugars in the determination of carbohydrase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Reducing Sugars Based on the Qualitative Technique of Benedict - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking Insights: Exploring the Versatility and Precision of Glucose Assay Kits | AffiASSAY [affiassay.com]
- 9. raybiotech.com [raybiotech.com]
- 10. mlsu.ac.in [mlsu.ac.in]
- 11. byjus.com [byjus.com]
- 12. microbenotes.com [microbenotes.com]
- 13. D-glucose - Enzymatic assay kit (liquid reagents, ready-to-use) | LIBIOS [libios.fr]
- 14. researchgate.net [researchgate.net]
- 15. Improvement in the quantification of reducing sugars by miniaturizing the Somogyi-Nelson assay using a microtiter plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
cross-validation of different analytical techniques for 3-Nitrosalicylic acid
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Nitrosalicylic acid (3-NSA) is crucial for various stages of research and development. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry, for the determination of 3-NSA. The information presented is based on available experimental data and established analytical principles.
Executive Summary
This guide offers a cross-validation of HPLC, LC-MS/MS, and UV-Vis spectrophotometry for the quantitative analysis of this compound. Each technique presents distinct advantages and limitations in terms of sensitivity, selectivity, and complexity. While High-Performance Liquid Chromatography (HPLC) offers a robust and widely accessible method with validated performance data, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity, making it ideal for trace-level detection. UV-Visible Spectrophotometry, particularly after a derivatization step, can be a simple and cost-effective approach, though it may lack the specificity of chromatographic methods. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Comparison of Analytical Techniques
The performance of each analytical technique is summarized in the table below. It is important to note that direct comparative studies for this compound across all three techniques are limited. The data for HPLC is derived from a validated method specifically for 3-NSA, while the data for LC-MS/MS and UV-Vis Spectrophotometry are based on methods for structurally related compounds (other nitrosamines and salicylic (B10762653) acid derivatives) and serve as an estimation of potential performance.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Visible Spectrophotometry |
| Linearity Range | 0.1 - 10 µg/mL[1] | Estimated: Low ng/mL to µg/mL range | Estimated: µg/mL to mg/mL range |
| Accuracy (% Recovery) | 99.5 - 100.5%[1] | Typically 85 - 115% | Typically 98 - 102% |
| Precision (%RSD) | < 2.0%[1] | Typically < 15% | Typically < 2% |
| Limit of Detection (LOD) | 0.5 mg/L (0.5 µg/mL)[1] | Estimated: pg/mL to low ng/mL range | Estimated: µg/mL range |
| Limit of Quantification (LOQ) | 1.0 mg/L (1.0 µg/mL)[1] | Estimated: ng/mL range | Estimated: µg/mL range |
| Specificity | Good, based on chromatographic separation | Excellent, based on mass-to-charge ratio | Moderate, susceptible to interference from compounds with similar absorbance spectra |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is based on a validated procedure for the separation and quantification of this compound.[1]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Octane-1-sulfonic acid sodium salt
-
Orthophosphoric acid (OPA)
Chromatographic Conditions:
-
Mobile Phase: A mixture of aqueous buffer (5mM octane-1-sulfonic acid sodium salt in water, pH adjusted to 2.70 with OPA) and acetonitrile in a 60:40 (v/v) ratio.[1]
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).[1]
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general guideline for the analysis of nitrosamine (B1359907) impurities and would require specific method development and validation for this compound.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase analytical column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic 3-NSA.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These would need to be determined by infusing a standard solution of this compound into the mass spectrometer. For 3-NSA (C7H5NO5, MW: 183.12), the precursor ion [M-H]⁻ would be m/z 182.1. Product ions would be determined from fragmentation of the precursor ion.
-
Collision Energy and other MS parameters: Optimize for the specific transitions of 3-NSA.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Sample preparation will be matrix-dependent and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.
UV-Visible Spectrophotometry
This is a general protocol for the analysis of a nitroaromatic compound. For enhanced specificity, a derivatization step to produce a colored complex may be necessary, similar to methods used for salicylic acid.[2][3]
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Solvent for dissolving this compound (e.g., ethanol, methanol, or an aqueous buffer)
-
(Optional) Derivatizing agent (e.g., ferric chloride solution for salicylic acid derivatives)[2][3]
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
If using a derivatizing agent, add the reagent to each standard and allow time for the color to develop.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent and at a concentration expected to be within the range of the calibration curve.
-
If applicable, add the derivatizing agent.
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the cross-validation of these analytical techniques.
Caption: Workflow for the cross-validation of analytical techniques.
Conclusion
The selection of an appropriate analytical technique for the quantification of this compound is a critical decision in the drug development process.
-
HPLC-UV stands out as a reliable and well-validated method, suitable for routine quality control and assays where high sensitivity is not the primary requirement.[1]
-
UV-Vis Spectrophotometry offers a simple and accessible screening tool. However, for accurate and reliable quantification, especially in the presence of other UV-absorbing compounds, a derivatization step and careful validation of specificity are necessary.
Ultimately, the choice of methodology should be guided by the specific analytical requirements, regulatory guidelines, and the available resources. For regulatory submissions, a fully validated method demonstrating specificity, accuracy, precision, linearity, and appropriate sensitivity is mandatory.
References
comparative analysis of metal complexes with 3-Nitrosalicylic acid and other ligands
A Comparative Analysis of Metal Complexes with 3-Nitrosalicylic Acid and Other Ligands
Introduction
The study of metal complexes is a cornerstone of coordination chemistry, with significant implications for drug development, catalysis, and materials science. Salicylic (B10762653) acid and its derivatives are versatile ligands known for forming stable complexes with a wide range of metal ions. The introduction of a nitro group onto the salicylic acid scaffold, as in this compound (3-NSA), can significantly alter the electronic properties, coordination behavior, and biological activity of the resulting metal complexes.[1][2] The electron-withdrawing nature of the nitro group is predicted to enhance the acidity of the ligand and influence the stability and reactivity of its metal complexes.[1]
This guide provides a comparative analysis of metal complexes formed with this compound against those with other relevant ligands, including the parent salicylic acid, other nitrosalicylic acid isomers, and related Schiff bases. The comparison is supported by experimental data on their synthesis, stability, spectroscopic properties, and biological activities, offering valuable insights for researchers in medicinal chemistry and materials science. Coordination compounds involving nitro-containing ligands are promising alternatives in the development of new pharmaceutical compounds to address issues like drug resistance.[3][4]
Comparative Performance Data
The performance of metal complexes is evaluated based on their stability, biological efficacy, and thermal properties. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Ligand Acidity and Complex Stability
The acidity of the ligand, represented by its protonation constants (log K), directly influences the stability of the metal complexes it forms. The electron-withdrawing nitro group generally increases the acidity of salicylic acid derivatives compared to the parent salicylic acid (SALA).[1] This enhanced acidity leads to the formation of more stable metal complexes at neutral pH.[1]
Table 1: Protonation Constants of Ligands and Formation Constants (log β) of their Fe(III) and Al(III) Complexes
| Ligand | log K₁ (COOH) | log K₂ (OH) | Metal | log β₁ (ML) | log β₂ (ML₂) | log β₃ (ML₃) |
| Salicylic Acid (SALA) | 13.12 | 2.80 | Fe(III) | 16.30 | 27.94 | 36.67 |
| Al(III) | 13.20 | 23.60 | 31.40 | |||
| This compound (3-NSA) | 10.37 | 1.88 | Fe(III) | 15.01 | 25.75 | 33.78 |
| Al(III) | 11.45 | 20.37 | 26.92 | |||
| 5-Nitrosalicylic Acid (5-NSA) | 10.15 | 2.01 | Fe(III) | 14.50 | 25.20 | 32.80 |
| Al(III) | 11.20 | 19.80 | 26.20 | |||
| 3,5-Dinitrosalicylic Acid (3,5-DNSA) | 7.42 | - | Fe(III) | 11.97 | 20.27 | 25.84 |
| Al(III) | 9.40 | 16.30 | - |
Data sourced from equilibrium studies conducted in aqueous media at 30 °C and an ionic strength of 0.100 M (KNO₃).[1]
The data shows that nitrosalicylic acids are more acidic (lower log K values) than salicylic acid. Consequently, they are more effective chelating agents in neutral solutions.[1] For instance, with Fe(III), the fully formed ML₃ complex of 3-NSA represents nearly 98% of the species at a pH of 8.6.[1]
Biological Activity
Metal complexes often exhibit enhanced biological activity compared to the free ligands.[3][5] This is frequently attributed to the principles of chelation theory, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across cell membranes.
Table 2: Comparative Biological Activity (IC₅₀ Values) of Metal Complexes
| Complex/Compound | Cell Line / Organism | Activity | IC₅₀ (µM) |
| Complex 27 (ligand: 2-Cl-5-NBA) | Lung Cancer | Anticancer | 8.82 |
| Complex 27 (ligand: 2-Cl-5-NBA) | Colon Cancer | Anticancer | 0.00053 |
| Complex 28 (ligand: 2-Cl-5-NBA) | Colon Cancer | Anticancer | 0.00053 |
| Cisplatin (B142131) (reference drug) | Lung/Colon Cancer | Anticancer | ~10-20 (typical) |
| Cu(II) Complex (C2) | MCF-7 (Breast Cancer) | Anticancer | 5.16 |
| Nitrocatechols | Algae (R. subcapitata) | Growth Inhibition | 0.6–1.1 mg/L |
Data sourced from multiple studies on nitro-containing ligands.[3][6][7] Note: NBA is nitrobenzoic acid.
Complexes with nitro-substituted ligands have demonstrated significant anticancer activity, in some cases exceeding that of the standard drug cisplatin.[3] For example, certain copper(II) complexes with chloro-nitro-benzoic acid derivatives showed greater antitumor activity than cisplatin against human cancer cells.[3] Similarly, Cu(II) complexes have shown potent cytotoxicity against the MCF-7 breast cancer cell line.[6]
Thermal Stability
Thermogravimetric analysis (TGA) is used to determine the thermal stability of the complexes. The decomposition temperature provides insight into the strength of the coordination bonds and the presence of solvent molecules in the crystal lattice.
Table 3: Thermal Decomposition Data for Various Metal Complexes
| Complex | Ligand Type | Stability Range | Decomposition Stages | Final Residue |
| [Co(L)(H₂O)₂] (C1) | Schiff Base | Stable up to 150 °C | 4 stages: Loss of H₂O (150-180°C), loss of organic moieties | CoO |
| [Cu(L)] (C2) | Schiff Base | Stable up to 200-250 °C | Multi-stage decomposition starting at ~200 °C | Metal Oxide |
| [Zn(L)] (C3) | Schiff Base | Stable up to 200-250 °C | Multi-stage decomposition starting at ~200 °C | Metal Oxide |
| Co(II), Ni(II) NitroSAMT | Schiff Base (Nitro-containing) | Decomposes from ~100 °C | Loss of coordinated water (~100-150°C), ligand decomposition (200-300°C) | - |
Data sourced from thermal studies of Schiff base complexes.[2][6] L = Schiff base ligand; NitroSAMT = 5-Nitro salicylidene 4-amino 3-mercapto 1,2,4 triazine-5-one.
Generally, the initial weight loss in hydrated complexes corresponds to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures.[2][6] Anhydrous complexes like C2 and C3 show higher initial stability.[6]
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings.
General Synthesis of a Metal(II) Complex
This protocol describes a common method for synthesizing metal complexes with salicylic acid derivatives or related Schiff bases.[2][8]
-
Ligand Preparation: Dissolve the ligand (e.g., this compound or a Schiff base) in a suitable solvent, such as ethanol (B145695) or methanol.
-
Metal Salt Solution: In a separate flask, dissolve an equimolar amount of the metal(II) salt (e.g., acetate, chloride, or nitrate) in the same solvent.
-
Reaction: Add the metal salt solution dropwise to the ligand solution while stirring continuously.
-
pH Adjustment: Adjust the pH of the reaction mixture to a range of 5.0-7.0 using a dilute base (e.g., sodium hydroxide (B78521) or triethylamine) to facilitate deprotonation of the ligand and complex formation.[5][8]
-
Reflux: Heat the mixture under reflux for 2-4 hours to ensure the reaction goes to completion.[8]
-
Isolation: Allow the solution to cool to room temperature. The resulting colored precipitate (the metal complex) is collected by filtration.
-
Purification: Wash the solid product with the solvent (e.g., ethanol) and then distilled water to remove any unreacted starting materials. Dry the final product in a vacuum desiccator.
Key Characterization Techniques
-
FTIR Spectroscopy: Infrared spectra are recorded (typically in the 4000-400 cm⁻¹ range) using KBr pellets. The key diagnostic bands to compare are the C=O stretching vibration of the carboxylic group and the phenolic C-O stretch. A shift in these bands upon complexation indicates coordination to the metal ion. The appearance of new bands in the low-frequency region (e.g., 600-400 cm⁻¹) can be assigned to M-O vibrations, confirming the formation of the complex.[9][10]
-
UV-Vis Spectroscopy: Electronic spectra are recorded in a suitable solvent (e.g., DMSO or DMF). The spectra of the complexes are compared to that of the free ligand. Shifts in the absorption bands (λmax) and the appearance of new bands, particularly d-d transitions for transition metals, provide information about the coordination environment and geometry of the metal center.[1][11]
-
Thermogravimetric Analysis (TGA): TGA is performed by heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram plots weight loss against temperature, revealing the thermal stability of the complex and the temperature ranges for the loss of solvent molecules and ligand decomposition.[2][6]
-
MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[3][7]
-
Cells (e.g., MCF-7) are seeded in a 96-well plate and incubated.
-
The cells are then treated with various concentrations of the metal complexes and incubated for a specified period (e.g., 24-48 hours).
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Living cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
The formazan is dissolved in a solubilizing agent (e.g., isopropanol (B130326) or DMSO), and the absorbance is measured with a spectrophotometer (e.g., at 578 nm).[7]
-
The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated by comparing the absorbance of treated cells to untreated controls.
-
Visualizations
Diagrams created using Graphviz to illustrate workflows and relationships.
Caption: General experimental workflow for the synthesis and characterization of metal complexes.
Caption: Logical relationship between ligand structure and complex stability.
References
- 1. scispace.com [scispace.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. saudijournals.com [saudijournals.com]
- 9. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-Nitrosalicylic Acid: A Procedural Guide
Proper disposal of 3-Nitrosalicylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
I. Immediate Safety Precautions and Spill Management
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves. Use a proper glove removal technique to avoid skin contact.
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield.
-
Skin and Body Protection: Wear protective clothing.
-
Respiratory Protection: In case of dust formation, use a dust respirator.
Spill Cleanup Procedure:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Avoid breathing dust by wearing respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Collect the spilled material and place it into a suitable, closed, and properly labeled container for disposal.[1][2]
-
Wash the spill area thoroughly after material pickup is complete.
II. This compound Waste Classification
Understanding the hazards associated with this compound is fundamental to its proper disposal. This information is typically found in the Safety Data Sheet (SDS).
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation (Category 2).[4] | Exclamation Mark |
| Eye Irritation | Causes serious eye irritation (Category 2).[4] | Exclamation Mark |
| Respiratory Irritation | May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1][4] | Exclamation Mark |
| Transport Hazard | Classified as a corrosive solid for transport purposes. | Corrosive |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6][7]
-
Waste Collection:
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area.[8]
-
Ensure the storage area is cool, dry, and well-ventilated.[1][9]
-
Segregate the this compound waste from incompatible materials, such as strong bases and oxidizing agents.[2][8][9] Store acids and bases separately.[8]
-
Use secondary containment to prevent spills from reaching drains.[5]
-
-
Arranging for Disposal:
-
Empty Container Disposal:
-
A container that held this compound should be treated as hazardous waste unless properly decontaminated.
-
For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, deface or remove all hazardous labels from the empty container before disposing of it as regular trash.[5][6]
-
IV. Disposal Workflow
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. aksci.com [aksci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. vumc.org [vumc.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. nswai.org [nswai.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. sdfine.com [sdfine.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
Safeguarding Your Research: A Guide to Handling 3-Nitrosalicylic Acid
Essential safety protocols and disposal guidelines for 3-Nitrosalicylic acid are critical for ensuring a secure laboratory environment. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational procedures, and waste disposal.
Immediate Safety and Handling
This compound (CAS No. 85-38-1) is a yellow crystalline solid that presents several hazards requiring careful management.[1] It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][2][3] Therefore, adherence to strict safety protocols is paramount.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3] Avoid the formation of dust and aerosols during handling.[1][3] Direct contact with skin and eyes should be strictly avoided.[1][3] In the event of accidental contact, follow the first aid measures outlined in the table below.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation occurs.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[1][3] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Butyl rubber gloves are recommended for handling nitro-compounds.[4] Thicker, chemical-resistant nitrile gloves (minimum 5-mil) may be suitable for incidental contact and handling the solid, but have poor resistance to concentrated acids.[3][5] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Essential to protect against dust particles and splashes.[3] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Required when handling the solid material outside of a fume hood or when dust generation is likely.[6] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against skin contact. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow diagram outlines the safe handling of this compound from receipt to disposal.
Safe handling workflow for this compound.
Disposal Plan
The proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. Nitroaromatic compounds are generally considered hazardous waste.[7]
Option 1: Hazardous Waste Collection (Recommended)
This is the safest and most compliant method for disposing of this compound waste.
-
Segregation : Do not mix this compound waste with other waste streams, especially incompatible materials like strong bases or reactive chemicals.
-
Container : Use a designated, leak-proof, and chemically compatible container for solid and liquid waste. The container should be clearly labeled.
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant").
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup : Arrange for collection by your institution's Environmental Health and Safety (EHS) department.
Option 2: Neutralization of Small Quantities (Use with Extreme Caution)
Neutralization of acidic waste can sometimes be performed in the lab. However, the presence of a nitro group can introduce additional hazards, and this procedure should only be undertaken after a thorough risk assessment.
This procedure is intended only for small quantities of aqueous solutions of this compound.
-
Preparation :
-
Perform the neutralization in a fume hood.
-
Wear all recommended PPE, including chemical splash goggles and appropriate gloves.
-
Have an appropriate spill kit ready.
-
Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate in water.
-
-
Neutralization :
-
Place the beaker containing the this compound solution in a larger secondary container (e.g., an ice bath) to control any potential temperature increase.
-
Slowly and with constant stirring, add the dilute sodium bicarbonate solution to the acidic waste. Be aware of potential gas evolution (carbon dioxide). The reaction is: C₇H₅NO₅ + NaHCO₃ → C₇H₄NNaO₅ + H₂O + CO₂.[8][9]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is between 6 and 8.
-
-
Disposal of Neutralized Solution :
-
Once neutralized, the resulting solution may be permissible for drain disposal, depending on local regulations. Always check with your institution's EHS for guidance on the disposal of neutralized solutions.
-
If drain disposal is permitted, flush with at least 20 times its volume of water.
-
The following diagram illustrates the decision-making process for the disposal of this compound.
Disposal decision tree for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
